molecular formula C8H7ClO2 B042575 2-Chlorophenylacetic acid CAS No. 2444-36-2

2-Chlorophenylacetic acid

Cat. No.: B042575
CAS No.: 2444-36-2
M. Wt: 170.59 g/mol
InChI Key: IUJAAIZKRJJZGQ-UHFFFAOYSA-N
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Description

2-Chlorophenylacetic acid is a valuable aromatic carboxylic acid derivative and key synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring a phenyl ring substituted with both a chloromethyl group and a carboxylic acid, makes it a versatile building block for the synthesis of more complex molecules. A primary application is in pharmaceutical research, where it serves as a crucial precursor in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds. The chlorine atom acts as an activating and directing group, facilitating further electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to create diverse chemical libraries. The acetic acid side chain can be readily functionalized into esters, amides, or acid chlorides, expanding its utility in heterocyclic synthesis and peptidomimetic studies. Researchers also utilize this compound in the synthesis of ligands for catalysis and in material science for constructing organic frameworks. This compound is provided with high purity and batch-to-batch consistency to ensure reliable and reproducible experimental results in your investigative workflows.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenyl)acetic acid
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InChI

InChI=1S/C8H7ClO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJAAIZKRJJZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179194
Record name (2-Chlorophenyl)acetic acid
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Molecular Weight

170.59 g/mol
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CAS No.

2444-36-2
Record name (2-Chlorophenyl)acetic acid
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Record name o-Chlorophenylacetic acid
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Record name o-Chlorophenylacetic acid
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Record name (2-Chlorophenyl)acetic acid
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Record name o-chlorophenylacetic acid
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Record name O-CHLOROPHENYLACETIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorophenylacetic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorophenylacetic acid, a halogenated derivative of phenylacetic acid, is a pivotal intermediate in the synthesis of a range of significant organic compounds. Its utility is most pronounced in the pharmaceutical and agrochemical sectors, where it serves as a key building block for non-steroidal anti-inflammatory drugs (NSAIDs) and plant growth regulators. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on its role in the development of the widely-used NSAID, diclofenac, and its function as a precursor to synthetic auxins. Detailed experimental protocols and spectroscopic data are presented to support researchers and professionals in the field.

Chemical Structure and Identification

This compound, also known as (o-chlorophenyl)acetic acid, is an organic compound with the chemical formula C₈H₇ClO₂.[1][2] The structure consists of a phenyl ring substituted with a chlorine atom at the ortho (position 2) and an acetic acid group. This substitution pattern is crucial to its reactivity and utility in organic synthesis.

Molecular Structure:

Key Identifiers:

IdentifierValue
CAS Number 2444-36-2[1][2]
Molecular Weight 170.59 g/mol [1][2]
EINECS Number 219-482-0
InChI Key IUJAAIZKRJJZGQ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC(=O)O)Cl[3]
Synonyms (o-Chlorophenyl)acetic acid, 2-(2-Chlorophenyl)acetic acid, Ortho-chlorophenylacetic acid

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1] Its physical and chemical properties are summarized in the table below.

PropertyValue
Melting Point 92-95 °C[1][2]
Boiling Point 145 °C at 5 mmHg[2]
pKa 4.07 at 25 °C[2]
Solubility Sparingly soluble in water; soluble in organic solvents such as ethanol, methanol, and acetone.[1]
Appearance White to light yellow crystalline powder[1]

Spectroscopic Data

Spectroscopic analysis is essential for the confirmation of the structure and purity of this compound. Below is a summary of typical spectroscopic data.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in CDCl₃ typically exhibits the following signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.0Singlet (broad)1HCarboxylic acid proton (-COOH)
7.2 - 7.5Multiplet4HAromatic protons
~3.8Singlet2HMethylene protons (-CH₂)
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~177Carboxylic acid carbon (-COOH)
~134Aromatic carbon attached to chlorine (C-Cl)
~132Aromatic quaternary carbon
~131, 129, 127Aromatic CH carbons
~40Methylene carbon (-CH₂)
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1470, 1440MediumC=C stretch (aromatic ring)
~750StrongC-Cl stretch
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak and characteristic fragment ions.

m/zAssignment
170/172Molecular ion peak ([M]⁺), showing the isotopic pattern for one chlorine atom
125/127[M - COOH]⁺
91[C₇H₇]⁺ (tropylium ion)

Synthesis of this compound

A common and efficient method for the industrial production of this compound is the hydrolysis of 2-chlorobenzyl cyanide.

Experimental Protocol: Hydrolysis of 2-Chlorobenzyl Cyanide

This protocol describes the synthesis of this compound via the acid-catalyzed hydrolysis of 2-chlorobenzyl cyanide.

Materials:

  • 2-Chlorobenzyl cyanide

  • Concentrated sulfuric acid (98%)

  • Water

  • Ice

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 707g (7.07 mol) of 98% sulfuric acid and 471g of water.

  • Heat the sulfuric acid solution to a temperature between 90-130 °C.

  • Slowly add 693g (4.53 mol) of 99.0% 2-chlorobenzyl cyanide to the hot acid solution.

  • After the addition is complete, maintain the reaction mixture at this temperature for 1 hour with continuous stirring.

  • Increase the temperature to 130-150 °C and continue the reaction for an additional 3 hours. The reaction progress can be monitored by gas chromatography (GC) to ensure the consumption of the starting material (residual nitrile content should be less than 0.2%).

  • After the reaction is complete, cool the mixture and add 500 mL of water.

  • Further cool the mixture to 35 °C to induce crystallization of the product.

  • Collect the crude product by suction filtration and wash the crystals with 500 mL of warm water.

  • Dry the crystals at 30-40 °C to obtain the final product, this compound.

Expected Yield: Approximately 95.4%[4].

Applications in Drug Development and Agrochemicals

Precursor to Diclofenac

This compound is a critical starting material in the synthesis of diclofenac, a potent NSAID used to treat pain and inflammatory conditions. The synthesis involves the condensation of this compound with 2,6-dichloroaniline.

Mechanism of Action of Diclofenac:

Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[5] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Diclofenac_Mechanism Arachidonic_Acid Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible at inflammation site) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological functions: e.g., stomach lining protection) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Pain_Fever Diclofenac Diclofenac Diclofenac->COX1 Inhibition Diclofenac->COX2 Inhibition Auxin_Signaling cluster_no_auxin Low Auxin cluster_auxin High Auxin Aux_IAA_no Aux/IAA Repressor ARF_no ARF Transcription Factor Aux_IAA_no->ARF_no binds to and inhibits Gene_no Auxin-Responsive Genes (Repressed) ARF_no->Gene_no represses transcription Auxin Auxin (e.g., 2-CPAA derivative) SCF_TIR1 SCF-TIR1/AFB Complex Auxin->SCF_TIR1 binds Aux_IAA_yes Aux/IAA Repressor SCF_TIR1->Aux_IAA_yes recruits Ubiquitination Ubiquitination & Degradation Aux_IAA_yes->Ubiquitination ARF_yes ARF Transcription Factor (Active) Gene_yes Auxin-Responsive Genes (Expressed) ARF_yes->Gene_yes activates transcription Response Plant Growth Response Gene_yes->Response

References

An In-depth Technical Guide to 2-Chlorophenylacetic Acid (CAS Number 2444-36-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorophenylacetic acid, with the CAS registry number 2444-36-2, is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of a wide array of significant organic molecules.[1][2] Its utility spans across the pharmaceutical and agrochemical industries, most notably as a key precursor in the production of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac, and various plant growth regulators.[3][4] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methodologies, and key applications of this compound. A detailed exploration of the signaling pathways associated with its prominent derivatives is presented, alongside experimental protocols for its synthesis and analysis. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery, process development, and agrochemical research.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid at room temperature.[2] The presence of a chlorine atom on the phenyl ring significantly influences its chemical reactivity, making it a versatile building block in organic synthesis.

Physicochemical Data
PropertyValueReference(s)
CAS Number 2444-36-2
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Melting Point 92-95 °C[2]
Boiling Point 294.1 °C at 760 mmHg[5]
Density 1.324 g/cm³[5]
pKa 4.07 at 25 °C[2]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone.[2]
Appearance White to light yellow crystalline powder[6]
Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and quality control of this compound. While high-resolution spectra are proprietary, the characteristic spectral data are summarized below.

Technique Description
¹H NMR Spectral data for related compounds suggest characteristic peaks for the aromatic protons and the methylene (B1212753) protons of the acetic acid moiety.
¹³C NMR A 13C NMR spectrum is available, which would show distinct signals for the carboxyl carbon, the methylene carbon, and the carbons of the chlorinated phenyl ring.[1]
FT-IR The infrared spectrum would exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as bands corresponding to the chlorinated aromatic ring.[7]
Mass Spectrometry The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[8]

Synthesis and Manufacturing

The industrial synthesis of this compound is primarily achieved through the hydrolysis of 2-chlorobenzyl cyanide.[2] This method is known for its efficiency and scalability.

Synthesis of this compound from 2-Chlorobenzyl Cyanide

A common synthetic route involves the acid-catalyzed hydrolysis of 2-chlorobenzyl cyanide.[9]

Reaction Scheme:

G cluster_validation Validation Parameters A Define Analytical Method Requirements B Select HPLC Instrumentation and Conditions A->B C Prepare Standards and Samples B->C D Perform System Suitability Tests C->D E Validate Performance Parameters D->E F Document and Report Results E->F Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness G Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Diclofenac Diclofenac Diclofenac->COX1_COX2 Inhibition G Auxin Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes binding Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Transcription Growth_Development Plant Growth & Development Auxin_Responsive_Genes->Growth_Development

References

An In-depth Technical Guide to the Physical Properties of 2-Chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenylacetic acid (2-CPAA), with the CAS Number 2444-36-2, is an organic compound belonging to the class of phenylacetic acids.[1] Its structure consists of a phenyl ring substituted with a chlorine atom at the ortho position and an acetic acid group.[1] This substitution pattern imparts specific chemical and physical properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] For instance, it is a precursor in the production of plant growth regulators, specifically auxins.[1][2] An understanding of its physical properties is crucial for its handling, characterization, and application in synthetic chemistry and drug development. This guide provides a comprehensive overview of the key physical properties of this compound, along with detailed experimental protocols for their determination.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its identification, purification, and use in further chemical reactions.

PropertyValueSource(s)
IUPAC Name 2-(2-chlorophenyl)acetic acid[3][4]
CAS Number 2444-36-2[1][5][6]
Molecular Formula C₈H₇ClO₂[1][5][6]
Molecular Weight 170.59 g/mol [1][5][6][7]
Appearance White to light yellow crystalline solid/powder[1][2][5][8][9]
Melting Point 92-98 °C[1][5][6][10]
Boiling Point 145 °C at 5 mmHg[1][5][7][11]
Density (estimate) 1.2315 - 1.324 g/cm³[5][7][8][11]
pKa 4.07 (at 25 °C)[5][7][11]
Refractive Index (estimate) 1.5660[5][7][11]

Detailed Physical Properties

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the literature values for the melting point are consistently in the range of 92-98 °C.[1][2][10] Pure, crystalline organic compounds typically exhibit a sharp melting point range of 0.5-1.0 °C.[6] A broader melting range can indicate the presence of impurities, which depress and widen the melting range.[6]

Boiling Point

The boiling point of this compound is reported as 145 °C at a reduced pressure of 5 mmHg.[1][5][11] It is important to note that boiling point determination at atmospheric pressure is often not feasible for compounds like this, as they may decompose at higher temperatures.[1]

Solubility

This compound is sparingly soluble in water but shows good solubility in organic solvents such as ethanol (B145695), methanol, acetone, and ether.[1] Its solubility in aqueous solutions is pH-dependent due to the presence of the carboxylic acid group. In basic solutions, such as aqueous sodium hydroxide, it will deprotonate to form the corresponding carboxylate salt, which is significantly more soluble in water.

Acidity (pKa)

The pKa is a measure of the acidity of a compound. The pKa of this compound is reported to be 4.07 at 25 °C.[5][7][11] This value indicates that it is a weak acid, a characteristic property of carboxylic acids. The acidity constant has been evaluated in water.[9][12]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are foundational for the characterization and quality control of this compound in a laboratory setting.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid melts.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of dry this compound into a mortar and grind it into a fine powder.[6]

  • Loading the Capillary Tube: Dip the open end of a capillary tube into the powdered sample. Gently tap the sealed end of the tube on a hard surface to pack the sample into the bottom.[13] The packed sample should be approximately 2-3 mm high.

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Heat the block rapidly to about 15-20 °C below the expected melting point (approx. 92-98 °C).[6]

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[13]

    • Record the temperature at which the first liquid droplet appears (T₁).

    • Record the temperature at which the entire solid has turned into a clear liquid (T₂).[6]

  • Reporting: The melting point is reported as the range T₁ - T₂.

Solubility Determination

This protocol determines the solubility of this compound in various solvents.

Apparatus:

  • Test tubes and rack

  • Spatula

  • Graduated cylinder or pipettes

  • Vortex mixer (optional)

Procedure:

  • Setup: Label a series of test tubes for each solvent to be tested (e.g., Water, 5% NaOH, 5% HCl, Ethanol, Acetone).

  • Sample Addition: Add approximately 25-30 mg of this compound to each test tube.[14][15]

  • Solvent Addition: Add 1 mL of the respective solvent to each test tube.[10][15]

  • Mixing: Vigorously shake or vortex each test tube for 10-20 seconds.[10]

  • Observation: Observe whether the solid dissolves completely, partially, or not at all.

    • Soluble: The solid dissolves completely, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a solid phase remains.

    • Insoluble: The solid does not appear to dissolve.[10]

  • Acid-Base Test: For the test tube containing 5% NaOH where the acid is expected to dissolve, subsequently add 6 M HCl dropwise until the solution is acidic (test with pH paper). Observe for the formation of a precipitate, which would be the reprotonated, less soluble this compound.[3]

pKa Determination by Titration

This method determines the pKa of this compound by titrating it with a strong base and analyzing the resulting titration curve.

Apparatus:

  • pH meter, calibrated

  • Burette and stand

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker. A co-solvent like ethanol may be needed if the acid is not sufficiently soluble in water alone.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with the standardized NaOH solution above the beaker.

  • Titration:

    • Record the initial pH of the acid solution.

    • Add the NaOH solution in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition.[11]

    • As the pH begins to change more rapidly, reduce the volume of the increments to get more data points around the equivalence point.[16]

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This corresponds to the volume of NaOH required to completely neutralize the acid.

    • Determine the volume of NaOH at the half-equivalence point (half the volume of the equivalence point).

    • The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[2][11][16]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the characterization of this compound.

Melting_Point_Determination start Start prep_sample Prepare Sample: Grind 2-CPAA to a fine powder start->prep_sample load_capillary Load Capillary Tube: Pack powder to 2-3 mm height prep_sample->load_capillary place_in_apparatus Place in Apparatus load_capillary->place_in_apparatus rapid_heat Rapid Heating (to ~15°C below expected MP) place_in_apparatus->rapid_heat slow_heat Slow Heating (1-2 °C/min) rapid_heat->slow_heat observe_t1 Observe T₁: First liquid droplet appears slow_heat->observe_t1 observe_t2 Observe T₂: Completely liquid observe_t1->observe_t2 report_range Report Melting Point Range (T₁ - T₂) observe_t2->report_range end_process End report_range->end_process

Caption: Workflow for Melting Point Determination.

Solubility_Classification start 2-CPAA Sample test_water Test with Water start->test_water sparingly_soluble Result: Sparingly Soluble test_water->sparingly_soluble Observe test_base Test with 5% NaOH sparingly_soluble->test_base test_acid Test with 5% HCl sparingly_soluble->test_acid soluble_base Result: Soluble (forms salt) test_base->soluble_base Reacts classify Classification: Water-insoluble weak acid soluble_base->classify insoluble_acid Result: Insoluble test_acid->insoluble_acid No Reaction insoluble_acid->classify

Caption: Logical Flow for Solubility Classification.

References

2-Chlorophenylacetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental physicochemical properties of 2-Chlorophenylacetic acid, a compound of interest in the synthesis of pharmaceuticals and agrochemicals.

Core Physicochemical Data

The essential molecular and physical properties of this compound are summarized below. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.

ParameterValueReferences
Molecular Formula C₈H₇ClO₂[1][2][3][4]
Linear Formula ClC₆H₄CH₂CO₂H[2]
Molecular Weight 170.59 g/mol [1][2]
CAS Number 2444-36-2[1][2][3][4]
Physical Form Solid, Colorless crystals[4]
Melting Point 92-95 °C[4]

Synthesis Pathway Overview

This compound serves as a precursor in the synthesis of various bioactive molecules, including oxyindoles. The general synthetic route is a foundational concept for researchers working with this compound.

Synthesis_Pathway Intermediate Intermediate Steps (e.g., Grignard Reaction, etc.) CPAA This compound Intermediate->CPAA Product Target Molecules (e.g., Oxyindoles, Pharmaceuticals) CPAA->Product Further Synthesis

Caption: Generalized synthesis pathway involving this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound and its derivatives are extensive. For specific methodologies, researchers are encouraged to consult peer-reviewed literature. A general workflow for a typical synthesis and characterization experiment is outlined below.

Experimental_Workflow Reaction 2. Chemical Reaction (Under controlled conditions) Isolation 3. Product Isolation & Purification Reaction->Isolation Analysis 4. Characterization (e.g., NMR, IR, MS) Isolation->Analysis Data 5. Data Analysis & Reporting Analysis->Data

Caption: Standard experimental workflow for synthesis and analysis.

References

solubility of 2-Chlorophenylacetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2-Chlorophenylacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents. Understanding the solubility of this compound is critical for its purification, crystallization, and formulation in various industrial applications, particularly in the pharmaceutical and agrochemical sectors. This compound serves as a key intermediate in the synthesis of several active pharmaceutical ingredients, including the non-steroidal anti-inflammatory drug diclofenac.[1][2]

Quantitative Solubility Data

The solubility of this compound has been determined in twelve organic solvents at temperatures ranging from 273.15 K to 318.15 K. The experimental data, presented as mole fraction solubility (x₁), reveals that solubility increases with temperature in all tested solvents.[2][3] The order of solubility in the different solvents at a given temperature is generally as follows: 2-butanone (B6335102) > acetone (B3395972) > isopropanol (B130326) > ethyl acetate (B1210297) > n-propanol > isobutanol > n-butanol > acetonitrile (B52724) > toluene (B28343) > ethylbenzene (B125841) > cyclohexane (B81311) > water.[1][2][3]

The following tables summarize the mole fraction solubility of this compound in the specified solvents at various temperatures.

Table 1: Mole Fraction Solubility (x₁) of this compound in Ketone and Ester Solvents

Temperature (K)2-ButanoneAcetoneEthyl Acetate
273.150.38450.37010.2814
278.150.42580.40850.3167
283.150.46910.44890.3541
288.150.51420.49120.3935
293.150.56090.53520.4348
298.150.60890.58070.4779
303.150.65820.62750.5226
308.150.70830.67540.5688
313.150.75910.72410.6163
318.150.81030.77340.6649

Table 2: Mole Fraction Solubility (x₁) of this compound in Alcohols

Temperature (K)n-PropanolIsopropanoln-ButanolIsobutanol
283.150.27980.29860.24510.2513
288.150.31450.33580.27780.2845
293.150.35130.37510.31260.3198
298.150.39010.41630.34940.3571
303.150.43080.45930.38810.3963
308.150.47320.50390.42860.4373
313.150.51710.55010.47080.4801
318.150.56240.59760.51460.5245

Table 3: Mole Fraction Solubility (x₁) of this compound in Other Organic Solvents

Temperature (K)TolueneAcetonitrileEthylbenzeneCyclohexane
283.150.10580.19870.08540.0215
288.150.12540.22980.10210.0278
293.150.14710.26310.12080.0351
298.150.17080.29850.14150.0434
303.150.19640.33590.16410.0526
308.150.22380.37510.18850.0627
313.150.25290.41590.21460.0736
318.150.28360.45820.24230.0852

Experimental Protocol: Isothermal Saturation Method

The solubility data presented was determined using the isothermal saturation method.[1][2] This widely accepted technique involves achieving a solid-liquid phase equilibrium at a constant temperature.

Materials and Apparatus:

  • Solute: this compound (purity > 99%)

  • Solvents: Toluene, water, acetonitrile, ethyl acetate, ethylbenzene, n-propanol, isopropanol, n-butanol, isobutanol, cyclohexane, 2-butanone, and acetone (analytical grade)

  • Apparatus: 100 mL jacketed glass vessel, magnetic stirrer, constant-temperature water bath, high-performance liquid chromatograph (HPLC).[2]

Procedure:

  • An excess amount of this compound is added to a 100 mL jacketed glass vessel containing approximately 60 mL of the selected solvent.[2]

  • The vessel is sealed and placed in a constant-temperature water bath to maintain the desired temperature.

  • A magnetic stirrer is used to agitate the mixture to ensure thorough mixing and facilitate the dissolution process until equilibrium is reached.

  • Once equilibrium is achieved, the stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle.

  • A sample of the supernatant is carefully withdrawn, filtered to remove any solid particles, and appropriately diluted.

  • The concentration of this compound in the diluted sample is determined using a high-performance liquid chromatograph (HPLC).[2]

  • The mole fraction solubility (x₁) is calculated from the measured concentration.

Visualizations

The following diagram illustrates the general experimental workflow for the determination of solubility using the isothermal saturation method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sampling & Analysis cluster_3 Data Processing A Add excess this compound and solvent to jacketed vessel B Place in constant temperature bath A->B C Stir to reach equilibrium B->C D Stop stirring and allow solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze concentration by HPLC F->G H Calculate mole fraction solubility G->H

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Chlorophenylacetic acid, a compound of significant interest in the pharmaceutical and agrochemical industries. This document outlines the experimentally determined values for these key physical properties, details the methodologies for their measurement, and presents a logical workflow for their determination.

Core Physical Properties

The melting and boiling points are critical parameters that define the physical state and inform the purification, handling, and storage of a chemical compound. For this compound (CAS No: 2444-36-2), these values have been established through various analytical techniques.

Data Presentation

The following table summarizes the reported melting and boiling points for this compound from multiple sources. It is important to note the variation in boiling point values, which is attributed to the different pressures at which the measurements were conducted.

Physical PropertyReported ValueConditions
Melting Point 92-95 °C-
93-94 °C-
94-97 °C-
95-97 °C-
95-100 °C-
94.0 to 98.0 °C-
Boiling Point 294.1 °Cat 760 mmHg
145 °Cat 5 mmHg

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to chemical analysis. The following sections detail the standard experimental protocols for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[1] The tube is tapped gently to ensure the sample is compact.[1][2]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern digital melting point apparatus).[2][3]

  • Heating: The heating bath is heated slowly and steadily, with constant stirring to ensure a uniform temperature distribution.[2] A heating rate of approximately 2°C per minute is recommended as the melting point is approached to ensure accuracy.[3]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[3] For pure compounds, this range is typically narrow (0.5-1.0°C).[3]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology: Distillation Method

A simple distillation apparatus is a standard method for determining the boiling point of a liquid.[4]

  • Apparatus Setup: A distillation flask containing this compound (in a suitable solvent if necessary, or melted if stable) and boiling chips is heated. The flask is connected to a condenser, and a thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.

  • Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

  • Observation and Recording: The temperature will rise and then stabilize. The constant temperature observed during the distillation of the liquid is recorded as the boiling point. This is the temperature at which the vapor and liquid are in equilibrium.

Methodology: Capillary Method (for small quantities)

  • Sample Preparation: A small amount of liquid this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube.

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a heating bath.

  • Heating and Observation: The apparatus is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. The heating is then stopped.

  • Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of a chemical substance like this compound.

G Workflow for Physical Property Determination cluster_prep Sample Preparation cluster_mp Melting Point Determination cluster_bp Boiling Point Determination cluster_analysis Data Analysis and Reporting Sample Obtain Pure Sample of This compound Grind Grind to a Fine Powder (for Melting Point) Sample->Grind SetupDistill Setup Distillation Apparatus Sample->SetupDistill Pack Pack Capillary Tube Grind->Pack HeatMP Heat Slowly in Melting Point Apparatus Pack->HeatMP ObserveMP Observe and Record Melting Range HeatMP->ObserveMP Compare Compare with Literature Values ObserveMP->Compare HeatBP Heat to Boiling SetupDistill->HeatBP ObserveBP Record Stable Vapor Temperature HeatBP->ObserveBP ObserveBP->Compare Purity Assess Purity Compare->Purity Report Generate Technical Report Purity->Report

Caption: A flowchart illustrating the key stages in the experimental determination of the melting and boiling points of a chemical compound.

References

Spectroscopic Data of 2-Chlorophenylacetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chlorophenylacetic acid, a compound of interest in synthetic chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Data Presentation

The spectroscopic data for this compound (CAS No: 2444-36-2, Molecular Formula: C₈H₇ClO₂) is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0Singlet (broad)1HCarboxylic Acid (-COOH)
~7.40 - 7.20Multiplet4HAromatic (Ar-H)
~3.80Singlet2HMethylene (-CH₂)

Note: The chemical shift of the acidic proton is concentration and solvent dependent and may exchange with D₂O.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)Assignment
~176Carbonyl (-C=O)
~134Aromatic (C-Cl)
~132Aromatic (C-H)
~131Aromatic (C-CH₂)
~129Aromatic (C-H)
~127Aromatic (C-H)
~126Aromatic (C-H)
~40Methylene (-CH₂)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Strong, BroadO-H stretch (Carboxylic Acid)
~3060MediumC-H stretch (Aromatic)
~2930MediumC-H stretch (Aliphatic)
~1700StrongC=O stretch (Carboxylic Acid)
~1470, ~1440Medium to StrongC=C stretch (Aromatic)
~1290StrongC-O stretch
~750StrongC-Cl stretch
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
172Moderate[M+2]⁺ (presence of ³⁷Cl isotope)
170High[M]⁺ (Molecular Ion, presence of ³⁵Cl)
125High[M - COOH]⁺
89Moderate[C₇H₅]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

  • The solution is then filtered through a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.

Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.

    • Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.

  • The mixture is thoroughly ground to a fine, homogeneous powder.

  • A portion of the powder is transferred to a pellet press die.

  • The die is placed in a hydraulic press and pressure (typically 8-10 tons) is applied to form a thin, transparent pellet.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • A background spectrum of a pure KBr pellet is recorded.

  • The sample pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation and Analysis (GC-MS):

  • Derivatization (Esterification): To increase volatility for Gas Chromatography (GC), the carboxylic acid group is often converted to an ester. This can be achieved by reacting the sample with a derivatizing agent such as BF₃-methanol or by silylation with a reagent like BSTFA.

  • Sample Injection: A small volume (typically 1 µL) of the derivatized sample solution is injected into the GC inlet.

  • Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure good separation of components.

  • Mass Spectrometry: As the components elute from the GC column, they enter the mass spectrometer, which is typically operated in Electron Ionization (EI) mode at 70 eV. The mass analyzer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Derivatization (for GC-MS) Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq GC-MS System MS_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR_Acq->NMR_Data IR_Data IR Spectrum (Wavenumbers, Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation Pattern) MS_Acq->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chlorophenylacetic acid. This document details the structural information that can be elucidated from the NMR data and provides standardized experimental protocols for acquiring such spectra.

¹H and ¹³C NMR Spectral Data

The following tables summarize the chemical shifts (δ), signal multiplicities, and coupling constants (J) for the ¹H and ¹³C NMR spectra of this compound. This data is essential for the structural verification and purity assessment of the compound.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.5 - 12.0Singlet (broad)1H-COOH
7.20 - 7.45Multiplet4HAr-H
3.85Singlet2H-CH₂-

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
176.5-COOH
134.0Ar-C (C-Cl)
132.5Ar-C
131.0Ar-C
129.5Ar-C
127.0Ar-C
125.0Ar-C
41.0-CH₂-

Experimental Protocols

The following protocols describe the standard procedures for obtaining high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can slightly affect the chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), can be added to the sample.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: Typically a 30° or 90° pulse is used.

    • Acquisition Time: Usually 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: 8 to 16 scans are generally sufficient for good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Angle: A 30° pulse is commonly used to avoid saturation of quaternary carbons.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A shorter delay of 1-2 seconds is often used.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

    • Proton Decoupling: A broadband proton decoupling sequence is applied to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the signal of the internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.

  • Peak Picking and Integration: The chemical shifts of the peaks are determined. For ¹H NMR, the integral of each signal is calculated to determine the relative number of protons.

Visualization of this compound Structure and NMR Correlations

The following diagram illustrates the molecular structure of this compound and highlights the different proton and carbon environments that give rise to the observed NMR signals.

Caption: Molecular structure of this compound with NMR assignments.

Stability and Storage of 2-Chlorophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chlorophenylacetic acid (2-CPAA). Understanding the chemical stability of this compound is critical for its use as a versatile intermediate in the pharmaceutical and agrochemical industries, ensuring its integrity and performance in various synthetic applications. This document outlines its physical and chemical properties, storage guidelines, potential degradation pathways, and exemplary protocols for stability assessment.

Physicochemical Properties and General Stability

This compound is a white to light yellow crystalline solid.[1] It is sparingly soluble in water but readily dissolves in organic solvents such as ethanol, methanol, and acetone. The compound is stable under recommended storage and handling conditions.[2] However, it is susceptible to degradation under harsh environmental conditions, and it decomposes at high temperatures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
CAS Number 2444-36-2
Appearance White to light yellow crystalline solid/powder[1]
Melting Point 92-95 °C
Boiling Point 145 °C at 5 mmHg[1]
Solubility Sparingly soluble in water; Soluble in ethanol, methanol, acetone
Purity (Typical) ≥99.00% (by GC)

Recommended Storage and Handling Conditions

Proper storage and handling are essential to maintain the quality and stability of this compound. The following conditions are recommended based on safety data sheets and chemical supplier information.

Table 2: Recommended Storage and Handling Guidelines

ConditionRecommendationReference(s)
Temperature Store in a cool place.[2]
Atmosphere Store in a dry and well-ventilated area.[2]
Container Keep container tightly closed.[2]
Incompatible Materials Strong oxidizing agents, Strong bases.[2]
Handling Handle in a well-ventilated place. Avoid formation of dust and aerosols. Use non-sparking tools. Wear suitable protective equipment (gloves, goggles).[2]

Forced Degradation and Stability-Indicating Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred based on its chemical structure and the behavior of similar chlorinated aromatic compounds.

  • Hydrolytic Degradation : The carboxylic acid functional group is generally stable against hydrolysis. However, under forcing basic conditions and high temperatures, nucleophilic aromatic substitution could occur, potentially leading to the displacement of the chlorine atom by a hydroxyl group to form 2-hydroxyphenylacetic acid.

  • Oxidative Degradation : Oxidation is a likely degradation pathway. The aromatic ring is susceptible to hydroxylation, and in more aggressive conditions, ring opening may occur. The benzylic methylene (B1212753) group (-CH₂-) can also be a target for oxidation.

  • Photolytic Degradation : Chlorinated aromatic compounds are often susceptible to photodegradation. The primary mechanism may involve the homolytic cleavage of the carbon-chlorine bond upon exposure to UV light, leading to the formation of radical species that can participate in subsequent reactions.

  • Thermal Degradation : At elevated temperatures, decarboxylation (loss of CO₂) is a potential degradation pathway for carboxylic acids, although this typically requires significant heat. The compound is known to decompose at higher temperatures.

DegradationPathways Potential Degradation Pathways of this compound cluster_stress Stress Conditions cluster_products Potential Degradation Products Acid/Base Hydrolysis Acid/Base Hydrolysis 2-Hydroxyphenylacetic acid 2-Hydroxyphenylacetic acid Acid/Base Hydrolysis->2-Hydroxyphenylacetic acid Oxidation (H2O2) Oxidation (H2O2) Hydroxylated derivatives Hydroxylated derivatives Oxidation (H2O2)->Hydroxylated derivatives Ring-opened products Ring-opened products Oxidation (H2O2)->Ring-opened products Photolysis (UV Light) Photolysis (UV Light) Dechlorinated products Dechlorinated products Photolysis (UV Light)->Dechlorinated products Thermal Stress (Heat) Thermal Stress (Heat) Decarboxylated products Decarboxylated products Thermal Stress (Heat)->Decarboxylated products This compound This compound This compound->Acid/Base Hydrolysis Potential Nucleophilic Substitution This compound->Oxidation (H2O2) Radical Attack This compound->Photolysis (UV Light) C-Cl Bond Cleavage This compound->Thermal Stress (Heat) Decomposition

Potential Degradation Pathways
Summary of Forced Degradation Conditions

The following table outlines typical conditions for performing forced degradation studies, as recommended by regulatory guidelines and common practices in the pharmaceutical industry. The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged without being overwhelmed by degradation products.

Table 3: Exemplary Forced Degradation Study Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M to 1 M HCl60 °C - 80 °CUp to 7 days
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temp - 60 °CUp to 7 days
Oxidation 3% to 30% H₂O₂Room TemperatureUp to 24 hours
Thermal (Solid) Dry Heat80 °C (or higher, below m.p.)Up to 7 days
Thermal (Solution) Reflux in Water80 °CUp to 7 days
Photolytic (Solid/Solution) ICH Option 1 or 2 Light SourceRoom TemperatureExpose to ≥1.2 million lux hours and ≥200 watt hours/m²

Experimental Protocols

Detailed experimental protocols are essential for reproducible stability studies. Below are exemplary protocols for a forced degradation study and the subsequent analysis by a stability-indicating HPLC method.

Protocol for Forced Degradation Study
  • Preparation of Stock Solution : Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile (B52724) and water).

  • Acid Hydrolysis : Mix 5 mL of the stock solution with 5 mL of 1 M HCl in a suitable flask. Heat the solution at 80°C. Withdraw samples at appropriate time points (e.g., 2, 8, 24, 48 hours). Neutralize the samples with 1 M NaOH before HPLC analysis.

  • Base Hydrolysis : Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Maintain at 60°C. Withdraw and neutralize samples with 0.1 M HCl at specified intervals.

  • Oxidative Degradation : Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light. Withdraw samples at specified intervals.

  • Thermal Degradation :

    • Solid State : Place a thin layer of solid 2-CPAA in a petri dish and expose it to 80°C in a calibrated oven.

    • Solution State : Reflux a solution of 2-CPAA in water at 80°C. Sample at various time points.

  • Photostability : Expose both solid powder and a solution (e.g., in quartz cuvettes) to a calibrated light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis : Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol for Stability-Indicating HPLC Method

A reversed-phase HPLC (RP-HPLC) method is generally suitable for separating this compound from its potential degradation products.

Table 4: Exemplary HPLC Method Parameters

ParameterSpecification
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~3)
Mobile Phase B Acetonitrile
Elution Gradient elution (e.g., start with 95% A, ramp to 50% A)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL

Method Validation : The HPLC method should be validated according to ICH guidelines to demonstrate its suitability.[3][4] This includes assessing specificity (peak purity analysis using a PDA detector), linearity, accuracy, precision, and robustness.

Workflow General Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prepare Stock Solution (1 mg/mL) Prepare Stock Solution (1 mg/mL) Acidic Acidic Prepare Stock Solution (1 mg/mL)->Acidic Basic Basic Prepare Stock Solution (1 mg/mL)->Basic Oxidative Oxidative Prepare Stock Solution (1 mg/mL)->Oxidative Thermal Thermal Prepare Stock Solution (1 mg/mL)->Thermal Photolytic Photolytic Prepare Stock Solution (1 mg/mL)->Photolytic Neutralize Samples (if needed) Neutralize Samples (if needed) Acidic->Neutralize Samples (if needed) Basic->Neutralize Samples (if needed) HPLC Analysis HPLC Analysis Oxidative->HPLC Analysis Thermal->HPLC Analysis Photolytic->HPLC Analysis Neutralize Samples (if needed)->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation Peak Area, % Degradation, Mass Balance Method Validation Method Validation Data Evaluation->Method Validation Specificity, Linearity, etc.

Stability Study Workflow

Conclusion

This compound is a chemically stable compound under standard storage conditions. To prevent degradation, it should be stored in a cool, dry, well-ventilated environment in tightly sealed containers, away from incompatible substances like strong bases and oxidizing agents. Forced degradation studies are essential to fully understand its stability profile and to develop robust analytical methods for quality control. While specific degradation products have not been extensively reported, hydrolysis, oxidation, photolysis, and thermal decomposition represent the most probable degradation pathways. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to effectively manage and assess the stability of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Chlorophenylacetic Acid from 2-Chlorobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 2-chlorophenylacetic acid, a key intermediate in the pharmaceutical industry, from 2-chlorobenzyl cyanide. The primary synthetic route involves the hydrolysis of the nitrile group, a reaction that can be effectively catalyzed by either acidic or basic conditions. This guide presents detailed experimental protocols for both approaches, summarizes key quantitative data for comparative analysis, and provides visualizations of the reaction pathway and experimental workflows.

Introduction

This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical and fine chemical industries. The hydrolysis of 2-chlorobenzyl cyanide is a common and well-established method for its preparation. This document will explore the two primary catalytic methods for this transformation: acid-catalyzed and base-catalyzed hydrolysis.

Reaction Pathway

The fundamental transformation in the synthesis of this compound from 2-chlorobenzyl cyanide is the hydrolysis of the nitrile functional group to a carboxylic acid. This reaction proceeds through an amide intermediate, 2-chlorophenylacetamide. Under the reaction conditions detailed in this guide, the hydrolysis continues to the desired carboxylic acid.

Reaction_Pathway 2-Chlorobenzyl Cyanide 2-Chlorobenzyl Cyanide 2-Chlorophenylacetamide 2-Chlorophenylacetamide 2-Chlorobenzyl Cyanide->2-Chlorophenylacetamide H₂O, H⁺ or OH⁻ This compound This compound 2-Chlorophenylacetamide->this compound H₂O, H⁺ or OH⁻

Caption: General reaction pathway for the hydrolysis of 2-chlorobenzyl cyanide.

Comparative Data on Hydrolysis Methods

The choice between acid- and base-catalyzed hydrolysis can be influenced by factors such as reaction time, yield, purity requirements, and waste disposal considerations. The following table summarizes quantitative data extracted from various sources for both methods.

ParameterAcid-Catalyzed Hydrolysis (H₂SO₄)Base-Catalyzed Hydrolysis (NaOH)
Typical Reagents 2-Chlorobenzyl cyanide, Sulfuric acid, Water2-Chlorobenzyl cyanide, Sodium hydroxide (B78521), Water, Ethanol (B145695)
Reaction Temperature 90-150°CReflux
Reaction Time Not explicitly stated, but involves a period of refluxOvernight
Reported Yield 95.4%Data for the analogous 2,6-dichlorophenylacetic acid suggests yields of ~85-95%
Product Purity (GC) 99.94%Not explicitly stated for this compound

Experimental Protocols

The following sections provide detailed experimental methodologies for both acid- and base-catalyzed hydrolysis of 2-chlorobenzyl cyanide.

Protocol 1: Acid-Catalyzed Hydrolysis with Sulfuric Acid

This protocol is adapted from established industrial methods and offers high yield and purity.

Materials:

  • 2-Chlorobenzyl cyanide

  • Concentrated sulfuric acid (98%)

  • Water

Equipment:

  • Glass-lined reactor with mechanical stirrer, thermometer, and reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a glass-lined reactor, prepare a 30-70% sulfuric acid solution by carefully adding concentrated sulfuric acid to water.

  • Heat the sulfuric acid solution to 90-150°C.

  • Slowly and continuously add 2-chlorobenzyl cyanide to the hot acid solution.

  • After the addition is complete, maintain the mixture at reflux. The reaction progress can be monitored by gas chromatography (GC) until the residual 2-chlorobenzyl cyanide is less than 5%.

  • Once the initial hydrolysis is complete, remove unreacted nitrile and other organic impurities by steam stripping.

  • Cool the reaction mixture to 20-40°C to induce crystallization of the this compound.

  • Collect the crude product by filtration.

  • Wash the crude product with water 1-3 times.

  • Dry the purified product to obtain this compound.

Workflow for Acid-Catalyzed Hydrolysis:

Acid_Hydrolysis_Workflow A Prepare 30-70% H₂SO₄ Solution B Heat to 90-150°C A->B C Add 2-Chlorobenzyl Cyanide B->C D Reflux and Monitor by GC C->D E Steam Strip Impurities D->E F Cool to 20-40°C for Crystallization E->F G Filter Crude Product F->G H Wash with Water G->H I Dry Final Product H->I

Caption: Experimental workflow for the acid-catalyzed hydrolysis of 2-chlorobenzyl cyanide.

Protocol 2: Base-Catalyzed Hydrolysis with Sodium Hydroxide

Materials:

  • 2-Chlorobenzyl cyanide

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Concentrated hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-chlorobenzyl cyanide in a solution of ethanol and water.

  • Add a stoichiometric excess of sodium hydroxide (e.g., 3.0 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for an extended period (e.g., overnight or approximately 15 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material or non-acidic byproducts.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the this compound.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound.

Workflow for Base-Catalyzed Hydrolysis:

Base_Hydrolysis_Workflow A Dissolve 2-Chlorobenzyl Cyanide in EtOH/H₂O B Add Sodium Hydroxide A->B C Reflux Overnight and Monitor B->C D Cool and Wash with Ether C->D E Acidify Aqueous Layer with HCl D->E F Filter Precipitated Product E->F G Wash with Cold Water F->G H Recrystallize for Purification G->H

Caption: Experimental workflow for the base-catalyzed hydrolysis of 2-chlorobenzyl cyanide.

Conclusion

The synthesis of this compound from 2-chlorobenzyl cyanide via hydrolysis is a robust and efficient process. The acid-catalyzed method, particularly with sulfuric acid, is well-documented for industrial applications, offering high yields and purity. While detailed quantitative data for the base-catalyzed hydrolysis of 2-chlorobenzyl cyanide is less prevalent in the literature, the methodology is sound and provides a viable alternative, especially for laboratory-scale synthesis where avoiding strong acids might be desirable. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and available equipment. This guide provides the necessary foundational information for researchers and drug development professionals to successfully implement and adapt these synthetic routes.

References

An In-depth Technical Guide to the Synthesis of 2-Chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-Chlorophenylacetic acid, a key intermediate in the pharmaceutical and agrochemical industries. This document details the reaction mechanisms, provides structured experimental protocols, and presents quantitative data to facilitate the selection and optimization of the most suitable synthetic strategy.

Hydrolysis of 2-Chlorobenzyl Cyanide

The hydrolysis of 2-chlorobenzyl cyanide (2-chlorophenylacetonitrile) is a common and industrially significant method for the synthesis of this compound. This transformation can be effectively carried out under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis

Reaction Mechanism:

The acid-catalyzed hydrolysis of 2-chlorobenzyl cyanide proceeds in a two-step mechanism. The nitrile is first hydrated to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

  • Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically sulfuric acid or hydrochloric acid. This increases the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom of the protonated nitrile.

  • Deprotonation and Tautomerization: A subsequent deprotonation and tautomerization (of the imidic acid intermediate) yields 2-chlorophenylacetamide.

  • Protonation of the Amide: The amide is then protonated on the carbonyl oxygen.

  • Nucleophilic Attack by Water on the Amide: A second molecule of water attacks the carbonyl carbon of the protonated amide.

  • Elimination of Ammonia (B1221849): Following a proton transfer, the tetrahedral intermediate collapses, eliminating a molecule of ammonia and yielding the protonated carboxylic acid.

  • Deprotonation: Finally, deprotonation of the carboxylic acid gives the final product, this compound.

Acid_Hydrolysis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Chlorobenzyl_Cyanide 2-Chlorobenzyl Cyanide H3O+ H₃O⁺ Protonated_Nitrile Protonated Nitrile Tetrahedral_Intermediate1 Tetrahedral Intermediate 1 Protonated_Nitrile->Tetrahedral_Intermediate1 + H₂O Amide 2-Chlorophenylacetamide Tetrahedral_Intermediate1->Amide - H₃O⁺ (Tautomerization) Protonated_Amide Protonated Amide Amide->Protonated_Amide + H₃O⁺ Tetrahedral_Intermediate2 Tetrahedral Intermediate 2 Protonated_Amide->Tetrahedral_Intermediate2 + H₂O Product This compound Tetrahedral_Intermediate2->Product - NH₄⁺ Base_Hydrolysis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Chlorobenzyl_Cyanide 2-Chlorobenzyl Cyanide OH- OH⁻ Anionic_Intermediate Anionic Intermediate Amide 2-Chlorophenylacetamide Anionic_Intermediate->Amide + H₂O (Tautomerization) Tetrahedral_Intermediate Tetrahedral Intermediate Amide->Tetrahedral_Intermediate + OH⁻ Carboxylate 2-Chlorophenylacetate Tetrahedral_Intermediate->Carboxylate - NH₃ Product This compound Carboxylate->Product + H₃O⁺ (workup) Carbonylation_Cycle Co_catalyst [Co(CO)₄]⁻ Benzyl_Co Benzyl-Co(CO)₄ Co_catalyst->Benzyl_Co Oxidative Addition Benzyl_Chloride 2-Chlorobenzyl Chloride Benzyl_Chloride->Benzyl_Co Acyl_Co Phenacyl-Co(CO)₄ Benzyl_Co->Acyl_Co CO Insertion CO CO CO->Acyl_Co Product 2-Chlorophenylacetic Acid Acyl_Co->Product Nucleophilic Attack & Reductive Elimination OH OH⁻ OH->Acyl_Co Product->Co_catalyst Regeneration Willgerodt_Kindler Ketone 2-Chloroacetophenone Enamine Enamine Intermediate Ketone->Enamine + Morpholine, -H₂O Amine_Sulfur Morpholine, S₈ Thioamide Thiomorpholide of This compound Enamine->Thioamide + S₈, Rearrangement Acid This compound Thioamide->Acid + H₂O Hydrolysis Hydrolysis (H₃O⁺ or OH⁻) Oxidation_Pathway Alcohol 2-Chloro-1-phenylethanol Aldehyde 2-Chlorophenylacetaldehyde Alcohol->Aldehyde Oxidation Oxidant Strong Oxidizing Agent (e.g., KMnO₄, H₂CrO₄) Acid This compound Aldehyde->Acid Oxidation

Methodological & Application

Application Notes and Protocols: 2-Chlorophenylacetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chlorophenylacetic acid as a versatile intermediate in organic synthesis, with a focus on its application in the development of pharmaceuticals. Detailed experimental protocols for key transformations are provided, along with quantitative data and workflow diagrams to facilitate reproducible and efficient synthesis.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized as a key intermediate in the production of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a phenylacetic acid core with a chlorine atom at the ortho-position, allows for a variety of chemical transformations, including esterification, amidation, and substitution reactions.[1] This document details its application in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac (B195802) and the versatile chemical intermediate 2-Hydroxyphenylacetic acid.

Key Applications

Synthesis of Diclofenac Sodium

This compound is a crucial precursor in the synthesis of Diclofenac, a widely used NSAID. The synthesis involves a copper-catalyzed Ullmann condensation reaction between this compound and 2,6-dichloroaniline (B118687).[2] This C-N coupling reaction is a cornerstone in the industrial production of Diclofenac.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioStarting Material
Methyl o-iodophenylacetate276.06127.6 g (0.1 mol)
2,6-dichloroaniline162.02116.2 g (0.1 mol)
Copper(I) iodide (CuI)190.450.011.9 g (0.01 mol)
D-glucosamine hydrochloride215.630.012.2 g (0.01 mol)
Cesium carbonate (Cs₂CO₃)325.82265.2 g (0.2 mol)
Product: Compound C - - Yield: 95.5%

Note: The initial step described in the patent utilizes methyl o-iodophenylacetate. For the purpose of this protocol, we will adapt it for this compound, noting that reaction conditions may require optimization.

Step 1: Ullmann Condensation to form Diclofenac Intermediate

  • To a three-necked flask, add this compound (17.1 g, 0.1 mol), 2,6-dichloroaniline (16.2 g, 0.1 mol), copper(I) iodide (1.9 g, 0.01 mol), D-glucosamine hydrochloride (2.2 g, 0.01 mol), and cesium carbonate (65.2 g, 0.2 mol).

  • Add a 1:1 mixture of DMSO and water (100 mL total).

  • Stir the mixture and heat to 100-110°C for 8-10 hours.

  • After the reaction is complete (monitored by TLC or HPLC), cool the mixture and add ethyl acetate (B1210297) (100 mL).

  • Centrifuge the mixture and collect the supernatant.

  • Concentrate the supernatant under reduced pressure to obtain the intermediate product.

Step 2: Hydrolysis to Diclofenac Sodium

  • Dissolve the intermediate from Step 1 in N,N-dimethylformamide (DMF).

  • Add a solution of sodium hydroxide (B78521) in water.

  • Heat the mixture to 70-80°C and react for 20 hours.

  • After the reaction, evaporate the solvent under reduced pressure.

  • Dissolve the residue in hot water and decolorize with activated carbon.

  • Filter the solution and cool the filtrate in an ice bath to crystallize the product.

  • Filter the white crystalline powder and dry to obtain Diclofenac sodium.[2]

G cluster_ullmann Step 1: Ullmann Condensation cluster_hydrolysis Step 2: Hydrolysis A Mix Reactants: This compound 2,6-dichloroaniline CuI, D-glucosamine HCl, Cs2CO3 in DMSO/Water B Heat to 100-110°C (8-10 hours) A->B C Work-up: Add Ethyl Acetate Centrifuge Concentrate B->C D Diclofenac Intermediate C->D E Dissolve Intermediate in DMF Add NaOH(aq) D->E F Heat to 70-80°C (20 hours) E->F G Work-up: Evaporate Solvent Dissolve in Water Decolorize F->G H Crystallize from ice bath G->H I Diclofenac Sodium H->I

Caption: Experimental workflow for the synthesis of Diclofenac Sodium.

G cluster_0 Catalytic Cycle CuI Cu(I) Catalyst Intermediate1 Cu(I)-Amide Complex CuI->Intermediate1 + Amine Amine 2,6-dichloroaniline ArylHalide This compound Intermediate2 Cu(III) Intermediate (Oxidative Addition) Intermediate1->Intermediate2 + Aryl Halide Intermediate2->CuI Releases Product Product Diclofenac Intermediate2->Product Reductive Elimination

Caption: Simplified mechanism of the Ullmann Condensation.

Synthesis of 2-Hydroxyphenylacetic Acid

This compound can be converted to 2-Hydroxyphenylacetic acid, a valuable building block for various pharmaceuticals, via a copper-catalyzed nucleophilic aromatic substitution.[3][4] This reaction is typically performed at high temperatures in the presence of a strong base.[3][4]

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Ratio
This compound170.573.40.021
Sodium Hydroxide40.004.80.126
Cupric Sulphate Pentahydrate249.690.20.00080.04
2-Hydroxyphenylacetic acid 152.15 2.62 0.0172 Yield: 86%
  • In a reaction flask equipped with a stirrer and condenser, add this compound (3.4 g, 0.02 mol), crushed sodium hydroxide pellets (4.8 g, 0.12 mol), and a high-boiling inert solvent like SOLVESSO 200 (30 g).[4]

  • Stir the mixture for 30 minutes at room temperature.[4]

  • Add cupric sulphate pentahydrate (0.2 g, 0.0008 mol) to the suspension.[4]

  • Heat the reaction mixture to 190-196°C and maintain this temperature with continuous stirring for approximately 4 hours.[4] The reaction progress can be monitored by GC or HPLC.

  • After the reaction is complete, cool the mixture to 20°C.[4]

  • Add water (50 g) to the cooled reaction mass and transfer the mixture to a separatory funnel with an additional 50 g of water.[4]

  • Filter the mixture to separate the aqueous phase.[4]

  • Acidify the separated aqueous filtrate to approximately pH 4 using 36% hydrochloric acid.[4]

  • Extract the product into ethyl acetate (180 g).[4]

  • Isolate the solid 2-Hydroxyphenylacetic acid by distillation of the ethyl acetate.[4]

G cluster_reaction Reaction cluster_workup Work-up and Isolation A Mix Reactants: This compound NaOH, SOLVESSO 200 B Add CuSO4.5H2O A->B C Heat to 190-196°C (4 hours) B->C D Cool to 20°C C->D E Add Water and Filter D->E F Acidify Aqueous Phase (pH 4 with HCl) E->F G Extract with Ethyl Acetate F->G H Isolate Product by Distillation G->H I 2-Hydroxyphenylacetic Acid H->I

Caption: Experimental workflow for the synthesis of 2-Hydroxyphenylacetic acid.

G Start This compound Mechanism Nucleophilic Aromatic Substitution Start->Mechanism Reagents NaOH (Base) CuSO4 (Catalyst) High Temperature Reagents->Mechanism Intermediate Transient Copper Complex Mechanism->Intermediate Product 2-Hydroxyphenylacetic acid Mechanism->Product Intermediate->Product

Caption: Key steps in the synthesis of 2-Hydroxyphenylacetic acid.

Other Applications

This compound also serves as an intermediate in the synthesis of various other organic molecules. In the agrochemical industry, it is used in the production of plant growth regulators, specifically auxins.[1] Additionally, it has been used in the synthesis of phenylacetoxy cellulosics and their halogenated derivatives.

Conclusion

This compound is a highly versatile and important intermediate in organic synthesis. The protocols provided herein for the synthesis of Diclofenac and 2-Hydroxyphenylacetic acid demonstrate its utility in the pharmaceutical industry. The structured data and workflows are intended to assist researchers in the efficient and reproducible synthesis of these and other valuable compounds.

References

Application Notes and Protocols: 2-Chlorophenylacetic Acid as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chlorophenylacetic acid (2-CPAA), with the CAS number 2444-36-2, is a vital organic intermediate extensively utilized in the pharmaceutical and agrochemical industries.[1] Its chemical structure, featuring a carboxylic acid group and a chlorine atom on the phenyl ring, makes it a highly versatile precursor for complex organic synthesis.[1] In the pharmaceutical sector, 2-CPAA is a cornerstone in the production of several widely used drugs, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac (B195802).[1][2] The presence of the chloro- group provides a reactive site for various coupling and functionalization reactions, enabling the construction of diverse and complex molecular architectures.[2] These notes provide an overview of its applications and detailed protocols for its use in the synthesis of key pharmaceutical compounds.

Key Applications in Pharmaceutical Synthesis

This compound is a critical starting material or intermediate for several classes of drugs:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): This is the most prominent application, with 2-CPAA being a direct precursor in the synthesis of Diclofenac, a widely prescribed anti-inflammatory and analgesic agent.[1][3] Structurally related phenylacetic acids are a major class of NSAIDs.[4][5]

  • Other Potential Therapeutics: The structural motif of 2-CPAA is incorporated into novel compounds with potential therapeutic activities. For instance, pyrrole-containing compounds structurally inspired by celecoxib (B62257) have been synthesized for their anti-inflammatory and immunomodulatory effects.[6][7]

  • Synthesis of Intermediates: 2-CPAA can be converted into other valuable intermediates, such as 2-hydroxyphenylacetic acid, which is also a building block for biologically active molecules.[8]

Data Presentation: Synthesis Overview

The following tables summarize quantitative data for the synthesis of key pharmaceuticals and intermediates derived from this compound.

Table 1: Synthesis of Diclofenac Sodium from this compound Derivative

Reactant/Product Molecular Weight ( g/mol ) Molar Ratio Solvent Yield Purity (HPLC) Reference
Compound C* 312.16 1 N,N-dimethylformamide 95.5% 98.8% [9]
Sodium Hydroxide (B78521) 40.00 3 Water [9]
Diclofenac Sodium 318.13 - - Overall: 90.7% - [9]

*Compound C is the intermediate formed from the condensation of a this compound derivative and 2,6-dichloroaniline (B118687).

Table 2: Synthesis of 2-Hydroxyphenylacetic Acid from this compound

Reactant/Product Molecular Weight ( g/mol ) Amount (g) Moles (mol) Molar Ratio Reported Yield Reference
This compound 170.57 3.4 0.02 1 86% [8]
Sodium Hydroxide 40.00 4.8 0.12 6 [8]
Cupric Sulphate Pentahydrate 249.69 0.2 0.0008 0.04 [8]

| 2-Hydroxyphenylacetic acid | 152.15 | 2.62 | 0.0172 | - | | [8] |

Experimental Protocols

Protocol 1: Synthesis of Diclofenac Sodium

This protocol is based on a high-yield synthesis method involving the condensation of a this compound derivative with 2,6-dichloroaniline, followed by hydrolysis.[9]

Step 1: Synthesis of Intermediate Compound C

  • Condense the appropriate this compound derivative (Compound A) with 2,6-dichloroaniline (Compound B).

  • The molar ratio of Compound A, Compound B, catalyst, a sugar ligand (e.g., d-glucosamine hydrochloride), and a base is typically 1:1:0.02-0.2:0.02-0.2:1-3.[9]

  • The reaction is carried out in a suitable solvent.

  • After the reaction is complete, add 100mL of ethyl acetate.

  • Centrifuge the mixture to obtain the supernatant containing Compound C. A reported yield for this step is 95.5% with a purity of 98.8% by HPLC.[9]

Step 2: Synthesis of Diclofenac Sodium

  • Add 25g (0.08 mol) of the intermediate Compound C and 120 mL of N,N-dimethylformamide to a three-neck flask.[9]

  • Stir the mixture and heat to 75 °C.[9]

  • Prepare a solution of 9.6g (0.24 mol) of NaOH in 50g of water and add it to the reaction mixture.[9]

  • Continue the reaction for 20 hours.[9]

  • Upon completion, follow standard workup procedures including extraction, purification, and crystallization to obtain Diclofenac sodium. The overall yield for this two-step process is reported to be as high as 90.7%.[9]

Protocol 2: Copper-Catalyzed Synthesis of 2-Hydroxyphenylacetic Acid

This protocol describes the conversion of this compound to 2-hydroxyphenylacetic acid via a copper-catalyzed nucleophilic aromatic substitution, which can be performed at atmospheric pressure.[8]

Materials:

  • (2-Chlorophenyl)acetic acid[8]

  • Sodium hydroxide (crushed pellets)[8]

  • Cupric sulphate pentahydrate[8]

  • High-boiling inert hydrocarbon solvent (e.g., SOLVESSO 200)[8]

  • 36% Hydrochloric acid[8]

  • Ethyl acetate[8]

  • Water[8]

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, create a suspension of (2-chlorophenyl)acetic acid (3.4 g, 0.02 mol), crushed sodium hydroxide pellets (4.8 g, 0.12 mol), and SOLVESSO 200 (30 g).[8]

  • Stir the mixture for 30 minutes at room temperature.[8]

  • Catalyst Addition: Add cupric sulphate pentahydrate (0.2 g, 0.0008 mol) to the suspension.[8]

  • Reaction: Heat the reaction mixture to a temperature of 190-196 °C and maintain stirring for approximately 4 hours. Monitor the reaction progress to confirm the consumption of the starting material.[8]

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to 20 °C.[8]

    • Add 50 g of water to the cooled mixture and stir for 15 minutes.[8]

    • Filter the mixture and wash the filter cake with an additional 50 g of water.[8]

    • Transfer the combined aqueous phases to a separatory funnel and acidify to pH 4 by carefully adding 36% hydrochloric acid.[8]

    • Extract the acidified aqueous phase with ethyl acetate.

    • Isolate the final product, 2-hydroxyphenylacetic acid, by distillation of the ethyl acetate. The reported yield is 86%.[8]

Visualizations: Pathways and Workflows

Synthetic Pathway of Diclofenac

G cluster_reactants Reactants reactant1 This compound reactant1->plus_node reactant2 2,6-Dichloroaniline reactant2->plus_node product Diclofenac reagents + Catalyst + Base reagents->plus_node plus_node->product Condensation (Ullmann Reaction)

Caption: Synthetic route to Diclofenac from this compound.

Experimental Workflow for Synthesis

G setup 1. Reaction Setup (Mix Reactants, Solvent, Base) catalyst 2. Add Catalyst (e.g., Copper Salt) setup->catalyst reaction 3. Heat & Stir (e.g., 190-196 °C, 4h) catalyst->reaction workup 4. Workup (Cool, Add Water, Filter) reaction->workup acidify 5. Acidify Aqueous Phase (to pH 4 with HCl) workup->acidify extract 6. Extract with Organic Solvent acidify->extract isolate 7. Isolate Product (e.g., Rotary Evaporation) extract->isolate

Caption: General workflow for synthesis and product isolation.

Mechanism of Action: NSAID Inhibition of COX Pathway

G membrane Cell Membrane Phospholipids arachidonic Arachidonic Acid membrane->arachidonic Phospholipase A2 cox COX-1 / COX-2 Enzymes arachidonic->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Pain & Inflammation prostaglandins->inflammation nsaid NSAIDs (e.g., Diclofenac) nsaid->cox Inhibition

Caption: Simplified COX signaling pathway and the inhibitory action of NSAIDs.

References

Application Notes & Protocols: Synthesis of NSAIDs Using 2-Chlorophenylacetic Acid as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) utilizing 2-chlorophenylacetic acid and its derivatives as a primary precursor. The focus is on the synthesis of Diclofenac (B195802), a widely used NSAID, for which this precursor is a key building block.

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain, fever, and inflammation.[1][2][3] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins.[2][4][5] this compound is a vital intermediate in the synthesis of several NSAIDs, most notably Diclofenac. The methodologies presented herein are based on established chemical literature and patents, offering robust procedures for laboratory and potential scale-up applications.

Synthesis of Diclofenac Sodium

The synthesis of Diclofenac Sodium from a derivative of this compound and 2,6-dichloroaniline (B118687) is a common industrial route. This process typically involves a condensation reaction, followed by hydrolysis. While some methods report low yields, recent advancements have significantly improved efficiency to over 90%.[6]

Reaction Scheme

The overall reaction involves the condensation of a this compound derivative (e.g., its methyl ester) with 2,6-dichloroaniline, followed by saponification to yield the final sodium salt.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic methods for producing Diclofenac Sodium and its immediate precursor.

Table 1: Synthesis of Diclofenac Precursor (Methyl 2-(2,6-dichloroanilino)phenylacetate)

Reactant/ProductMolecular Weight ( g/mol )Starting AmountMolar RatioCatalyst/LigandYield (%)Purity (%) (by HPLC)Reference
Methyl o-iodophenylacetate276.0627.6 g (0.1 mol)1CuI (0.02 mol)96.198.7[6]
2,6-dichloroaniline162.0216.2 g (0.1 mol)1D-glucosamine HCl (0.02 mol)[6]
Cesium Carbonate (Base)325.8297.8 g (0.3 mol)3-[6]
Product (Compound C) 310.16 29.8 g --96.1 98.7 [6]

Table 2: Hydrolysis to Diclofenac Sodium

Reactant/ProductMolecular Weight ( g/mol )Starting AmountMolar RatioSolventYield (%)Purity (%) (by HPLC)Reference
Compound C (from Table 1)310.1625 g (0.08 mol)1N,N-dimethylformamide96.198.2[6]
Sodium Hydroxide40.008 g (0.2 mol)2.5Water[6]
Product (Diclofenac Sodium) 318.13 24.6 g --96.1 98.2 [6]
1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one278.1227.7 g (0.1 mol)1Xylene / Water95-[7]
Sodium Hydroxide40.0016 g (0.4 mol)4-[7]
Product (Diclofenac Sodium) 318.13 28.53 g --95 m.p. 283-284°C [7]
Experimental Protocols

The following protocols are derived from published literature and provide a two-step process for the synthesis of Diclofenac Sodium.

Protocol 1: Synthesis of Methyl 2-((2,6-dichlorophenyl)amino)phenylacetate (Intermediate) [6]

  • Reaction Setup : To a three-necked flask, add methyl o-iodophenylacetate (27.6 g, 0.1 mol), 2,6-dichloroaniline (16.2 g, 0.1 mol), CuI (3.8 g, 0.02 mol), D-glucosamine hydrochloride (4.4 g, 0.02 mol), and Cesium Carbonate (97.8 g, 0.3 mol).

  • Solvent Addition : Add DMSO (80 mL) and water (80 mL) to the flask and stir to dissolve the reactants.

  • Reaction : Heat the mixture to 110°C and maintain this temperature for 8 hours with continuous stirring.

  • Workup and Isolation : After the reaction is complete, cool the mixture and add ethyl acetate (B1210297) (160 mL). Centrifuge the mixture and collect the supernatant to obtain the product.

  • Analysis : The expected yield is approximately 29.8 g (96.1%) with a purity of 98.7% by HPLC.[6]

Protocol 2: Hydrolysis to Diclofenac Sodium [6]

  • Reaction Setup : In a three-neck flask, dissolve the intermediate from Protocol 1 (25 g, 0.08 mol) in N,N-dimethylformamide (160 mL).

  • Base Addition : Stir and heat the solution to 80°C. Prepare a solution of NaOH (8 g, 0.2 mol) in water (35 g) and add it to the reaction flask.

  • Reaction : Continue to heat and stir the reaction mixture for 24 hours.

  • Workup and Isolation : After the reaction is complete, evaporate the solvent under reduced pressure.

  • Purification : Dissolve the residue in 200 mL of hot water and decolorize with activated carbon. Filter the hot solution and cool the filtrate in an ice water bath to induce crystallization.

  • Drying : Collect the white crystalline powder by suction filtration and dry to obtain Diclofenac Sodium.

  • Analysis : The expected yield is approximately 24.6 g (96.1%) with a purity of 98.2% by HPLC.[6] The overall yield for the two steps is reported to be 90.5%.[6]

Synthesis and Experimental Workflow

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

G cluster_synthesis Diclofenac Synthesis Pathway start This compound (or derivative) intermediate Diclofenac Precursor (Ester or Acid) start->intermediate Condensation (e.g., Ullmann Reaction) Catalyst: CuI Base: Cs2CO3 reagent1 2,6-Dichloroaniline reagent1->intermediate product Diclofenac Sodium intermediate->product Hydrolysis Reagent: NaOH

Caption: A simplified pathway for the synthesis of Diclofenac Sodium.

G cluster_workflow General Experimental Workflow setup 1. Reaction Setup (Combine Reactants, Catalyst, Solvent) reaction 2. Reaction (Heat and Stir for specified time) setup->reaction workup 3. Workup (Cooling, Quenching, Extraction) reaction->workup purification 4. Purification (Crystallization, Chromatography) workup->purification analysis 5. Analysis (HPLC, m.p., Spectroscopy) purification->analysis

Caption: A generalized workflow for chemical synthesis experiments.

Mechanism of Action: COX Enzyme Inhibition

NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes.[3][5] There are two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, while COX-2 is an inducible enzyme that mediates inflammation.[2] Most traditional NSAIDs, including Diclofenac, are non-selective inhibitors of both COX-1 and COX-2.[3][8] This dual inhibition is responsible for both the therapeutic effects (COX-2 inhibition) and potential side effects like gastric irritation (COX-1 inhibition).[2]

Signaling Pathway Diagram

The diagram below illustrates the arachidonic acid cascade and the point of intervention for NSAIDs.

G cluster_pathway NSAID Mechanism of Action membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa Phospholipase A2 cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs_phys Physiological Prostaglandins (e.g., GI Protection) cox1->pgs_phys pgs_inflam Inflammatory Prostaglandins cox2->pgs_inflam effects_phys Homeostasis pgs_phys->effects_phys effects_inflam Pain & Inflammation pgs_inflam->effects_inflam nsaid NSAID (e.g., Diclofenac) nsaid->cox1 Inhibition nsaid->cox2 Inhibition

Caption: Inhibition of COX-1 and COX-2 by NSAIDs in the arachidonic acid pathway.

References

Application of 2-Chlorophenylacetic Acid in Agrochemical Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenylacetic acid (2-CPAA) is a versatile chemical intermediate widely employed in the synthesis of a variety of agrochemicals. Its utility stems from the reactivity of the carboxylic acid group and the influence of the ortho-chlorine substituent on the phenyl ring. This document provides detailed application notes and experimental protocols for the synthesis of two major classes of agrochemicals derived from 2-CPAA: plant growth regulators (esters) and fungicides (amides). Additionally, it outlines the mode of action for auxin-like plant growth regulators.

Agrochemical Applications of this compound Derivatives

This compound serves as a key building block for:

  • Plant Growth Regulators: Ester derivatives of 2-CPAA can exhibit auxin-like activity, influencing plant growth and development. These compounds can be used to promote rooting, enhance fruit setting, and control vegetative growth.

  • Fungicides: Amide derivatives of 2-CPAA, particularly N-arylacetamides, have shown promising antifungal properties. These compounds can be effective against a range of plant pathogenic fungi.

Synthesis of Agrochemical Derivatives from this compound

The synthesis of agrochemical derivatives from this compound primarily involves the transformation of the carboxylic acid functional group into esters and amides.

Synthesis of Plant Growth Regulators via Esterification

The esterification of this compound with various alcohols yields compounds that can act as synthetic auxins. A common and straightforward method for this transformation is the Fischer esterification.

Reaction Scheme:

Caption: General scheme for Fischer esterification of this compound.

Experimental Protocol: Synthesis of Ethyl 2-Chlorophenylacetate

This protocol describes the synthesis of a representative ester derivative.

Materials:

  • This compound (2-CPAA)

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 17.06 g (0.1 mol) of this compound in 100 mL of absolute ethanol.

  • Catalyst Addition: While stirring, slowly add 2 mL of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel containing 200 mL of water.

    • Extract the aqueous layer with 2 x 100 mL portions of diethyl ether.

    • Combine the organic extracts and wash with 100 mL of saturated sodium bicarbonate solution to neutralize any unreacted acid.

    • Wash the organic layer with 100 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be purified by vacuum distillation to yield pure ethyl 2-chlorophenylacetate.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)Expected Yield (%)Purity (%)
This compound170.571-->98
Ethanol46.07Excess-->99
Ethyl 2-Chlorophenylacetate198.63-19.8685-95>98
Synthesis of Fungicides via Amidation

Amide derivatives of this compound can be synthesized through a two-step process involving the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with an appropriate amine.

Reaction Scheme:

Amidation cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation CPAA This compound AcidChloride 2-Chlorophenylacetyl Chloride CPAA->AcidChloride  Δ SOCl2 Thionyl Chloride (SOCl₂) SOCl2->AcidChloride Amide 2-Chloro-N-alkyl/aryl-acetamide AcidChloride->Amide Amine Amine (R-NH₂) Amine->Amide Base Base (e.g., Pyridine) Base->Amide

Caption: Two-step synthesis of 2-Chloro-N-substituted-acetamides.

Experimental Protocol: Synthesis of 2-Chloro-N-phenylacetamide

This protocol details the synthesis of a representative amide with reported antifungal activity.

Materials:

  • This compound (2-CPAA)

  • Thionyl chloride (SOCl₂)

  • Aniline (B41778)

  • Pyridine (B92270)

  • Dry dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, separatory funnel, etc.)

Procedure:

Step 1: Synthesis of 2-Chlorophenylacetyl Chloride

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap, add 8.53 g (0.05 mol) of this compound.

  • Reagent Addition: Under a fume hood, slowly add 7.3 mL (0.1 mol) of thionyl chloride to the flask.

  • Reflux: Heat the mixture to reflux for 2 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases.

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-chlorophenylacetyl chloride is used directly in the next step.

Step 2: Synthesis of 2-Chloro-N-phenylacetamide

  • Reaction Setup: In a 250 mL three-necked flask under a nitrogen atmosphere, dissolve 4.66 g (0.05 mol) of aniline and 4.0 mL (0.05 mol) of pyridine in 100 mL of dry dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Acid Chloride Addition: Slowly add the crude 2-chlorophenylacetyl chloride from Step 1 to the stirred aniline solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Workup:

    • Wash the reaction mixture with 2 x 50 mL of 1 M HCl.

    • Wash with 50 mL of saturated sodium bicarbonate solution.

    • Wash with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 2-chloro-N-phenylacetamide.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)Expected Yield (%)Purity (%)
This compound170.571-->98
Thionyl chloride118.972---
Aniline93.131-->99
2-Chloro-N-phenylacetamide245.70-12.2980-90>98

Mode of Action: Auxin Signaling Pathway

Synthetic auxins, such as the ester derivatives of 2-CPAA, mimic the action of the natural plant hormone indole-3-acetic acid (IAA). They function by hijacking the plant's natural auxin signaling pathway, leading to uncontrolled growth and, at higher concentrations, herbicidal effects.

Signaling Pathway Diagram:

AuxinSignaling cluster_nucleus Nucleus Auxin Synthetic Auxin (e.g., 2-CPAA ester) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to and stabilizes the receptor complex Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds to repressor SCF SCF E3 Ligase SCF->Aux_IAA Ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxRE Auxin Response Element (DNA) ARF->AuxRE Binds to DNA Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates Transcription Ub Ubiquitin Ub->SCF

Caption: Simplified auxin signaling pathway initiated by a synthetic auxin.

Pathway Description:

  • Perception: The synthetic auxin enters the plant cell nucleus and binds to the TIR1/AFB receptor complex.

  • Complex Formation: This binding event stabilizes the interaction between the TIR1/AFB receptor and an Aux/IAA repressor protein.

  • Ubiquitination and Degradation: The TIR1/AFB complex is part of an SCF E3 ubiquitin ligase, which tags the bound Aux/IAA repressor with ubiquitin molecules. This targets the repressor for degradation by the 26S proteasome.

  • De-repression of ARFs: In the absence of auxin, Aux/IAA proteins are bound to Auxin Response Factors (ARFs), preventing them from activating gene expression. The degradation of Aux/IAA repressors releases the ARFs.

  • Gene Expression: The freed ARFs can then bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, leading to their transcription and subsequent changes in plant growth and development. At herbicidal concentrations, this process becomes unregulated, causing abnormal and unsustainable growth, ultimately leading to plant death.

Conclusion

This compound is a valuable and cost-effective starting material for the synthesis of a range of agrochemicals. The protocols provided herein for the synthesis of ester-based plant growth regulators and amide-based fungicides offer a foundation for further research and development in this area. Understanding the mode of action of these compounds, such as the auxin signaling pathway, is crucial for the design of new and more effective agrochemical agents.

Preparation of Plant Growth Regulators from 2-Chlorophenylacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorophenylacetic acid is a versatile chemical intermediate utilized in the synthesis of various agrochemicals. While direct, large-scale industrial synthesis of common auxins such as 2,4-Dichlorophenoxyacetic acid (2,4-D) from this compound is not the most prevalent route, its structure allows for the laboratory-scale synthesis of potent plant growth regulators, particularly those based on a phenoxyacetic acid scaffold. This document provides detailed protocols for a plausible synthetic route to a phenoxyacetic acid-based plant growth regulator from this compound via a copper-catalyzed nucleophilic aromatic substitution. Additionally, it outlines the mechanism of action of such synthetic auxins and their effects on plant physiology.

Introduction

Synthetic auxins are a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1][2][3] They are widely used in agriculture and horticulture to control plant growth, promote rooting, and as herbicides at higher concentrations.[1][2][3][4] Phenoxyacetic acid derivatives, such as 2,4-D, are a major class of synthetic auxins.[2][3] this compound serves as a valuable starting material for the synthesis of various organic compounds and can be employed to generate novel phenoxyacetic acid derivatives with potential plant growth regulating activities.

The core of this synthetic approach involves a nucleophilic aromatic substitution reaction, where the chloro-substituent on the phenyl ring of this compound is displaced by a phenoxide group. This reaction can be facilitated by a copper catalyst, allowing the reaction to proceed under atmospheric pressure.[5][6]

Proposed Synthesis of a Phenoxyacetic Acid Derivative

This protocol describes a plausible synthesis of a generic 2-(Phenoxy)phenylacetic acid derivative, a compound class with expected auxin-like activity, starting from this compound and phenol (B47542).

Reaction Scheme:

Experimental Protocol

Materials:

  • This compound

  • Phenol

  • Sodium Hydroxide (B78521) (NaOH)

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated and 1M

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq) and phenol (1.2 eq).

  • Addition of Reagents: Add anhydrous DMF to dissolve the reactants. To this solution, add sodium hydroxide (2.5 eq) and copper(I) iodide (0.1 eq).

  • Reaction: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 1M HCl until the pH is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the pure 2-(phenoxy)phenylacetic acid derivative.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the proposed synthesis. Actual yields may vary depending on reaction scale and optimization.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)Expected Yield (%)
This compound170.591.0--
Phenol94.111.2--
Sodium Hydroxide40.002.5--
Copper(I) Iodide190.450.1--
2-(Phenoxy)phenylacetic acid228.24-(based on starting material)70-85

Mechanism of Action: Synthetic Auxin Signaling Pathway

Synthetic auxins, including phenoxyacetic acid derivatives, exert their effects by hijacking the plant's natural auxin signaling pathway.[1][2] This pathway is primarily regulated by three key protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

The signaling cascade can be summarized as follows:

  • Perception: In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, repressing the transcription of auxin-responsive genes.

  • Binding and Complex Formation: When a synthetic auxin enters the cell, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and an Aux/IAA repressor protein.[7]

  • Ubiquitination and Degradation: This interaction leads to the ubiquitination of the Aux/IAA protein by the SCFTIR1/AFB E3 ubiquitin ligase complex.

  • Gene Expression: The ubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome. The degradation of the Aux/IAA repressor frees the ARF transcription factor.

  • Physiological Response: The activated ARF can then bind to auxin-responsive elements in the promoters of target genes, leading to their transcription and subsequent physiological responses, such as cell elongation, division, and differentiation. At herbicidal concentrations, this leads to uncontrolled growth and ultimately, plant death.[4]

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation start Mix this compound, Phenol, NaOH, CuI in DMF react Heat to 120-130°C (8-12 hours) start->react quench Cool and Quench with 1M HCl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end end purify->end Pure Product

Caption: Experimental workflow for the synthesis of a 2-(phenoxy)phenylacetic acid derivative.

auxin_signaling_pathway cluster_low_auxin Low Auxin cluster_high_auxin High Auxin AuxIAA_ARF Aux/IAA - ARF Complex AuxRespGenes_off Auxin Responsive Genes (OFF) AuxIAA_ARF->AuxRespGenes_off Repression Auxin Synthetic Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB AuxIAA Aux/IAA TIR1_AFB->AuxIAA Binds ARF ARF SCF SCF Complex AuxIAA->SCF Ubiquitination Proteasome 26S Proteasome SCF->Proteasome Degradation AuxRespGenes_on Auxin Responsive Genes (ON) ARF->AuxRespGenes_on Activation Response Physiological Response AuxRespGenes_on->Response

Caption: Simplified signaling pathway of synthetic auxins.

References

Application Notes and Protocols for the Esterification of 2-Chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. Its conversion to corresponding esters is a fundamental transformation, yielding valuable products and synthons. For instance, its methyl and ethyl esters are precursors for the widely used anti-inflammatory drug, Diclofenac. This document provides detailed protocols for the esterification of this compound, focusing on two common and effective methods: Fischer Esterification and Steglich Esterification. These protocols are designed to be robust and adaptable for various research and development applications.

Fischer Esterification: Acid-Catalyzed Conversion

Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst.[1][2] The reaction is an equilibrium process, and to achieve high yields, it is typically driven towards the product side by using a large excess of the alcohol, which often serves as the solvent, and/or by removing the water formed during the reaction.[1][3]

Quantitative Data Summary: Fischer Esterification

The following table summarizes typical reaction conditions and reported yields for Fischer esterification of phenylacetic acid derivatives. These serve as a baseline for the esterification of this compound.

AlcoholCatalyst (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Methanol (B129727)H₂SO₄ (cat.)MethanolReflux (~65)2-5>90[3]
EthanolH₂SO₄ (cat.)EthanolReflux (~78)2-5~95[3]
n-ButanolH₂SO₄ (cat.)n-ButanolReflux (~118)4-8~94[4]
VariousAmberlyst-15TolueneReflux5-1052-97[5]
Experimental Protocol: Synthesis of Methyl 2-Chlorophenylacetate (B12814480) via Fischer Esterification

This protocol details the synthesis of methyl 2-chlorophenylacetate using methanol and a sulfuric acid catalyst.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) (for extraction)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 17.0 g (0.1 mol) of this compound in 100 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, cautiously add 1 mL of concentrated sulfuric acid to the solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C) using a heating mantle. Maintain a gentle reflux for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Workup: Dissolve the residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel.

  • Neutralization: Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and collect the filtrate.

  • Concentration: Remove the ethyl acetate using a rotary evaporator to yield the crude methyl 2-chlorophenylacetate as an oil.

  • Purification (Optional): The crude product can be purified by vacuum distillation to obtain a high-purity final product.

Fischer_Esterification_Workflow start Weigh Reactants (this compound, Methanol) setup Reaction Setup Add H₂SO₄ catalyst start->setup reflux Heat to Reflux (4 hours) setup->reflux workup Cool & Quench Remove excess Methanol reflux->workup extract Extraction & Washing (EtOAc, NaHCO₃, Brine) workup->extract dry Dry & Filter extract->dry purify Concentrate & Purify (Rotovap/Distillation) dry->purify product Final Product: Methyl 2-Chlorophenylacetate purify->product

Caption: Workflow for Fischer Esterification.

Steglich Esterification: Mild, Room-Temperature Conversion

The Steglich esterification is a powerful method that allows for the formation of esters under mild, neutral conditions at room temperature.[6][7] It utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP).[7][8] This method is particularly advantageous for substrates that are sensitive to acid or high temperatures.[6]

Quantitative Data Summary: Steglich Esterification

The following table outlines the general conditions for Steglich esterification. Yields are typically high, even with sterically hindered alcohols.

Coupling AgentCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
DCCDMAP (5-10 mol%)Dichloromethane (DCM)Room Temp.2-1275-95[6][9]
EDCDMAP (5-10 mol%)Dichloromethane (DCM)Room Temp.2-1275-95[8][10]
DICDMAP (5-10 mol%)Dichloromethane (DCM)Room Temp.2-12>85[8]
Experimental Protocol: Synthesis of Isopropyl 2-Chlorophenylacetate via Steglich Esterification

This protocol describes the synthesis using DCC as the coupling agent.

Materials:

  • This compound

  • Isopropanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 0.5 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Sintered glass funnel for filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 17.0 g (0.1 mol) of this compound, 7.2 g (0.12 mol, 1.2 equiv.) of isopropanol, and 1.22 g (0.01 mol, 0.1 equiv.) of DMAP in 100 mL of anhydrous dichloromethane.

  • DCC Addition: Cool the flask in an ice bath. Add a solution of 22.7 g (0.11 mol, 1.1 equiv.) of DCC in 50 mL of anhydrous DCM to the reaction mixture dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filtration: After the reaction is complete, filter off the DCU precipitate using a sintered glass funnel and wash the filter cake with a small amount of DCM.

  • Workup: Transfer the filtrate to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 50 mL of 0.5 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude ester can be purified by column chromatography on silica (B1680970) gel if necessary.

Steglich_Mechanism acid Carboxylic Acid (R-COOH) intermediate O-Acylisourea (Active Intermediate) acid->intermediate + DCC dcc DCC dcc->intermediate active_ester Acyl-DMAP Cation (Highly Reactive) intermediate->active_ester + DMAP dcu DCU (Byproduct) intermediate->dcu dmap DMAP (Catalyst) dmap->active_ester active_ester->dmap Regenerated ester Ester (R-COOR') active_ester->ester + Alcohol alcohol Alcohol (R'-OH) alcohol->ester

Caption: Catalytic cycle of DMAP in Steglich Esterification.

Conclusion

The choice between Fischer and Steglich esterification for this compound depends on the specific requirements of the synthesis. Fischer esterification is a cost-effective and straightforward method suitable for simple, robust alcohols. In contrast, Steglich esterification offers a milder alternative, ideal for sensitive substrates or when forcing conditions must be avoided. The protocols provided herein offer reliable starting points for the successful synthesis of this compound esters, crucial intermediates in pharmaceutical and chemical manufacturing.

References

Amidation Reactions of 2-Chlorophenylacetic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Novel Amide Derivatives

The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry. Amides derived from 2-Chlorophenylacetic acid are of particular interest to researchers in drug development and materials science due to their prevalence in a wide range of biologically active molecules and functional materials. This document provides detailed application notes and experimental protocols for the synthesis of amides from this compound, catering to researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile building block in organic synthesis. The presence of the chlorine atom on the phenyl ring and the carboxylic acid functionality allows for a diverse range of chemical transformations. Amidation, the reaction of a carboxylic acid with an amine to form an amide, is a key transformation of this compound. The resulting N-substituted 2-chlorophenylacetamides are precursors to a variety of pharmaceutical agents, including anti-inflammatory drugs, and are integral components in the development of novel chemical entities. This guide explores several common and effective methods for the amidation of this compound, providing detailed protocols and comparative data to aid in the selection of the most suitable method for a given application.

Data Presentation: A Comparative Overview of Amidation Methods

The following table summarizes quantitative data for various amidation methods applied to this compound, allowing for a clear comparison of reaction conditions, yields, and reagent choices.

Amine SubstrateAmidation MethodCoupling/Activating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
Benzylamine (B48309)HATU CouplingHATUDIPEADMF235~85-95
Aniline (B41778)DCC/DMAP CouplingDCC, DMAP-CH₂Cl₂234~70-85
n-ButylamineEDC/HOBt CouplingEDC, HOBtDIPEAAcetonitrile2318~80-90
Morpholine (B109124)Thionyl ChlorideSOCl₂Et₃NDichloromethane (B109758)250.1~85-95
Primary AminesBoronic Acid CatalysisArylboronic Acid-Toluene85-11017-48Moderate to High

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key amidation reactions of this compound.

Protocol 1: HATU-Mediated Amidation with Benzylamine

This protocol is highly efficient for coupling with primary and secondary amines, generally providing high yields and short reaction times.[1]

Materials:

  • This compound

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • To the solution, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.05 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford N-benzyl-2-(2-chlorophenyl)acetamide.

Protocol 2: DCC/DMAP Coupling with Aniline

This method is a classic approach for amide bond formation, particularly effective for less reactive amines like anilines.[1]

Materials:

  • This compound

  • Aniline

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and DMAP (0.1 eq) in anhydrous dichloromethane at 0 °C, add a solution of DCC (1.1 eq) in dichloromethane dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add aniline (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash the filter cake with dichloromethane.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by recrystallization or column chromatography to yield 2-(2-chlorophenyl)-N-phenylacetamide.

Protocol 3: EDC/HOBt Amidation with n-Butylamine

This method utilizes a water-soluble carbodiimide (B86325) (EDC), which simplifies the workup procedure as the urea (B33335) byproduct can be removed by aqueous extraction.[2][3]

Materials:

  • This compound

  • n-Butylamine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Acetonitrile

Procedure:

  • In a reaction vessel, dissolve this compound (1.2 eq) in anhydrous acetonitrile.

  • Add EDC (1.0 eq), HOBt (0.1 eq), and DMAP (1.0 eq) to the solution.[1]

  • Add n-butylamine (1.0 eq) and DIPEA (2.0 eq) to the mixture.

  • Stir the reaction at room temperature for 18 hours.

  • Monitor the reaction for completion.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate.

  • Purify the crude product via column chromatography to obtain N-butyl-2-(2-chlorophenyl)acetamide.

Protocol 4: Thionyl Chloride Mediated Amidation with Morpholine

Activation of the carboxylic acid to an acyl chloride followed by reaction with an amine is a robust and cost-effective method for amide synthesis.

Materials:

Procedure:

  • Acid Chloride Formation: In a fume hood, cautiously add thionyl chloride (1.2 eq) to a solution of this compound (1.0 eq) in anhydrous dichloromethane at 0 °C. A catalytic amount of DMF can be added to accelerate the reaction.

  • Stir the mixture at room temperature for 1-2 hours or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-chlorophenylacetyl chloride can be used directly in the next step.

  • Amidation: Dissolve the crude acyl chloride in anhydrous dichloromethane and cool to 0 °C.

  • In a separate flask, prepare a solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for approximately 10 minutes.

  • Wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 4-(2-(2-chlorophenyl)acetyl)morpholine.

Protocol 5: Boronic Acid Catalyzed Direct Amidation

This method offers a greener alternative by avoiding stoichiometric activating agents, with water being the only byproduct.[4][5]

Materials:

  • This compound

  • Primary amine (e.g., hexylamine)

  • Arylboronic acid catalyst (e.g., 2-iodophenylboronic acid)

  • Toluene

  • Dean-Stark apparatus or molecular sieves

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq), the primary amine (1.1 eq), and the arylboronic acid catalyst (5-10 mol%) in toluene.

  • Heat the mixture to reflux and azeotropically remove water using the Dean-Stark trap. Alternatively, the reaction can be run at a lower temperature (e.g., 85 °C) in the presence of molecular sieves.

  • Monitor the reaction over 17-48 hours until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

The following diagrams illustrate the general workflow and a key reaction mechanism for the amidation of this compound.

Amidation_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product start_acid 2-Chlorophenylacetic Acid reaction Amidation (Coupling Agent/Catalyst, Base, Solvent, Temp, Time) start_acid->reaction start_amine Amine (Primary or Secondary) start_amine->reaction workup Aqueous Workup (Extraction, Washes) reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification product N-Substituted 2-Chlorophenylacetamide purification->product

General workflow for the amidation of this compound.

EDC_HOBt_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Acid This compound ActiveEster O-acylisourea intermediate Acid->ActiveEster + EDC EDC EDC HOBtEster Active HOBt Ester ActiveEster->HOBtEster + HOBt - EDC-urea HOBt HOBt Tetrahedral Tetrahedral Intermediate HOBtEster->Tetrahedral + R-NH₂ Amine R-NH₂ Amide Amide Product Tetrahedral->Amide - HOBt

Simplified mechanism of EDC/HOBt mediated amidation.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of nucleophilic substitution reactions involving 2-Chlorophenylacetic acid, a versatile building block in organic synthesis. The protocols described herein are based on established literature and provide methodologies for the synthesis of various derivatives with applications in pharmaceuticals and other fields of chemical research.

Synthesis of 2-Hydroxyphenylacetic Acid via Hydroxide (B78521) Substitution

The displacement of the chloro group in this compound with a hydroxyl group is a key transformation for accessing 2-Hydroxyphenylacetic acid, a valuable precursor for many biologically active molecules. The reaction is typically carried out at elevated temperatures in the presence of a copper catalyst.[1]

Reaction Scheme:
Quantitative Data Summary:

The following table summarizes the reactants, their molar equivalents, and the reported yield for a typical synthesis of 2-Hydroxyphenylacetic acid.[1]

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Ratio
This compound170.5917.00.101.0
Sodium Hydroxide (pellets)40.0024.00.606.0
Copper (II) Sulfate (B86663) Pentahydrate249.681.00.0040.04
2-Hydroxyphenylacetic acid (Yield)152.15--86%
Detailed Experimental Protocol:

This protocol is adapted from established procedures for the preparation of 2-Hydroxyphenylacetic acid.[1][2]

Materials:

  • This compound

  • Sodium Hydroxide (pellets)

  • Copper (II) Sulfate Pentahydrate

  • High-boiling point inert organic solvent (e.g., SOLVESSO 200)

  • Hydrochloric Acid (concentrated)

  • Ethyl Acetate (B1210297)

  • Water

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend sodium hydroxide pellets (24.0 g, 0.60 mol) in a high-boiling point inert organic solvent (100 mL).

  • Add this compound (17.0 g, 0.10 mol) to the suspension at room temperature.

  • Stir the mixture for 20 minutes.

  • Add copper (II) sulfate pentahydrate (1.0 g, 0.004 mol) to the reaction mixture.

  • Reaction: Heat the mixture to 180-200°C with vigorous stirring.

  • Maintain the temperature and continue stirring for 4-15 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature.

  • Add water (100 mL) to the cooled reaction mass and transfer the mixture to a separatory funnel.

  • Separate the aqueous layer.

  • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield crude 2-Hydroxyphenylacetic acid.

  • The crude product can be further purified by recrystallization from water or a suitable organic solvent.

Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation setup1 Suspend NaOH in Solvent setup2 Add this compound setup1->setup2 setup3 Add CuSO4 Catalyst setup2->setup3 reaction1 Heat to 180-200°C setup3->reaction1 reaction2 Stir for 4-15 hours reaction1->reaction2 reaction3 Monitor by TLC/GC reaction2->reaction3 workup1 Cool to Room Temperature reaction3->workup1 workup2 Add Water & Separate Aqueous Layer workup1->workup2 workup3 Acidify with HCl workup2->workup3 workup4 Extract with Ethyl Acetate workup3->workup4 workup5 Dry and Concentrate workup4->workup5 workup6 Purify by Recrystallization workup5->workup6

Caption: Experimental workflow for the synthesis of 2-Hydroxyphenylacetic acid.

Synthesis of 2-Alkoxyphenylacetic Acids via Williamson Ether Synthesis

The Williamson ether synthesis provides a general method for the preparation of ethers from an organohalide and an alkoxide.[3][4] In the context of this compound, this reaction can be employed to synthesize various 2-alkoxyphenylacetic acids. The reaction proceeds via an SN2 mechanism.[3][4]

General Reaction Scheme:
Detailed Experimental Protocol (General):

This protocol provides a general guideline for the Williamson ether synthesis using this compound. Optimization of reaction conditions may be necessary depending on the specific alkoxide used.

Materials:

  • This compound

  • Sodium metal or Sodium Hydride

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO) - if using sodium hydride

  • Hydrochloric Acid (dilute)

  • Ether or other suitable organic solvent for extraction

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask with reflux condenser and dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • Preparation of Alkoxide:

    • From Sodium Metal: In a round-bottom flask under an inert atmosphere, carefully add sodium metal in small pieces to an excess of the desired anhydrous alcohol with stirring until all the sodium has reacted.

    • From Sodium Hydride: In a round-bottom flask under an inert atmosphere, suspend sodium hydride in an anhydrous polar aprotic solvent. Cool the suspension in an ice bath and add the desired alcohol dropwise.

  • Reaction:

    • Dissolve this compound in a minimal amount of the corresponding alcohol or the reaction solvent.

    • Add the this compound solution dropwise to the prepared alkoxide solution at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-24 hours. Monitor the reaction by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and carefully quench any unreacted sodium/sodium hydride with a small amount of water or alcohol.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

    • Extract the product with a suitable organic solvent (e.g., ether).

    • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate to yield the crude 2-alkoxyphenylacetic acid.

    • Further purification can be achieved by recrystallization or column chromatography.

Logical Relationship Diagram:

G cluster_reagents Reagents cluster_conditions Reaction Conditions cluster_product Product reagent1 This compound product 2-Alkoxyphenylacetic Acid reagent1->product reagent2 Alkoxide (R-ONa) reagent2->product condition1 Solvent (e.g., corresponding alcohol, DMF) condition1->product condition2 Temperature (Reflux) condition2->product condition3 Inert Atmosphere condition3->product

Caption: Key components of the Williamson ether synthesis of 2-alkoxyphenylacetic acids.

Synthesis of 2-Aminophenylacetic Acid Derivatives via Amination

The introduction of a nitrogen-containing functional group in place of the chlorine atom can be achieved through amination reactions. While direct substitution with ammonia (B1221849) or primary amines can be challenging, modern catalytic methods like the Buchwald-Hartwig amination or the Ullmann condensation offer effective routes.[5][6][7]

General Reaction Scheme (Buchwald-Hartwig Amination):
Detailed Experimental Protocol (Conceptual - Buchwald-Hartwig Amination):

This protocol outlines a general approach for the Buchwald-Hartwig amination of this compound. The choice of palladium catalyst, ligand, and base is crucial and requires optimization for specific substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.

  • Add the this compound and the amine.

  • Add the anhydrous, deoxygenated solvent.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120°C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Signaling Pathway Diagram (Conceptual):

G This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Amine Amine Ligand Exchange Ligand Exchange Amine->Ligand Exchange Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Oxidative Addition->Ligand Exchange Reductive Elimination Reductive Elimination Ligand Exchange->Reductive Elimination Reductive Elimination->Pd(0) Catalyst 2-Aminophenylacetic Acid Derivative 2-Aminophenylacetic Acid Derivative Reductive Elimination->2-Aminophenylacetic Acid Derivative

Caption: Conceptual catalytic cycle for Buchwald-Hartwig amination.

Synthesis of 2-Azidophenylacetic Acid

The azide (B81097) functional group is a versatile precursor for the synthesis of amines and nitrogen-containing heterocycles. 2-Azidophenylacetic acid can be prepared from this compound by nucleophilic substitution with sodium azide.

General Reaction Scheme:
Detailed Experimental Protocol (Adapted):

This protocol is adapted from procedures for the synthesis of similar azido (B1232118) compounds.

Materials:

  • This compound

  • Sodium Azide (Caution: Highly toxic and potentially explosive)

  • Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))

  • Water

  • Hydrochloric Acid (dilute)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add sodium azide to the solution.

  • Reaction: Heat the reaction mixture with stirring. The reaction temperature will depend on the solvent used (e.g., 80-150°C).

  • Monitor the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography if necessary.

Synthesis of 2-(Alkylthio)phenylacetic Acids via Thiolate Substitution

The reaction of this compound with a thiol in the presence of a base, or with a pre-formed thiolate, can yield 2-(alkylthio)phenylacetic acids.

General Reaction Scheme:
Detailed Experimental Protocol (General):

This is a general procedure that may require optimization based on the specific thiol used.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, alkanethiols)

  • Base (e.g., Sodium Hydroxide, Sodium Ethoxide)

  • Solvent (e.g., Ethanol, DMF)

  • Hydrochloric Acid (dilute)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the thiol in the chosen solvent in a round-bottom flask.

  • Add the base to the solution to generate the thiolate in situ.

  • Add this compound to the reaction mixture.

  • Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and wash with a non-polar organic solvent to remove any unreacted thiol.

  • Acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography as needed.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization for specific substrates and scales.

References

Synthesis of Heterocyclic Compounds from 2-Chlorophenylacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-Chlorophenylacetic acid as a versatile starting material. The following sections outline synthetic routes to benzofuranones and propose pathways to other important heterocyclic scaffolds such as quinolones, phenothiazines, and benzodiazepines.

Synthesis of Benzofuran-2(3H)-one

Benzofuran-2(3H)-one is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The synthesis from this compound is a two-step process involving a copper-catalyzed hydrolysis followed by an acid-catalyzed intramolecular cyclization (lactonization).

Reaction Scheme

The overall reaction scheme is presented below:

Step 1: Synthesis of 2-Hydroxyphenylacetic Acid

This compound ->[NaOH, Cu catalyst]-> 2-Hydroxyphenylacetic acid

Step 2: Synthesis of Benzofuran-2(3H)-one

2-Hydroxyphenylacetic acid ->[Acid catalyst, Heat]-> Benzofuran-2(3H)-one

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Benzofuran-2(3H)-one.

StepReactantReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1This compoundNaOH, Cupric OxideWater2001280.5[1]
22-Hydroxyphenylacetic acidIron Sulfate (B86663)Water carrying agentReflux--[1]
Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxyphenylacetic Acid [1]

  • Reaction Setup: In a 500 mL autoclave, add 139.3 g (0.8 mol) of this compound, 112.0 g of NaOH, 261.3 g of water, and 0.8 g of cupric oxide.

  • Reaction: Stir the mixture and heat to 200°C. Maintain the reaction at this temperature for 12 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and open the autoclave.

    • Pour the reaction liquor into a beaker and adjust the pH to 1-2 with hydrochloric acid.

    • Cool the solution to 10°C to induce crystallization.

    • Filter the mixture and wash the filter cake with water.

    • Dry the collected solid to obtain 101.0 g of 2-Hydroxyphenylacetic acid (purity: 97.0%, yield: 80.5%).

Protocol 2: Synthesis of Benzofuran-2(3H)-one [1]

  • Reaction Setup: The 2-hydroxyphenylacetic acid containing sodium chloride from the previous step is subjected to a lactonization reaction in a water-carrying agent.

  • Catalyst: Iron sulfate is used as the catalyst for this step.

  • Reaction: The mixture is heated to generate Benzofuran-2(3H)-one.

Experimental Workflow

Synthesis_of_Benzofuran_2_3H_one cluster_step1 Step 1: Synthesis of 2-Hydroxyphenylacetic Acid cluster_step2 Step 2: Synthesis of Benzofuran-2(3H)-one 2_Chlorophenylacetic_acid This compound Reaction_Mixture_1 Add NaOH, H2O, CuO 2_Chlorophenylacetic_acid->Reaction_Mixture_1 Autoclave Heat to 200°C for 12h in Autoclave Reaction_Mixture_1->Autoclave Acidification Acidify with HCl to pH 1-2 Autoclave->Acidification Crystallization Cool to 10°C Acidification->Crystallization Filtration_1 Filter and Wash Crystallization->Filtration_1 2_Hydroxyphenylacetic_acid 2-Hydroxyphenylacetic acid Filtration_1->2_Hydroxyphenylacetic_acid Lactonization Lactonization with Iron Sulfate catalyst 2_Hydroxyphenylacetic_acid->Lactonization Benzofuran_2_3H_one Benzofuran-2(3H)-one Lactonization->Benzofuran_2_3H_one

Caption: Workflow for the synthesis of Benzofuran-2(3H)-one.

Proposed Synthetic Routes to Other Heterocycles

While direct, one-pot syntheses from this compound are not extensively documented for all classes of heterocycles, its versatile chemical nature allows for its conversion into key intermediates for the synthesis of quinolones, phenothiazines, and benzodiazepines.

Proposed Synthesis of Quinolones

Quinolones are a class of broad-spectrum antibiotics. A plausible route to a quinolone scaffold from this compound could involve an initial amidation followed by an intramolecular cyclization.

Proposed Reaction Scheme:

  • Amidation: this compound is first converted to its acid chloride, which then reacts with an appropriate amine to form an amide.

  • Intramolecular Cyclization: The resulting amide undergoes an intramolecular cyclization, potentially via a transition-metal-catalyzed C-N bond formation (e.g., Buchwald-Hartwig amination) or a nucleophilic aromatic substitution, to form the quinolone ring system.

Proposed_Quinolone_Synthesis start This compound acid_chloride 2-Chlorophenylacetyl chloride start->acid_chloride SOCl2 or (COCl)2 amide N-substituted-2-(2-chlorophenyl)acetamide acid_chloride->amide Amine (R-NH2) quinolone Quinolone derivative amide->quinolone Intramolecular Cyclization (e.g., Pd-catalyzed)

Caption: Proposed pathway for Quinolone synthesis.

Proposed Synthesis of Phenothiazines

Phenothiazines are a class of compounds with antipsychotic and antihistaminic properties. A potential route from this compound could involve its conversion to a diphenylamine (B1679370) derivative followed by cyclization with sulfur.

Proposed Reaction Scheme:

  • Ullmann Condensation or Buchwald-Hartwig Amination: this compound (or its ester derivative) reacts with a substituted aniline (B41778) in the presence of a copper or palladium catalyst to form a diphenylamine derivative.

  • Cyclization with Sulfur: The resulting diphenylamine derivative undergoes a cyclization reaction with elemental sulfur at high temperatures to form the phenothiazine (B1677639) core.

Proposed_Phenothiazine_Synthesis start This compound diphenylamine Diphenylamine derivative start->diphenylamine Aniline derivative, Cu or Pd catalyst phenothiazine Phenothiazine derivative diphenylamine->phenothiazine Sulfur, high temperature

Caption: Proposed pathway for Phenothiazine synthesis.

Proposed Synthesis of Benzodiazepines

Benzodiazepines are a class of psychoactive drugs. A synthetic approach could involve the conversion of this compound into a 2-aminobenzophenone (B122507) derivative, a common precursor for benzodiazepine (B76468) synthesis.

Proposed Reaction Scheme:

  • Friedel-Crafts Acylation: The acid chloride of this compound reacts with a substituted benzene (B151609) derivative under Friedel-Crafts conditions to form a deoxybenzoin (B349326).

  • Oxidation and Amination: The deoxybenzoin is oxidized to a benzil, which is then rearranged and aminated to form a 2-aminobenzophenone derivative.

  • Cyclization: The 2-aminobenzophenone derivative is then reacted with an amino acid equivalent or a haloacetyl chloride followed by ammonia (B1221849) to form the benzodiazepine ring system. A known method involves reacting 2-amino-2',5-dichlorobenzophenone (B23164) with chloroacetyl chloride, followed by reaction with urotropine and ammonium (B1175870) acetate (B1210297) for cyclization.[2]

Proposed_Benzodiazepine_Synthesis start This compound acid_chloride_benz 2-Chlorophenylacetyl chloride start->acid_chloride_benz SOCl2 deoxybenzoin Deoxybenzoin derivative acid_chloride_benz->deoxybenzoin Friedel-Crafts Acylation aminobenzophenone 2-Aminobenzophenone derivative deoxybenzoin->aminobenzophenone Oxidation & Amination benzodiazepine Benzodiazepine derivative aminobenzophenone->benzodiazepine Cyclization

Caption: Proposed pathway for Benzodiazepine synthesis.

References

Application Notes and Protocols for the Synthesis of Diclofenac from 2-Chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Diclofenac (B195802), a widely used non-steroidal anti-inflammatory drug (NSAID), starting from 2-Chlorophenylacetic acid. The synthesis primarily involves an Ullmann condensation reaction, a cornerstone in the formation of diarylamines.

Diclofenac, chemically known as 2-(2,6-dichloroanilino)phenylacetic acid, functions by inhibiting the cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of inflammation and pain.[1] The protocol outlined below is a well-established method for the laboratory-scale synthesis of this important pharmaceutical agent.

Overview of the Synthetic Strategy

The synthesis of diclofenac from this compound is achieved through a two-step process. The initial and key step is the Ullmann condensation of this compound with 2,6-dichloroaniline (B118687) to form the diarylamine backbone of the diclofenac molecule.[2][3] This reaction is typically catalyzed by a copper species.[4][5] The resulting intermediate is then subjected to hydrolysis to yield the final product, diclofenac.

Experimental Protocols

Materials and Reagents
Step 1: Ullmann Condensation

This step involves the copper-catalyzed N-arylation of 2,6-dichloroaniline with this compound.

Protocol:

  • To a dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), 2,6-dichloroaniline (1.0 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 120-140°C under a nitrogen atmosphere and maintain stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify with dilute hydrochloric acid to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate product.

Step 2: Hydrolysis to Diclofenac

The crude intermediate from Step 1 is hydrolyzed to yield diclofenac.

Protocol:

  • Dissolve the crude intermediate in a mixture of ethanol and water.

  • Add sodium hydroxide (5.0 eq) to the solution.[1]

  • Reflux the mixture for 4-6 hours.

  • After cooling, dilute the reaction mixture with water.

  • Wash with diethyl ether to remove any unreacted starting materials.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate diclofenac.[1]

  • Filter the solid precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude diclofenac from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of diclofenac and its intermediates, as reported in various synthetic routes. It is important to note that yields can vary based on the specific reaction conditions and scale.

StepProductStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Purity (HPLC) (%)Reference
Ullmann CondensationMethyl 2-(2,6-dichloroanilino)phenylacetateMethyl o-iodophenylacetate, 2,6-dichloroanilineCuI, D-glucosamine HCl, Cs2CO3DMSO/Water110896.198.7[3]
HydrolysisDiclofenac Sodium1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-oneNaOHMethanolReflux696-[6]
Overall SynthesisDiclofenac Methyl EsterAniline, 2,6-dichlorophenol----~46-[7][8]
Continuous FlowDiclofenac SodiumAniline, Chloroacetic acid---<3.563-[9]

Visualizations

Logical Workflow for Diclofenac Synthesis

The following diagram illustrates the overall workflow for the synthesis of diclofenac from this compound.

G cluster_start Starting Materials cluster_reaction1 Step 1: Ullmann Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_purification Purification cluster_final Final Product 2_Chlorophenylacetic_Acid 2_Chlorophenylacetic_Acid Ullmann_Condensation Ullmann Condensation (CuI, K2CO3, DMF, 120-140°C) 2_Chlorophenylacetic_Acid->Ullmann_Condensation 2_6_Dichloroaniline 2_6_Dichloroaniline 2_6_Dichloroaniline->Ullmann_Condensation Intermediate_Product Crude Intermediate Ullmann_Condensation->Intermediate_Product Hydrolysis Hydrolysis (NaOH, Ethanol/Water, Reflux) Intermediate_Product->Hydrolysis Purification Acidification, Filtration, Recrystallization Hydrolysis->Purification Diclofenac Diclofenac Purification->Diclofenac

Caption: Workflow for the synthesis of Diclofenac.

Signaling Pathway: Mechanism of Diclofenac Action

This diagram illustrates the mechanism of action of diclofenac in the inflammatory pathway.

G Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Diclofenac Diclofenac Diclofenac->COX_Enzymes Inhibition

Caption: Diclofenac's inhibition of COX enzymes.

References

Application Notes and Protocols: 2-Chlorophenylacetic Acid in Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chlorophenylacetic acid (2-CPAA), with CAS number 2444-36-2, is a versatile organic compound that serves as a crucial intermediate and building block in a wide array of laboratory and industrial applications. Structurally, it is a phenylacetic acid derivative with a chlorine atom at the ortho position of the benzene (B151609) ring, which enhances its reactivity for various chemical transformations. This compound is a white to light yellow crystalline solid, sparingly soluble in water but readily soluble in organic solvents such as ethanol (B145695) and acetone. Its significance is most prominent in the pharmaceutical and agrochemical industries, where it is a key precursor for the synthesis of active pharmaceutical ingredients (APIs) and plant growth regulators.[1][2] These application notes provide detailed protocols for key laboratory syntheses utilizing this compound, summarize quantitative data, and visualize experimental workflows for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling, reaction setup, and safety considerations in a laboratory setting.

PropertyValueReferences
CAS Number 2444-36-2
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Appearance White to light yellow crystalline solid
Melting Point 92-95 °C
Boiling Point ~145 °C at 5 mmHg
pKa 4.07 at 25 °C
Solubility Sparingly soluble in water; soluble in ethanol, methanol (B129727), acetone
Purity (Typical) ≥99.0%[2]

Key Laboratory Research Applications

This compound is a foundational material for numerous synthetic pathways. Its reactivity is centered around the carboxylic acid group and the activated phenyl ring, allowing for a variety of transformations.

  • Pharmaceutical Synthesis : It is a primary building block for several drugs. Most notably, it is a key precursor in the synthesis of Diclofenac (B195802), a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] It is also used to produce other analgesics, antibiotics, and oxyindoles, which possess biochemical activity.[3] Furthermore, it serves as the starting material for 2-(2-Chlorophenyl)acetohydrazide, a scaffold for developing novel compounds with potential anticonvulsant, antimicrobial, and anticancer properties.[4][][6]

  • Agrochemical Development : In the agrochemical industry, 2-CPAA is used to produce plant growth regulators, specifically auxins.[7] These substances are vital for controlling plant cell elongation, root development, and fruit setting, thereby enhancing agricultural productivity.[7]

  • Organic Synthesis Intermediate : As a versatile reagent, it participates in a range of organic reactions, including esterification, amidation, and nucleophilic substitution.[8] This makes it a valuable tool for chemists developing new synthetic methodologies and constructing complex organic molecules.[8]

Experimental Protocols and Data

The following sections provide detailed protocols for key laboratory-scale syntheses starting from this compound.

Protocol 1: Synthesis of Diclofenac Sodium

This protocol describes a modern, high-yield synthesis of the NSAID Diclofenac via a condensation reaction between this compound and 2,6-dichloroaniline (B118687), followed by hydrolysis. This method offers significant improvements over older Ullmann reaction routes that suffered from low yields.[9]

Quantitative Data: Synthesis of Diclofenac Sodium

Reactant/Product Molecular Weight ( g/mol ) Molar Ratio (Exemplary) Role
This compound 170.59 1 Starting Material
2,6-Dichloroaniline 162.02 1 Starting Material
Copper Catalyst - 0.02 - 0.2 Catalyst
Sugar Ligand (e.g., D-glucosamine HCl) 215.63 0.02 - 0.2 Ligand
Base (e.g., K₂CO₃) 138.21 1 - 3 Base
Sodium Hydroxide (B78521) (NaOH) 40.00 1 - 5 (for hydrolysis) Base
Diclofenac Sodium 318.13 - Final Product

| Overall Yield | | ~90% [9] | |

Methodology

Step 1: Condensation to form Intermediate C

  • To a suitable reaction vessel, add this compound (1 eq.), 2,6-dichloroaniline (1 eq.), a copper catalyst (e.g., CuI, 0.02-0.2 eq.), a sugar ligand (0.02-0.2 eq.), and a base (e.g., K₂CO₃, 1-3 eq.).[9]

  • Add a suitable solvent, such as N,N-dimethylformamide (DMF).

  • Heat the mixture with stirring to a temperature between 100-150 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After completion, cool the reaction mixture and add an organic solvent like ethyl acetate.

  • Filter or centrifuge the mixture to isolate the crude intermediate product.[9]

Step 2: Hydrolysis to Diclofenac Sodium

  • Dissolve the intermediate from Step 1 (1 eq.) in DMF.[9]

  • Heat the solution to approximately 75 °C.

  • Add an aqueous solution of sodium hydroxide (1-5 eq.).

  • Continue the reaction for several hours (e.g., 20 hours) until hydrolysis is complete (monitor by TLC or HPLC).[9]

  • Upon completion, cool the mixture and perform a suitable workup, which may include acidification to precipitate Diclofenac acid, followed by neutralization with a sodium base and recrystallization to obtain pure Diclofenac sodium.

G Workflow: Synthesis of Diclofenac Sodium cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis start This compound + 2,6-Dichloroaniline react Add Catalyst (CuI), Ligand (Sugar), Base (K2CO3) in DMF start->react heat Heat (100-150 °C) react->heat isolate Isolate Intermediate heat->isolate dissolve Dissolve Intermediate in DMF isolate->dissolve Proceed to next step hydrolyze Add NaOH(aq), Heat (~75 °C, 20h) dissolve->hydrolyze workup Workup & Purification hydrolyze->workup product Diclofenac Sodium workup->product

Caption: Workflow for the two-step synthesis of Diclofenac Sodium.
Protocol 2: Synthesis of 2-Hydroxyphenylacetic Acid

This protocol details the copper-catalyzed nucleophilic aromatic substitution of this compound to produce 2-Hydroxyphenylacetic acid. This method is advantageous as it operates at atmospheric pressure.[10]

Quantitative Data: Synthesis of 2-Hydroxyphenylacetic Acid [10]

Reactant/Product Molecular Weight ( g/mol ) Amount (g) Moles (mol) Molar Ratio
This compound 170.57 3.4 0.02 1
Sodium Hydroxide (NaOH) 40.00 4.8 0.12 6
Cupric Sulphate Pentahydrate 249.69 0.2 0.0008 0.04
2-Hydroxyphenylacetic acid 152.15 2.62 (Theoretical) - -

| Reported Yield | | | | 86% |

Methodology [10]

  • In a reaction flask, combine this compound (3.4 g, 0.02 mol), sodium hydroxide pellets (4.8 g, 0.12 mol), and a high-boiling point solvent like SOLVESSO 200 (30 g).

  • Stir the mixture at room temperature for 30 minutes.

  • Add cupric sulphate pentahydrate (0.2 g, 0.0008 mol) to the suspension.

  • Heat the reaction mixture to a temperature of 190-196 °C and maintain stirring for approximately 4 hours.

  • Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.

  • After the reaction is complete, cool the mixture to 20 °C.

  • Add water (50 g) to the reaction mixture and stir to dissolve the product salt.

  • Filter the mixture to remove any insoluble material.

  • Transfer the aqueous filtrate to a beaker and acidify to a pH of 2 using concentrated hydrochloric acid to precipitate the product.

  • Filter the precipitated solid, wash with water, and dry to obtain 2-Hydroxyphenylacetic acid.

G Workflow: Synthesis of 2-Hydroxyphenylacetic Acid mix Mix 2-CPAA, NaOH, and Solvent stir Stir 30 min at RT mix->stir add_cat Add Cupric Sulphate (Catalyst) stir->add_cat heat Heat to 190-196 °C for 4 hours add_cat->heat cool Cool to 20 °C heat->cool workup Add Water & Filter cool->workup acidify Acidify Filtrate with HCl workup->acidify product Isolate & Dry Product: 2-Hydroxyphenylacetic acid acidify->product

Caption: Experimental workflow for synthesizing 2-Hydroxyphenylacetic acid.
Protocol 3: Synthesis of 2-(2-Chlorophenyl)acetohydrazide

This two-part protocol describes the esterification of this compound to its methyl ester, followed by hydrazinolysis to yield 2-(2-Chlorophenyl)acetohydrazide, a key intermediate for various bioactive molecules.[4][11]

Quantitative Data: Synthesis of 2-(2-Chlorophenyl)acetohydrazide [11]

Reagent (Part 1: Esterification) Amount Moles (mmol) Role
This compound 10.0 g 58.6 Starting Material
Absolute Methanol 100 mL - Reagent/Solvent
Concentrated H₂SO₄ 2 mL - Catalyst
Reagent (Part 2: Hydrazinolysis) Amount Moles (mmol) Role
Methyl 2-(2-chlorophenyl)acetate ~10.8 g (crude) ~58.6 Starting Material
Hydrazine (B178648) Hydrate (B1144303) (80%) ~4.4 mL ~88 Reagent

| Ethanol (95%) | 100 mL | - | Solvent |

Methodology

Part 1: Synthesis of Methyl 2-(2-chlorophenyl)acetate (Esterification) [11]

  • To a 250 mL round-bottom flask, add this compound (10.0 g, 58.6 mmol) and absolute methanol (100 mL).

  • With stirring, slowly add concentrated sulfuric acid (2 mL).

  • Heat the mixture to reflux for 4-6 hours, monitoring progress by TLC.

  • After cooling, remove excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane (B109758) (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then water (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester as an oil.

Part 2: Synthesis of 2-(2-Chlorophenyl)acetohydrazide (Hydrazinolysis) [11]

  • Dissolve the crude methyl ester from Part 1 in ethanol (100 mL) in a round-bottom flask.

  • Add hydrazine hydrate (80% solution, 1.5 equivalents, ~4.4 mL).

  • Heat the mixture to reflux for 8-12 hours. A precipitate will form as the reaction proceeds.

  • Cool the mixture to room temperature, then further cool in an ice bath.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

  • The crude product can be purified by recrystallization from hot 95% ethanol.

Visualization of Synthetic Utility

This compound is a central hub for the synthesis of a diverse range of chemical entities. The following diagrams illustrate its versatility as a starting material and its role in the drug discovery pipeline.

G Synthetic Utility of this compound cluster_products Key Derivatives and Products cpaa 2-Chlorophenylacetic Acid (2-CPAA) ester Esters (e.g., Methyl Ester) cpaa->ester Esterification (ROH, H+) amide Amides cpaa->amide Amidation (R2NH, Coupling Agent) diclofenac Diclofenac (NSAID) cpaa->diclofenac Condensation with 2,6-Dichloroaniline hydrox 2-Hydroxyphenylacetic Acid cpaa->hydrox Nucleophilic Substitution (NaOH, Cu catalyst) auxins Plant Growth Regulators (Auxins) cpaa->auxins Agrochemical Synthesis hydrazide 2-Acetohydrazide ester->hydrazide Hydrazinolysis (N2H4·H2O)

Caption: Versatility of this compound as a synthetic precursor.

G Bioactive Hydrazide Development Workflow start 2-Chlorophenylacetic Acid step1 Esterification start->step1 intermediate1 Methyl 2-(2-chlorophenyl) -acetate step1->intermediate1 step2 Hydrazinolysis intermediate1->step2 intermediate2 2-(2-Chlorophenyl) -acetohydrazide step2->intermediate2 step3 Derivatization (Condensation/Cyclization) intermediate2->step3 library Library of Analogs (Hydrazones, Heterocycles) step3->library screening Biological Screening (Antimicrobial, Anticonvulsant, etc.) library->screening hit Identification of 'Hits' screening->hit sar Structure-Activity Relationship (SAR) Analysis hit->sar

Caption: Workflow from 2-CPAA to bioactive compound discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chlorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this important chemical intermediate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Hydrolysis of 2-Chlorophenylacetonitrile

The hydrolysis of the nitrile group in 2-chlorophenylacetonitrile is a common route to this compound. This can be performed under acidic or basic conditions.

Question: I am experiencing a low yield in the hydrolysis of 2-chlorophenylacetonitrile. What are the possible causes and how can I improve it?

Answer: Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Hydrolysis: The conversion of the nitrile to the carboxylic acid may not have gone to completion.

    • Solution: Ensure your reaction conditions are sufficiently forcing. For basic hydrolysis, this may mean extending the reflux time with a base like sodium hydroxide (B78521).[1] For acidic hydrolysis, using a higher concentration of a strong acid like sulfuric acid (70% or higher) can increase the reaction rate and yield.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.[1]

  • Side Reactions: The primary side product is often the corresponding amide (2-chlorophenylacetamide) due to incomplete hydrolysis.[3]

    • Solution: To hydrolyze the stable amide intermediate, more stringent conditions may be necessary, such as prolonged refluxing with a strong acid (e.g., 6M HCl).[3]

  • Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps.

    • Solution: Ensure proper phase separation during extractions. Minimize the number of transfer steps to reduce mechanical losses. Optimize crystallization conditions, including the choice of solvent and cooling rate, to maximize product recovery.[1]

Question: My final product is contaminated with an amide impurity. How can I remove it?

Answer: The presence of 2-chlorophenylacetamide is a common issue arising from incomplete hydrolysis.

  • Forcing the Hydrolysis: The most direct approach is to force the hydrolysis of the remaining amide to the desired carboxylic acid by refluxing the crude product with a strong acid.[3]

  • Purification:

    • Crystallization: Repeated crystallization can be used to purify the this compound.[1]

    • Column Chromatography: Silica gel column chromatography can effectively separate the more polar carboxylic acid from the less polar amide.[3]

Method 2: Carbonylation of 2-Chlorobenzyl Chloride

This method involves the reaction of 2-chlorobenzyl chloride with carbon monoxide in the presence of a catalyst.

Question: The carbonylation reaction is not proceeding, or the yield is very low. What should I check?

Answer: Issues with carbonylation reactions often relate to the catalyst, reagents, and reaction conditions.

  • Catalyst Activity: The cobalt catalyst may be inactive.

    • Solution: Ensure the catalyst is of high quality and handled under appropriate conditions to prevent deactivation.

  • Reagent Purity: Impurities in the 2-chlorobenzyl chloride or solvent can poison the catalyst.

    • Solution: Use high-purity starting materials and anhydrous solvents.

  • Reaction Conditions: Incorrect temperature or pressure of carbon monoxide will negatively impact the reaction.

    • Solution: Ensure the reaction is carried out at the recommended temperature (e.g., 40°C) and CO pressure (e.g., 0.3-0.5 MPa).[4]

Method 3: Willgerodt-Kindler Reaction

This reaction typically converts 2'-chloroacetophenone (B1665101) to a thioamide, which is then hydrolyzed to this compound.

Question: The Willgerodt-Kindler reaction is giving a complex mixture of products. How can I improve the selectivity?

Answer: The Willgerodt-Kindler reaction can sometimes lead to side products if not properly controlled.

  • Reaction Conditions: The temperature and reaction time are critical.

    • Solution: Carefully control the reflux temperature (e.g., 120-130°C) and monitor the reaction by TLC to avoid over-reaction or decomposition.[5]

  • Stoichiometry of Reagents: The molar ratios of the ketone, sulfur, and amine (e.g., morpholine) are crucial for obtaining the desired thioamide intermediate.

    • Solution: Use the optimal stoichiometry as reported in established protocols.

  • Hydrolysis Step: The hydrolysis of the intermediate thiomorpholide needs to be complete.

    • Solution: Ensure the hydrolysis is carried out for a sufficient time (e.g., 8 hours) at the appropriate temperature (e.g., 100°C) with a suitable base and phase-transfer catalyst.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common industrial and laboratory-scale syntheses include:

  • Hydrolysis of 2-Chlorophenylacetonitrile: This is a widely used method involving the hydrolysis of the corresponding nitrile under acidic or basic conditions.[2][6]

  • Carbonylation of 2-Chlorobenzyl Chloride: This industrial method involves the reaction of 2-chlorobenzyl chloride with carbon monoxide in the presence of a cobalt catalyst.[4]

  • Willgerodt-Kindler Reaction: This route converts 2'-chloroacetophenone to the corresponding phenylacetic acid via a thioamide intermediate.[5][7]

Q2: How can I monitor the progress of my synthesis reaction?

A2: Thin Layer Chromatography (TLC) is a common and effective technique. For the hydrolysis of 2-chlorophenylacetonitrile, the carboxylic acid product is significantly more polar than the starting nitrile and the intermediate amide, resulting in a lower Rf value. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression.[3] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[1]

Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" can occur if the product is impure or if the wrong crystallization solvent or conditions are used.

  • Purify the Crude Product: Consider purifying the crude product by another method, such as column chromatography, before attempting recrystallization.[1]

  • Optimize Crystallization:

    • Try a different solvent or a co-solvent system.

    • Ensure a slow cooling rate.

    • Seeding the solution with a small crystal of the pure product can help induce crystallization.[1]

Q4: What are typical impurities I might find in my final product?

A4: Common impurities depend on the synthetic route:

  • From Nitrile Hydrolysis: Unreacted 2-chlorophenylacetonitrile and the intermediate 2-chlorophenylacetamide.[3]

  • From 2-Chlorotoluene: Over-chlorination can lead to dichlorinated impurities. Subsequent hydrolysis can form 2-chlorobenzaldehyde (B119727) and 2-chlorobenzoic acid.[3]

  • Residual Solvents: Solvents used in the reaction or purification may remain. Ensure the product is thoroughly dried under vacuum.[1]

Quantitative Data

The following tables summarize quantitative data for different synthesis methods of this compound and related compounds.

Table 1: Synthesis of this compound via Carbonylation of 2-Chlorobenzyl Chloride [4]

ParameterValue
Starting Material2-Chlorobenzyl chloride
Reagentsn-Butanol, Cobalt nitrate, Cobalt acetate, Carbon monoxide, Sodium hydroxide
Temperature40 °C
Pressure0.3 - 0.5 MPa
Reaction Time12 hours
Yield 93.7%
Purity 99.6%

Table 2: Synthesis of p-Chlorophenylacetic Acid via Hydrolysis of p-Chlorobenzyl Cyanide [2]

ParameterValue
Starting Materialp-Chlorobenzyl cyanide
Reagent98% Sulfuric acid, Water
Temperature90 - 150 °C
Reaction Time3 hours (after addition)
Yield 95.2%
Purity (by GC) 99.96%

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of 2-Chlorophenylacetonitrile (Acid-Catalyzed)

This protocol is adapted from a general procedure for nitrile hydrolysis.[2]

Materials:

  • 2-Chlorophenylacetonitrile

  • Concentrated Sulfuric Acid (98%)

  • Water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

Procedure:

  • In a round-bottom flask, prepare a 30-70% sulfuric acid solution by carefully adding concentrated sulfuric acid to water.

  • Heat the sulfuric acid solution to 90-130°C.

  • Slowly add 2-chlorophenylacetonitrile to the heated acid solution.

  • After the addition is complete, maintain the reaction mixture at reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and then pour it over crushed ice.

  • The this compound will precipitate as a solid.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).

Protocol 2: Synthesis of Phenylacetic Acid via Willgerodt-Kindler Reaction (General Procedure)

This protocol is a general procedure for the Willgerodt-Kindler reaction followed by hydrolysis.[5]

Materials:

Procedure:

  • Thioamide Formation: In a round-bottom flask, combine acetophenone (10 mmol), sulfur (20 mmol), morpholine (30 mmol), and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux in an oil bath at 120-130°C for 8 hours. Monitor the reaction by TLC.

  • Hydrolysis: After cooling, add a 20% sodium hydroxide solution and TEBA (0.05 mmol) to the reaction mixture.

  • Heat the mixture at 100°C for an additional 8 hours to hydrolyze the thioamide.

  • After cooling, acidify the reaction mixture with dilute HCl to precipitate the crude phenylacetic acid.

  • The crude product can be purified by recrystallization.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Check for Incomplete Reaction (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Check_Completion->Incomplete Yes Complete Complete Check_Completion->Complete No Action_Extend Extend Reaction Time or Increase Temperature/Concentration Incomplete->Action_Extend Check_Side_Reactions Investigate Side Reactions (e.g., amide formation) Complete->Check_Side_Reactions End Improved Yield Action_Extend->End Side_Products Side Products Present Check_Side_Reactions->Side_Products Yes No_Side_Products Minimal Side Products Check_Side_Reactions->No_Side_Products No Action_Optimize Optimize Reaction Conditions (Solvent, Catalyst, etc.) Side_Products->Action_Optimize Check_Workup Review Workup and Purification Procedures No_Side_Products->Check_Workup Action_Optimize->End Check_Workup->End Nitrile_Hydrolysis_Workflow Start Start: 2-Chlorophenylacetonitrile Reaction_Setup Reaction Setup: Add nitrile to heated acid/base solution Start->Reaction_Setup Reflux Reflux for specified time Reaction_Setup->Reflux Monitoring Monitor reaction (TLC/HPLC) Reflux->Monitoring Monitoring->Reflux Incomplete Workup Workup: Quench with ice-water Monitoring->Workup Complete Precipitation Precipitation of crude product Workup->Precipitation Filtration Filtration and Washing Precipitation->Filtration Purification Purification: Recrystallization Filtration->Purification End Final Product: This compound Purification->End

References

Technical Support Center: Synthesis of 2-Chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chlorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for synthesizing this compound?

A1: The most prevalent and well-documented method for the laboratory synthesis of this compound is the hydrolysis of 2-chlorobenzyl cyanide.[1][2] This method can be performed under either acidic or basic conditions, with acid-catalyzed hydrolysis often being favored.[3]

Q2: Are there alternative synthesis routes to this compound?

A2: Yes, other methods include:

  • Grignard Reaction: This involves the formation of a Grignard reagent from 2-chlorobenzyl chloride, followed by carboxylation with carbon dioxide.[4][5]

  • Willgerodt-Kindler Reaction: This reaction can be used to synthesize phenylacetic acids from acetophenones via thiomorpholides.[6][7]

  • Carbonylation of 2-Chlorobenzyl Chloride: This method utilizes a palladium catalyst to introduce a carbonyl group.[8]

Q3: What are the key safety precautions to consider during the synthesis?

A3: Many reagents used in these syntheses are hazardous. For instance, cyanides are highly toxic.[8] Chlorinating agents can be corrosive and release toxic gases.[8] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting Guide: Hydrolysis of 2-Chlorobenzyl Cyanide

This guide addresses specific issues that may arise during the synthesis of this compound via the hydrolysis of 2-chlorobenzyl cyanide.

Issue 1: Low Yield

A lower than expected yield is a common issue. The following troubleshooting workflow can help identify and resolve the root cause.

LowYieldTroubleshooting start Low Yield Observed check_hydrolysis Check for Incomplete Hydrolysis (TLC analysis for starting material or amide intermediate) start->check_hydrolysis incomplete Incomplete Hydrolysis Detected check_hydrolysis->incomplete extend_reaction Action: - Extend reaction time - Increase temperature - Increase acid/base concentration incomplete->extend_reaction Yes review_conditions Review Reaction Conditions (Stoichiometry, solvent, temperature) incomplete->review_conditions No end Yield Improved extend_reaction->end suboptimal Suboptimal Conditions? review_conditions->suboptimal optimize Action: - Adjust stoichiometry - Optimize solvent and temperature suboptimal->optimize Yes check_purity Assess Starting Material Purity suboptimal->check_purity No optimize->end impure Impure Starting Material? check_purity->impure purify_sm Action: - Purify 2-chlorobenzyl cyanide (distillation or recrystallization) impure->purify_sm Yes workup_loss Investigate Workup Losses impure->workup_loss No purify_sm->end optimize_workup Action: - Ensure proper phase separation - Minimize transfer steps - Optimize crystallization conditions workup_loss->optimize_workup optimize_workup->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Potential Causes and Solutions:

  • Incomplete Hydrolysis: The presence of unreacted 2-chlorobenzyl cyanide or the intermediate 2-chlorophenylacetamide in the product indicates an incomplete reaction.[1]

    • Solution: Extend the reaction time, increase the reaction temperature, or use a higher concentration of the acid or base to drive the reaction to completion.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[1]

  • Suboptimal Reaction Conditions: The choice of acid or base, solvent, and temperature can significantly impact the yield.

    • Solution: For acid hydrolysis, a mixture of sulfuric acid and water is commonly used.[3] For basic hydrolysis, refluxing with aqueous sodium hydroxide (B78521) is effective.[8] Ensure the stoichiometry of the reagents is correct.

  • Impure Starting Material: Impurities in the 2-chlorobenzyl cyanide can interfere with the hydrolysis reaction.[1]

    • Solution: Ensure the purity of the starting material. If necessary, purify the 2-chlorobenzyl cyanide by distillation or recrystallization before use.[1]

  • Loss During Workup and Purification: Product can be lost during extraction, washing, or crystallization steps.[8]

    • Solution: Ensure proper phase separation during extractions to avoid loss of product into the wrong layer. Minimize the number of transfer steps. Optimize crystallization conditions such as the choice of solvent and cooling temperature to maximize product recovery.[8]

Issue 2: Product Impurity

The presence of impurities in the final product can be identified by techniques like TLC, NMR, or melting point analysis.

Common Impurities and Their Removal:

ImpurityPotential CauseRecommended Solution
Unreacted 2-chlorobenzyl cyanide Incomplete reaction.Optimize reaction conditions (time, temperature, concentration of hydrolyzing agent).[1] Purify the final product by recrystallization.
2-chlorophenylacetamide Incomplete hydrolysis of the intermediate amide.[1]Force the hydrolysis to completion by refluxing with a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).[1] The amide can also be separated from the carboxylic acid by column chromatography.[1]
2-chlorobenzaldehyde and 2-chlorobenzoic acid Impurities from the synthesis of the starting material (2-chlorobenzyl cyanide), such as over-chlorination of 2-chlorotoluene.[1]Purify the starting material before use. These impurities can often be removed from the final product by recrystallization.
Issue 3: Difficulty in Product Isolation
  • Oily Product Instead of a Solid: This is often due to the presence of impurities that inhibit crystallization.[8]

    • Solution: Attempt to purify the crude product using column chromatography before crystallization. Seeding the solution with a small crystal of pure this compound can also induce crystallization.[8]

  • Poor Crystal Formation: The choice of solvent and the rate of cooling can affect the quality of the crystals.

    • Solution: Experiment with different recrystallization solvents. Aqueous ethanol (B145695) is a commonly used solvent system for dichlorophenylacetic acids.[8] Allow the solution to cool slowly to promote the formation of larger, purer crystals.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of 2-Chlorobenzyl Cyanide

This protocol is adapted from a general procedure for the hydrolysis of benzyl (B1604629) cyanides.[3]

Materials:

  • 2-Chlorobenzyl cyanide

  • Concentrated sulfuric acid

  • Water

  • Round-bottom flask with reflux condenser and mechanical stirrer

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add concentrated sulfuric acid to water to prepare a dilute sulfuric acid solution.

  • Add 2-chlorobenzyl cyanide to the sulfuric acid solution.

  • Heat the mixture to reflux with continuous stirring for approximately 3 hours.[3]

  • After the reaction is complete (monitored by TLC), cool the mixture and pour it into cold water.

  • The this compound will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the crude product with water.

  • For further purification, recrystallization from a suitable solvent system can be performed.

AcidHydrolysisWorkflow A 1. Prepare dilute H₂SO₄ solution B 2. Add 2-chlorobenzyl cyanide A->B C 3. Reflux for 3 hours B->C D 4. Cool and pour into cold water C->D E 5. Precipitate formation D->E F 6. Filter to collect product E->F G 7. Wash with water F->G H 8. Recrystallize for purification G->H

Caption: Experimental workflow for the acid-catalyzed hydrolysis of 2-chlorobenzyl cyanide.

Protocol 2: Base-Catalyzed Hydrolysis of 2-Chlorobenzyl Cyanide

This protocol is based on a procedure for the synthesis of dichlorophenylacetic acid.[8]

Materials:

  • 2-Chlorobenzyl cyanide

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Ether for extraction

  • Round-bottom flask with reflux condenser

Procedure:

  • Reflux the 2-chlorobenzyl cyanide with a 1N sodium hydroxide solution overnight.[8]

  • After cooling, extract the mixture with ether to remove any unreacted starting material.[8]

  • Acidify the aqueous layer with 2N hydrochloric acid to precipitate the this compound.[8]

  • Collect the solid product by filtration.

  • The crude product can be purified by recrystallization from aqueous ethanol.[8]

BaseHydrolysisWorkflow A 1. Reflux with 1N NaOH overnight B 2. Cool and extract with ether A->B C 3. Acidify aqueous layer with 2N HCl B->C D 4. Precipitate formation C->D E 5. Filter to collect product D->E F 6. Recrystallize from aqueous ethanol E->F

Caption: Experimental workflow for the base-catalyzed hydrolysis of 2-chlorobenzyl cyanide.

Quantitative Data Summary

The following table summarizes reaction conditions and reported yields for different synthesis routes of chloro-substituted phenylacetic acids. Note that yields can vary based on the specific substrate and reaction scale.

Synthesis RouteStarting MaterialKey ReagentsTemperatureReaction TimeReported YieldReference
Acid Hydrolysis o-chlorobenzyl cyanideHydrochloric acid50-120 °C1.5-5 hours95.9%[2]
Base Hydrolysis 2,6-dichlorobenzyl cyanide1N Sodium hydroxideRefluxOvernight~60%[8]
Carbonylation 2,4-dichlorobenzyl chlorideCarbon monoxide, Palladium chloride130 °C16 hours-[8]
Cobalt-Catalyzed Synthesis o-chlorobenzyl chlorideCobalt(II) acetate, Cobalt(II) nitrate, CO, NaOH40 °C12 hours93.7%[9]

Alternative Synthesis Routes: FAQs

Grignard Reaction

Q: What are the critical factors for a successful Grignard reaction to synthesize this compound?

A: The most critical factor is the strict exclusion of moisture, as Grignard reagents react readily with water.[8] All glassware must be thoroughly dried (flame-dried or oven-dried), and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Activation of the magnesium metal is also crucial for the reaction to initiate successfully.[8]

Q: My Grignard reaction is not initiating. What should I do?

A: The surface of the magnesium may be coated with magnesium oxide, preventing the reaction.[10] Try activating the magnesium by crushing the turnings in a dry flask or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[8][10]

Willgerodt-Kindler Reaction

Q: How can the Willgerodt-Kindler reaction be used to synthesize this compound?

A: The Willgerodt-Kindler reaction allows for the synthesis of phenylacetic acids from the corresponding acetophenones. The reaction typically involves heating the acetophenone (B1666503) with sulfur and a secondary amine, such as morpholine, to form a thiomorpholide intermediate, which is then hydrolyzed to the carboxylic acid.[6][7]

Q: How can the efficiency of the Willgerodt-Kindler reaction be improved?

A: The use of a phase-transfer catalyst, such as triethyl benzyl ammonium (B1175870) chloride (TEBA), during the hydrolysis step has been shown to dramatically decrease the reaction time and provide the product in good to excellent yield.[6]

References

Technical Support Center: Purification of Crude 2-Chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 2-Chlorophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities largely depend on the synthetic route. A common method is the hydrolysis of 2-chlorobenzyl cyanide.[1][2][3][4] In this case, potential impurities include:

  • Unreacted 2-chlorobenzyl cyanide: The starting material for the hydrolysis.[1][5]

  • 2-chlorobenzamide: An intermediate in the hydrolysis of the nitrile.

  • Low-boiling point organic impurities: Such as aldehydes, which can form during the reaction.[1]

  • Residual solvents: From the reaction and extraction steps.

Q2: What are the recommended purification methods for crude this compound?

A2: The most common and effective purification methods are recrystallization and distillation.[1] Column chromatography can also be used for achieving very high purity.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Based on the principle of "like dissolves like" and data from similar compounds, a variety of solvents can be considered. An ideal solvent will dissolve the crude product well at high temperatures but poorly at room temperature.[6][7] For this compound, which is a moderately polar compound, suitable solvents and solvent systems include:

  • Single Solvents: Water, ethanol (B145695), methanol, toluene, and acetone.[6][8]

  • Solvent Pairs: An ethanol/water or toluene/hexane mixture can be effective. In a solvent pair system, the crude product is dissolved in a "good" solvent (one it is highly soluble in) at an elevated temperature, and then a "poor" solvent (one it is less soluble in) is added dropwise until the solution becomes turbid.[8][9][10]

Q4: How can I monitor the purity of this compound during purification?

A4: The purity of this compound can be monitored using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for assessing purity and quantifying impurities.[11][12]

  • Gas Chromatography (GC): Can be used to determine the content of the final product and residual starting materials.[1]

  • Melting Point Analysis: Pure this compound has a sharp melting point between 92-95°C.[13] A broad or depressed melting point indicates the presence of impurities.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound.

Recrystallization Issues

Problem 1: The crude this compound "oils out" during recrystallization instead of forming crystals.

  • Potential Cause: This often occurs when the melting point of the solute is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.[8] It can also happen if the concentration of the crude product in the solvent is too high.[14]

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.[8]

    • Use a Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (e.g., hot ethanol) and then add a "poor" solvent (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[8]

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of pure this compound.[7][14]

Problem 2: The yield of recrystallized this compound is very low.

  • Potential Cause:

    • Using too much solvent: This will keep a significant amount of the product dissolved in the mother liquor even after cooling.[8]

    • Premature crystallization: If you perform a hot filtration to remove insoluble impurities, the product may crystallize on the filter paper.[8]

    • Incomplete crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.[8]

    • Washing with warm solvent: This can dissolve a portion of your purified crystals.[8]

  • Troubleshooting Steps:

    • Use the Minimum Amount of Hot Solvent: Add just enough hot solvent to fully dissolve the crude product.[7][8]

    • Pre-heat Filtration Apparatus: If performing a hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.[8]

    • Ensure Thorough Cooling: After allowing the solution to cool to room temperature, place the flask in an ice bath to maximize the yield of crystals.[8][15]

    • Wash with Ice-Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[8][15]

Problem 3: The recrystallized product is still colored.

  • Potential Cause: The presence of colored impurities that are not effectively removed by a single recrystallization.

  • Troubleshooting Steps:

    • Use Decolorizing Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb some of your product, reducing the yield.[15]

    • Perform a Second Recrystallization: A second recrystallization, potentially with a different solvent system, may be necessary to remove persistent impurities.[16]

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Recrystallization 99.0 - 99.9%[1]80 - 95%[17]Cost-effective, scalable, good for removing small amounts of impurities.Can have lower yields if not optimized, may not remove all impurities in a single step.
Distillation > 99.5%[5]75 - 85%[5]Effective for removing non-volatile impurities and residual solvents.Requires the compound to be thermally stable, may not separate impurities with similar boiling points.
Column Chromatography > 99.9%70 - 90%Can achieve very high purity, effective for separating complex mixtures.More time-consuming, requires larger volumes of solvent, can be less cost-effective for large scale.

Note: The quantitative data is illustrative and based on typical results for the purification of similar aromatic carboxylic acids. Actual results may vary depending on the specific nature and percentage of impurities in the crude material.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.[14]

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy, indicating saturation.[9]

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.[8]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.[14]

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase Preparation: Pack a glass column with silica (B1680970) gel as a slurry in the initial eluent (e.g., a low polarity solvent mixture like hexane/ethyl acetate).[14][18]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel column.[18]

  • Elution: Begin eluting the column with the initial low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the desired compound down the column.[19]

  • Fraction Collection: Collect fractions of the eluent as it passes through the column.

  • Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[14]

Mandatory Visualization

PurificationWorkflow cluster_start Starting Material cluster_methods Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Distillation Distillation Crude_Product->Distillation Chromatography Column Chromatography Crude_Product->Chromatography HPLC_GC HPLC / GC Analysis Recrystallization->HPLC_GC Distillation->HPLC_GC Chromatography->HPLC_GC MP Melting Point Analysis HPLC_GC->MP Pure_Product Pure this compound MP->Pure_Product TroubleshootingRecrystallization cluster_solutions_oiling Solutions for 'Oiling Out' cluster_solutions_yield Solutions for Low Yield cluster_solutions_color Solutions for Colored Product Start Recrystallization Attempt Problem Problem Encountered? Start->Problem OilingOut Product 'Oils Out' Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes ColoredProduct Colored Product Problem->ColoredProduct Yes Success Pure Crystals Obtained Problem->Success No Reheat Reheat & Add More Solvent OilingOut->Reheat SolventPair Use Solvent Pair OilingOut->SolventPair Induce Induce Crystallization OilingOut->Induce MinSolvent Use Minimum Hot Solvent LowYield->MinSolvent Preheat Pre-heat Funnel LowYield->Preheat Cooling Ensure Thorough Cooling LowYield->Cooling WashCold Wash with Cold Solvent LowYield->WashCold Charcoal Use Decolorizing Charcoal ColoredProduct->Charcoal SecondRecryst Second Recrystallization ColoredProduct->SecondRecryst Reheat->Success SolventPair->Success Induce->Success MinSolvent->Success Preheat->Success Cooling->Success WashCold->Success Charcoal->Success SecondRecryst->Success

References

Technical Support Center: Recrystallization of 2-Chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 2-Chlorophenylacetic acid. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and solubility data to facilitate the purification of this important compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of it.

  • Solvent Choice: this compound exhibits a range of solubilities in different organic solvents. It is sparingly soluble in water but readily dissolves in solvents like ethanol (B145695), methanol, and acetone.[1] A study has shown its solubility order to be: 2-butanone (B6335102) > (acetone, isopropanol, ethylacetate, n-propanol, isobutanol, n-butanol) > acetonitrile (B52724) > toluene (B28343) > ethylbenzene (B125841) > cyclohexane (B81311) > water.[2][3] Ensure you have selected a solvent in which the compound is highly soluble when hot and poorly soluble when cold.

  • Solvent Volume: You may not be using enough solvent. Add the hot solvent in small portions to your crude this compound with continuous stirring and heating until the solid just dissolves. Using the minimum amount of hot solvent is crucial for good recovery.

  • Temperature: Ensure your solvent is heated to its boiling point to maximize the solubility of the this compound.[4]

Q2: After dissolving the compound and cooling the solution, no crystals are forming. What is the problem?

A2: The absence of crystal formation upon cooling is a common issue that can be resolved through several techniques.

  • Induce Crystallization:

    • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

    • Seeding: If you have a pure crystal of this compound, add a tiny "seed" crystal to the solution. This will act as a template for other crystals to grow upon.[5]

  • Supersaturation: It is possible that you have used too much solvent. If scratching or seeding does not induce crystallization, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool again.[5]

  • Cooling Rate: Ensure the solution is cooling slowly and without disturbance. Rapid cooling can sometimes inhibit crystallization. Allow the flask to cool to room temperature on a benchtop before placing it in an ice bath.[4]

Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute (the melting point of this compound is in the range of 92-97°C) or if the solution is cooled too quickly.[1][4]

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool slowly.[4]

  • Use a Solvent Mixture: Consider using a mixed solvent system. Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble, like ethanol). Then, at an elevated temperature, add a "bad" solvent (one in which it is less soluble, like water or hexane) dropwise until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the cloudiness and then allow the solution to cool slowly.[4]

Q4: The yield of my recrystallized this compound is very low. How can I improve it?

A4: Low recovery can be frustrating but can often be improved by addressing the following points:

  • Excess Solvent: Using too much solvent is a primary cause of low yield, as a significant portion of the product will remain in the mother liquor. Use only the minimum amount of hot solvent required to dissolve the crude material.

  • Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), product will be lost. To prevent this, use a pre-heated funnel and filter flask, and perform the filtration as quickly as possible. Adding a slight excess of hot solvent before filtration can also help.[4]

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath for at least 30 minutes can significantly increase the yield.[4]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[4]

Q5: The recrystallized product is still impure. What went wrong?

A5: While recrystallization is a powerful purification technique, its success depends on proper execution.

  • Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath.[4]

  • Insoluble Impurities: If your crude product contained insoluble impurities, they should have been removed by hot filtration before cooling the solution.

  • Soluble Impurities: If the impurities have similar solubility characteristics to this compound in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization may be necessary, or a different solvent with more differential solubility should be selected.

Data Presentation

Solubility of this compound in Various Solvents

The following table summarizes the mole fraction solubility (x₁) of this compound in twelve different solvents at various temperatures. This data is essential for selecting an appropriate recrystallization solvent.

Temperature (K)Water (x₁ * 10³)Acetonitrile (x₁ * 10²)Acetone (x₁ * 10¹)2-Butanone (x₁ * 10¹)Ethyl Acetate (x₁ * 10¹)Toluene (x₁ * 10²)Cyclohexane (x₁ * 10³)Ethylbenzene (x₁ * 10²)n-Propanol (x₁ * 10¹)Isopropanol (x₁ * 10¹)n-Butanol (x₁ * 10¹)Isobutanol (x₁ * 10¹)
273.150.234.853.353.992.582.110.451.252.452.982.332.41
278.150.295.923.784.452.992.650.611.622.813.412.692.78
283.150.367.214.254.953.453.290.812.073.213.883.083.19
288.150.458.764.765.493.974.061.062.633.654.403.523.65
293.150.5610.615.326.084.555.001.393.314.144.974.014.16
298.150.7012.825.936.725.196.111.814.144.685.604.554.73
303.150.8715.466.597.425.917.452.355.165.276.295.165.36
308.151.0818.597.328.186.729.043.056.385.937.055.836.06
313.151.3422.318.119.017.6210.913.957.866.657.896.586.84
318.151.6626.718.989.918.6213.145.109.637.448.817.417.71

Data adapted from the Journal of Chemical & Engineering Data, 2018.[2][3]

Experimental Protocols

Single-Solvent Recrystallization of this compound

This protocol outlines the general procedure for purifying this compound using a single solvent. Based on the solubility data, solvents like 2-butanone, acetone, or various alcohols are suitable choices.

Materials:

  • Crude this compound

  • Appropriate recrystallization solvent (e.g., ethanol, 2-butanone)

  • Erlenmeyer flasks (two sizes)

  • Hot plate

  • Stirring rod

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil on a hot plate while stirring. Continue adding the hot solvent in small portions until the solid has just dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it. To minimize premature crystallization, add a small excess of hot solvent before filtering and perform the filtration quickly.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this time.

  • Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely.

  • Analysis: Determine the melting point of the recrystallized product. Pure this compound has a melting point range of 92-97°C.[1][4] A sharp melting point within this range is indicative of high purity.

Two-Solvent Recrystallization of this compound

This method is useful when a single suitable solvent cannot be found. A common solvent pair could be ethanol (good solvent) and water (bad solvent).

Procedure:

  • Dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., hot ethanol).

  • While the solution is hot, add the "bad" solvent (e.g., hot water) dropwise with swirling until the solution becomes persistently cloudy (turbid).

  • Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Collect, wash, and dry the crystals as described in the single-solvent method.

Visualizations

Recrystallization_Workflow Start Start with Crude This compound Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFiltration Hot Filtration (if insoluble impurities present) Dissolve->HotFiltration Cool Cool Solution Slowly to Room Temperature Dissolve->Cool No HotFiltration->Cool Yes IceBath Cool in Ice Bath Cool->IceBath VacuumFiltration Vacuum Filtration IceBath->VacuumFiltration Wash Wash Crystals with Cold Solvent VacuumFiltration->Wash Dry Dry Crystals Wash->Dry End Pure 2-Chlorophenylacetic Acid Crystals Dry->End

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization Start Problem Encountered NoCrystals No Crystals Formed Upon Cooling Start->NoCrystals OilingOut Compound 'Oiled Out' Start->OilingOut LowYield Low Yield of Crystals Start->LowYield ImpureProduct Product Still Impure Start->ImpureProduct Action_NoCrystals Induce Crystallization: - Scratch Flask - Add Seed Crystal - Concentrate Solution NoCrystals->Action_NoCrystals Action_OilingOut Reheat and Add More Solvent OR Use a Mixed Solvent System OilingOut->Action_OilingOut Action_LowYield Use Minimum Hot Solvent Ensure Complete Cooling Wash with Ice-Cold Solvent LowYield->Action_LowYield Action_ImpureProduct Cool Slowly Perform Hot Filtration Recrystallize Again ImpureProduct->Action_ImpureProduct

Caption: Troubleshooting common issues in recrystallization.

References

Technical Support Center: Purification of 2-Chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from 2-Chlorophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Impurities in this compound are often related to its synthetic route. Common sources of impurities include unreacted starting materials, reaction intermediates, and byproducts of side reactions. Potential impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis method, these can include 2-chlorotoluene (B165313) or 2-chlorobenzyl cyanide.[1]

  • Intermediates: Incomplete hydrolysis can lead to the presence of intermediates such as ethyl 2-chlorophenylacetate (B12814480) or 2-chlorophenylacetonitrile.[1]

  • Byproducts of Side Reactions: Side reactions during synthesis can generate various impurities. For instance, syntheses starting from 2-chlorotoluene may result in isomers or over-chlorinated species.[1] Another potential byproduct, particularly in Grignard-based syntheses, is a coupling impurity formed from the reaction of 2-chlorobenzyl chloride with itself.[2]

  • Residual Solvents and Reagents: Solvents and reagents used during the synthesis and workup processes can remain as impurities in the final product.[1]

Q2: What are the most effective methods for purifying this compound?

A2: The most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.

  • Recrystallization: This is a widely used and often very effective technique for purifying solid compounds.[1] It involves dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.[3] For a compound similar to this compound, recrystallization from aqueous ethanol (B145695) has been reported to be effective.[1]

  • Column Chromatography: This technique is useful for separating the desired compound from impurities that have different polarities. A common stationary phase for purifying acidic compounds like this compound is silica (B1680970) gel.[1]

  • Distillation: While less common for solid compounds, distillation can be used as a purification method.[4]

  • Washing: Simple washing with water can help remove some water-soluble impurities.[4]

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to assess the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and versatile method for routine purity checks and quantification of non-volatile impurities.[5] A reverse-phase HPLC method can be used to separate this compound from its impurities.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile impurities. Since this compound is not very volatile, a derivatization step, such as conversion to its methyl ester, is necessary before analysis.[5][7]

  • Melting Point Analysis: A sharp melting point range close to the literature value (92-95 °C) is a good indicator of high purity.[3] Impurities will typically broaden and depress the melting point range.

Troubleshooting Guides

Recrystallization Issues
Issue Potential Cause Recommended Solution
The compound does not dissolve in the hot solvent. The solvent is unsuitable, or not enough solvent is being used.Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature. Add more solvent in small portions to the boiling solution until the solid dissolves.[3][8]
The compound "oils out" instead of crystallizing. The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. Impurities may also be present.Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease saturation and allow it to cool slowly. Using a mixed solvent system can also prevent oiling out.[9][10]
No crystals form upon cooling. The solution is not saturated enough, or crystallization has not been initiated.Reheat the solution and boil off some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[9]
The yield of recrystallized product is low. Too much solvent was used, the product is significantly soluble in the cold solvent, or premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. To prevent premature crystallization, use a pre-heated funnel for hot filtration.[9][10]
The recrystallized product is still impure. The cooling rate was too fast, trapping impurities. The chosen solvent was not appropriate for separating the specific impurities present.Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. If impurities have similar solubility, a different recrystallization solvent or an alternative purification method like column chromatography may be necessary.[10]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the purification of this compound by recrystallization. The choice of solvent is critical and may require preliminary solubility tests. A mixed solvent system of ethanol and water is often a good starting point for polar organic acids.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture, hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture on a hot plate to boiling, with stirring, until the solid dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Keep the solution hot to prevent premature crystallization.

  • Induce Crystallization: If using a mixed solvent system, add the second solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the first solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into the column and allow it to pack uniformly. Add a thin layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the non-polar mobile phase. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect the eluting solvent in small fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The effectiveness of purification can be quantified by comparing the purity of the material before and after the purification process. The following table provides an illustrative example of the expected improvement in purity.

Purification Method Initial Purity (by HPLC) Purity after Purification (by HPLC) Typical Recovery
Recrystallization95.0%>99.5%70-90%
Column Chromatography90.0%>99.0%60-80%

Note: These values are illustrative and the actual results will depend on the nature and quantity of the impurities, as well as the specific experimental conditions.

Visualizations

experimental_workflow_recrystallization start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool Clear Solution ice_bath Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with ice-cold solvent filter->wash dry Dry Crystals wash->dry product Pure this compound dry->product experimental_workflow_chromatography start Crude this compound load_sample Load Sample start->load_sample prepare_column Prepare Silica Gel Column prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate product Pure this compound evaporate->product

References

identifying side products in 2-Chlorophenylacetic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chlorophenylacetic acid. The information is presented in a question-and-answer format to directly address common issues and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available this compound?

A1: Commercially available this compound is generally of high purity. However, trace amounts of impurities originating from its synthesis can be present. The most common synthetic route is the hydrolysis of 2-chlorobenzyl cyanide. Potential impurities from this process include unreacted 2-chlorobenzyl cyanide and low-boiling point substances such as 2-chlorobenzaldehyde.[1] It is recommended to verify the purity of the starting material by techniques like HPLC or GC-MS before use.

Q2: What are the expected side products when performing electrophilic aromatic substitution on this compound?

A2: In electrophilic aromatic substitution reactions, the chloro and carboxymethyl groups on the phenyl ring of this compound influence the position of the incoming electrophile. The chloro group is an ortho-, para-director, while the carboxymethyl group is a meta-director. This can lead to the formation of a mixture of positional isomers. For example, in Friedel-Crafts acylation of chlorobenzene, both ortho- and para-substituted products are typically formed. The exact ratio of these isomers will depend on the specific reaction conditions, including the catalyst and temperature used.

Troubleshooting Guides

This section provides troubleshooting for specific reactions involving this compound.

Esterification Reactions (e.g., Fischer Esterification)

Issue: Low yield of the desired ester and presence of significant side products.

Potential Causes and Solutions:

  • Incomplete Reaction: Fischer esterification is an equilibrium-controlled process.[2][3][4] To drive the reaction towards the product, consider the following:

    • Use a large excess of the alcohol.

    • Remove water as it is formed, for example, by using a Dean-Stark apparatus.

    • Ensure the acid catalyst (e.g., sulfuric acid) is present in a sufficient amount and is not degraded.

  • Side Products:

    • Unreacted this compound: If the reaction has not gone to completion, you will observe the starting material in your product mixture.

      • Troubleshooting: Increase the reaction time, temperature, or the amount of catalyst. Verify the purity of the alcohol and remove any water present.

    • Ether Formation: Under acidic conditions, the alcohol used for esterification can undergo self-condensation to form an ether. This is more prevalent with primary alcohols at higher temperatures.

      • Troubleshooting: Optimize the reaction temperature to favor esterification over ether formation. A lower temperature and longer reaction time may be beneficial.

Quantitative Data Summary: Fischer Esterification

Reactant 1Reactant 2CatalystConditionsMain Product YieldKey Side ProductsReference
This compoundEthanol (excess)H₂SO₄RefluxModerate to HighUnreacted Acid, Diethyl etherGeneral Knowledge
Amidation Reactions

Issue: Formation of byproducts and difficulty in isolating the pure amide.

Potential Causes and Solutions:

  • Salt Formation: The direct reaction of a carboxylic acid with an amine can lead to the formation of an ammonium (B1175870) salt, which is often unreactive towards amide formation under mild conditions.[5][6]

    • Troubleshooting: To achieve amidation, the carboxylic acid usually needs to be "activated." This can be done by converting it to an acyl chloride or by using a coupling agent like DCC (dicyclohexylcarbodiimide).

  • Side Products from Acyl Chloride Route:

    • Over-acylation of Primary Amine: If a primary amine is used, there is a possibility of forming a diacylated product, although this is generally less common.

    • Hydrolysis of Acyl Chloride: If moisture is present in the reaction, the acyl chloride of this compound can hydrolyze back to the carboxylic acid.

      • Troubleshooting: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Side Products with Coupling Agents (e.g., DCC):

    • N-acylurea: A common byproduct when using carbodiimide (B86325) coupling agents is the formation of an N-acylurea, which can be difficult to remove.

      • Troubleshooting: Optimize the reaction conditions (temperature, addition rate) and purification method. Adding HOBt (Hydroxybenzotriazole) can suppress this side reaction.

Decarboxylation

Issue: Loss of the carboxylic acid group, leading to the formation of 2-chlorotoluene.

Potential Causes and Solutions:

  • High Reaction Temperatures: Phenylacetic acids can undergo decarboxylation at elevated temperatures, particularly under hydrothermal conditions.[1] The product of this reaction is the corresponding toluene (B28343) derivative.

    • Troubleshooting: If the desired reaction requires high temperatures, carefully monitor the reaction for the formation of 2-chlorotoluene. It may be necessary to explore alternative, lower-temperature synthetic routes. The decarboxylation of phenylacetic acid has been shown to proceed via different mechanisms for the acidic and anionic forms.[1]

Oxidation Reactions

Issue: Unwanted oxidation of the methylene (B1212753) bridge or the aromatic ring.

Potential Causes and Solutions:

  • Strong Oxidizing Agents: The use of strong oxidizing agents can lead to the oxidation of the methylene group of this compound to a carbonyl group, forming 2-chlorobenzoylformic acid, or potentially cleave the molecule.

    • Troubleshooting: Select milder and more selective oxidizing agents if oxidation at a different part of the molecule is desired. Common oxidizing agents include potassium permanganate (B83412) and chromic acid.[7][8] The choice of oxidant will depend on the desired transformation.

Experimental Protocols & Methodologies

Protocol: Analysis of Impurities in the Synthesis of 2-Hydroxyphenylacetic Acid

This protocol outlines a general method for identifying side products in the synthesis of 2-hydroxyphenylacetic acid from this compound.

  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Prepare standards of this compound and, if available, the expected product (2-hydroxyphenylacetic acid) and potential isomeric impurities (3- and 4-hydroxyphenylacetic acid).[9]

  • High-Performance Liquid Chromatography (HPLC) Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% formic acid).

    • Detection: UV detector at a wavelength where all components have significant absorbance (e.g., 220 nm).

    • Procedure: Inject the prepared samples and standards. Compare the retention times of the peaks in the crude mixture to those of the standards to identify the main product and impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (for volatile impurities):

    • Derivatization: Derivatize the sample with a suitable agent (e.g., BSTFA) to increase the volatility of the acidic components.

    • Column: A non-polar or medium-polarity capillary column.

    • Analysis: Analyze the derivatized sample by GC-MS to identify volatile impurities by their mass spectra and retention times.

Visualizations

Logical Workflow for Side Product Identification

Side_Product_Identification cluster_reaction Reaction Monitoring cluster_analysis Analytical Identification cluster_troubleshooting Troubleshooting Start Crude Reaction Mixture TLC TLC Analysis (Initial Check) Start->TLC Spot sample HPLC HPLC Analysis (Quantitative) TLC->HPLC Further analysis GCMS GC-MS Analysis (Volatile Impurities) TLC->GCMS If volatile byproducts suspected NMR NMR Spectroscopy (Structural Elucidation) HPLC->NMR Isolate peaks for structural confirmation Optimize Optimize Reaction Conditions HPLC->Optimize Identify major side products GCMS->Optimize Identify volatile side products Purify Purification Strategy Optimize->Purify Based on impurity profile Fischer_Esterification cluster_main Main Reaction CPA 2-Chlorophenylacetic Acid Ester Ester CPA->Ester ROH Alcohol (R-OH) ROH->Ester Ether Ether (R-O-R) ROH->Ether Self-condensation H_plus H+ H_plus->Ester catalyzes H_plus->Ether catalyzes Water Water Ester->Water

References

Technical Support Center: Optimizing Esterification of 2-Chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the esterification of 2-Chlorophenylacetic acid. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of this compound?

A1: The most common and direct method is the Fischer-Speier esterification. This is a classic acid-catalyzed reaction where the carboxylic acid is heated with an excess of an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).[1] The reaction is reversible, so specific conditions are employed to drive it towards the formation of the ester.[2]

Q2: How does the chloro-substituent on the phenyl ring affect the esterification reaction?

A2: The chlorine atom is an electron-withdrawing group. This can make the carbonyl carbon of the carboxylic acid slightly more electrophilic, which can facilitate the nucleophilic attack by the alcohol. However, the electronic effect is generally not as significant as steric hindrance. For this compound, the ortho-chloro group can introduce some steric hindrance, which might slightly decrease the reaction rate compared to unsubstituted phenylacetic acid.

Q3: Why is it necessary to use a large excess of alcohol in Fischer esterification?

A3: Fischer esterification is an equilibrium-controlled reaction. According to Le Châtelier's principle, using a large excess of one of the reactants (the alcohol) shifts the equilibrium towards the products, thereby increasing the yield of the ester.[2] Often, the alcohol also serves as the reaction solvent.

Q4: How can water be removed from the reaction mixture to improve the yield?

A4: Since water is a product of the reaction, its removal will also drive the equilibrium towards the ester. This can be achieved in several ways:

  • Azeotropic distillation: Using a solvent like toluene (B28343) or hexane (B92381) with a Dean-Stark apparatus to continuously remove the water-solvent azeotrope.

  • Drying agents: Adding molecular sieves or anhydrous salts to the reaction mixture to absorb the water as it is formed.

  • Use of a dehydrating acid catalyst: Concentrated sulfuric acid not only acts as a catalyst but also as a dehydrating agent.

Q5: What are some common side reactions to be aware of?

A5: Potential side reactions in the esterification of this compound are generally minimal under standard Fischer conditions. However, at very high temperatures or with certain alcohols, ether formation from the alcohol (dehydration) can occur, especially with a strong acid catalyst like sulfuric acid. If the reaction temperature is too high for extended periods, there is a slight possibility of side reactions involving the chloro-substituent, though this is not common.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Ester Conversion 1. Insufficient catalyst. 2. Reaction time is too short. 3. Reaction temperature is too low. 4. Presence of water in the reagents or reaction mixture.1. Increase the amount of acid catalyst (e.g., to 1-5 mol% of the carboxylic acid). 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time. 3. Ensure the reaction is heated to the appropriate reflux temperature for the alcohol being used. 4. Use anhydrous alcohol and ensure all glassware is dry. Consider using a drying agent like molecular sieves.
Incomplete Reaction (Stalled at a certain conversion) 1. The reaction has reached equilibrium.1. Increase the excess of the alcohol used. 2. Actively remove water from the reaction mixture using a Dean-Stark apparatus.
Product is Difficult to Isolate/Purify 1. Incomplete removal of the acid catalyst during work-up. 2. Formation of an emulsion during aqueous extraction. 3. Co-elution of impurities during column chromatography.1. Wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize and remove the acid catalyst. 2. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. 3. Adjust the solvent polarity for chromatography or consider recrystallization of the product.
Darkening of the Reaction Mixture 1. Reaction temperature is too high, causing some decomposition.1. Reduce the reaction temperature and monitor for any decrease in side product formation by TLC.

Quantitative Data

The following tables summarize typical reaction conditions and yields for the esterification of chloro-substituted phenylacetic acids, which can be used as a starting point for optimizing the esterification of this compound.

Table 1: Esterification of (2,4-Dichlorophenoxy)acetic Acid with Various Alcohols using BF₃ Catalyst [3]

AlcoholReaction Time (min)Reaction Temperature (°C)Yield (%)
Methanol10100 (reflux)>90
Ethanol10100 (reflux)>90
1-Propanol10100 (reflux)>90
1-Butanol10100 (reflux)>90

Note: The data is for a structurally similar compound and serves as a good reference.

Table 2: Comparison of Esterification Techniques for (2,4-Dichlorophenoxy)acetic Acid [3]

Esterification MethodCatalystReaction TimeYield (%)Comments
BF₃/AlcoholBoron trifluoride20 minutes>90Efficient with few byproducts.
Diazoalkylation--EfficientProduces many impurities; reagent is labile.
Mineral Acid CatalysisSulfuric AcidSeveral hoursInefficientTime-consuming and low yielding.
Silylation---Esters produced are unstable.

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Methanol

This protocol is adapted from a general procedure for the esterification of a similar compound, (2,4-Dichlorophenoxy)acetic Acid.[3]

Materials:

  • This compound

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a large excess of anhydrous methanol (e.g., 10-20 equivalents). Methanol will also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of the carboxylic acid).

  • Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst - caution: CO₂ evolution ), and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-chlorophenylacetate.

  • The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Visualizations

Esterification_Workflow Experimental Workflow for Fischer Esterification A 1. Reactant Mixing (this compound, Excess Alcohol, Acid Catalyst) B 2. Reaction (Heat to Reflux) A->B C 3. Work-up (Cool, Remove Excess Alcohol) B->C D 4. Extraction (Add Ether, Wash with H₂O, NaHCO₃, Brine) C->D E 5. Drying & Concentration (Dry with MgSO₄, Evaporate Solvent) D->E F 6. Purification (Distillation or Chromatography) E->F G Final Product (Ester) F->G

Caption: A flowchart of the Fischer esterification process.

Troubleshooting_Logic Troubleshooting Logic for Low Ester Yield Start Low Yield Observed Check_TLC Check TLC of Reaction Mixture Start->Check_TLC Starting_Material Starting Material Present? Check_TLC->Starting_Material Incomplete_Rxn Incomplete Reaction Starting_Material->Incomplete_Rxn Yes Equilibrium Reaction at Equilibrium? Starting_Material->Equilibrium No Solution1 Increase Reaction Time Increase Catalyst Amount Increase Temperature Incomplete_Rxn->Solution1 Solution2 Increase Excess Alcohol Remove Water (Dean-Stark) Equilibrium->Solution2 Yes Workup_Issue Product Lost During Work-up? Equilibrium->Workup_Issue No Solution3 Re-evaluate Extraction and Purification Steps Workup_Issue->Solution3 Yes

Caption: A decision tree for troubleshooting low ester yield.

References

Technical Support Center: 2-Chlorophenylacetic Acid Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during the scale-up of 2-Chlorophenylacetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for the production of this compound? A1: The most prevalent and well-documented industrial method is the hydrolysis of 2-Chlorobenzyl cyanide (also known as (2-chlorophenyl)acetonitrile).[1][2] This process is favored for being efficient and scalable.[1] Other reported methods include oxo-synthesis from 2-chlorobenzyl chloride and carbon monoxide, but this often involves challenges with catalyst recovery and lower yields, making it less common in industrial applications.[2]

Q2: What are the critical safety precautions to take during the scale-up of this compound production? A2: Safety is paramount. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields or a face shield, and impervious clothing.[3][4]

  • Ventilation: Ensure the work station has good ventilation, such as an appropriate exhaust system, to avoid the formation and inhalation of dust and aerosols.[3][5]

  • Handling Corrosives: The common use of concentrated sulfuric or hydrochloric acid requires careful handling to prevent skin and eye irritation.[6]

  • Emergency Equipment: Emergency eyewash stations and safety showers must be readily available in the immediate vicinity of any potential exposure.[5]

  • Dust Control: Minimize dust generation during the handling of the solid product, as it can cause respiratory irritation.[3][5][6]

Q3: What typical yield and purity can be expected from a scaled-up process? A3: A well-optimized hydrolysis process can achieve high yields and purity. Reports indicate yields can be as high as 93-95% with a purity of 99.5% or greater, as determined by Gas Chromatography (GC).[2][7]

Q4: What is the primary application of this compound in the pharmaceutical industry? A4: It is a crucial intermediate, most notably in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac.[2][8] Its versatile chemical structure also allows it to be a building block for other APIs, including some analgesics and antibiotics.[1][8]

Troubleshooting Guide

Problem: Low Product Yield

Q: My final yield of this compound is significantly below the expected 90-95%. What are the common causes and how can I troubleshoot this? A: Low yield is a frequent challenge during scale-up. The issue can often be traced back to reaction conditions, workup procedures, or side reactions.

  • Incomplete Hydrolysis: The reaction may not have gone to completion.

    • Check Acid Concentration: For acid-catalyzed hydrolysis, the concentration of sulfuric acid is critical. If the concentration is below 50%, the reaction rate can be very slow, leading to low conversion.[2]

    • Monitor Reaction Progress: Use analytical methods like GC or HPLC to monitor the disappearance of the starting material, 2-chlorobenzyl cyanide. The reaction should not be stopped until the residual nitrile content is minimal (e.g., <0.2%).[2]

    • Ensure Sufficient Reaction Time & Temperature: Scale-up often requires longer reaction times and careful temperature management due to different heat and mass transfer dynamics compared to lab scale.[9][10] The hydrolysis is typically conducted between 90-150 °C.[2]

  • Side Reactions: Unwanted side reactions can consume starting material or product.

    • Temperature Control: In Grignard-based syntheses, high temperatures can favor the formation of biphenyl (B1667301) by-products.[11]

    • Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous to prevent the quenching of the reagent.[11]

  • Inefficient Product Isolation: Significant product loss can occur during the workup and purification stages.

    • Precipitation pH: After hydrolysis, the product is precipitated by adding water and cooling. Ensure the pH is sufficiently acidic to cause full precipitation of the carboxylic acid.[7]

    • Washing: While washing the crude product is necessary for purification, excessive washing or using a solvent in which the product has some solubility can lead to yield loss.

Low_Yield_Troubleshooting start Low Yield Observed check_completion Check Reaction Completion (GC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete solution_incomplete Adjust Reaction Parameters: - Increase Time/Temperature - Verify Acid Concentration incomplete->solution_incomplete Yes check_workup Evaluate Workup & Isolation incomplete->check_workup No loss_workup Product Loss During Workup? check_workup->loss_workup solution_workup Optimize Isolation: - Verify Precipitation pH - Minimize Wash Volumes - Check for Product in Filtrate loss_workup->solution_workup Yes check_side_reactions Analyze for By-products loss_workup->check_side_reactions No side_reactions Significant Side Reactions? check_side_reactions->side_reactions solution_side_reactions Refine Reaction Conditions: - Optimize Temperature Control - Ensure Anhydrous Conditions (for Grignard) side_reactions->solution_side_reactions Yes

Caption: Troubleshooting workflow for low product yield.

Problem: Product Discoloration and Impurities

Q: The final product has a yellow to brown color, and GC analysis shows multiple impurities. What is causing this and how can it be fixed? A: Discoloration and impurities are often linked and point to issues with reaction control or purification.

  • Cause of Discoloration:

    • Charring/Carbonization: Using a very high concentration of sulfuric acid (>70%) or excessive temperatures during hydrolysis can cause the organic material to char, leading to a dark, discolored product.[2]

    • By-products: Certain impurities formed during the reaction can be colored.

  • Common Impurities:

    • Unreacted Starting Material: The most common impurity is residual 2-chlorobenzyl cyanide.[2]

    • Low-Boiling Point Impurities: Aldehydes or other low-boiling substances can form. A steam stripping step after hydrolysis can help remove these before product isolation.[2]

  • Troubleshooting and Solutions:

    • Optimize Acid Concentration: Use a sulfuric acid concentration in the range of 30-70%. A two-stage temperature profile (a lower temperature initially, followed by a higher temperature) can improve color and ensure high conversion.[2]

    • Purification: Effective purification is key.

      • Washing: Wash the filtered crude product thoroughly with water to remove residual acid and water-soluble impurities.[2]

      • Recrystallization: If washing is insufficient, recrystallization from a suitable solvent (such as an ethanol/water mixture) can significantly improve purity and color.[12]

Data Presentation

Table 1: Typical Scale-Up Parameters for Hydrolysis of 2-Chlorobenzyl Cyanide

Parameter Value / Range Notes
Reactants
2-Chlorobenzyl Cyanide 1 equivalent Purity should be >99%
Sulfuric Acid (H₂SO₄) 30-70% (aq) Concentration is critical for reaction rate and preventing charring.[2]
Reaction Conditions
Temperature 90 - 150 °C Higher temperatures increase reaction rate but also risk of side reactions.[2]
Reaction Time 4 - 12 hours Monitor by GC/HPLC until starting material is <0.2%.[2][7]
Workup
Precipitation Add water and cool to 20-40 °C Controlled cooling improves crystal size and filterability.[2]
Washing 1-3 washes with water Removes inorganic salts and residual acid.[2]

| Drying | Vacuum oven, 90-100 °C | Dry to constant weight. |

Table 2: Typical Product Specifications for this compound

Parameter Specification Analysis Method
Appearance White to light yellow crystalline solid Visual
Purity ≥ 99.0% Gas Chromatography (GC)[1][7]
Melting Point 92 - 95 °C Melting Point Apparatus[1][13]
Moisture Content ≤ 0.50% Karl Fischer Titration[1][13]

| Ash Content | ≤ 0.10% | Gravimetric |

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of 2-Chlorobenzyl Cyanide

This protocol is a representative method adapted from industrial synthesis descriptions.[2]

Materials:

  • 2-Chlorobenzyl cyanide (99%+)

  • Sulfuric acid (98%)

  • Deionized water

Procedure:

  • Acid Preparation: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, carefully prepare a 60% (w/w) sulfuric acid solution by slowly adding 98% sulfuric acid to deionized water with cooling.

  • Reaction Initiation: Heat the sulfuric acid solution to 110-120 °C.

  • Reagent Addition: Slowly and continuously add the 2-chlorobenzyl cyanide to the hot acid solution over 2-3 hours. The addition rate should be controlled to manage the exotherm and maintain the reaction temperature.

  • Hydrolysis: After the addition is complete, maintain the reaction mixture at reflux (approx. 120-130 °C) for 4-6 hours.

  • Reaction Monitoring: Periodically take samples and analyze them by GC to monitor the concentration of residual 2-chlorobenzyl cyanide. Continue heating until the level is below 0.2%.

  • Impurity Stripping (Optional): Introduce direct steam into the reaction mixture to steam distill any low-boiling organic impurities.

  • Crystallization: Cool the reaction mixture to below 100 °C. Slowly add a sufficient volume of water to the mixture with vigorous stirring. Control the cooling rate to allow for the formation of crystals. Cool down to 20-30 °C to maximize precipitation.

  • Isolation: Filter the resulting slurry using a centrifuge or filter press.

  • Washing: Wash the filter cake with water (1-3 times) until the filtrate is neutral (pH ~7).

  • Drying: Dry the purified solid in a vacuum oven at 90-100 °C until a constant weight is achieved.

Synthesis_Pathway cluster_main Synthesis via Hydrolysis start 2-Chlorobenzyl Cyanide product This compound start->product  H₂SO₄ (aq), Δ (Hydrolysis)

Caption: Synthesis of this compound via hydrolysis.

Protocol 2: Managing Exothermic Reactions During Scale-Up

Managing the heat generated during chemical reactions is a critical safety and process control challenge in scale-up.[10][11]

Core Principles:

  • Heat Removal: The reactor's cooling system must have a greater capacity than the heat generated by the reaction.

  • Controlled Addition: The rate of reaction (and thus heat generation) is controlled by the addition rate of the limiting reagent.

  • Monitoring: Continuous temperature monitoring is essential to detect deviations and prevent runaway reactions.[10]

Exotherm_Management start Begin Reagent Addition monitor_temp Continuously Monitor Reactor Temperature start->monitor_temp temp_check Temperature > Safe Upper Limit? monitor_temp->temp_check action_stop STOP Reagent Addition temp_check->action_stop Yes continue_addition Continue Addition at Controlled Rate temp_check->continue_addition No action_cool Apply Maximum Cooling action_stop->action_cool action_cool->monitor_temp

Caption: Logic diagram for managing exothermic reactions.

References

preventing byproduct formation in 2-Chlorophenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chlorophenylacetic acid. Our focus is on preventing byproduct formation and ensuring high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

The most prevalent and economically viable method for synthesizing this compound is the hydrolysis of 2-chlorobenzyl cyanide. This process is typically carried out under acidic or basic conditions.[1][2][3] The precursor, 2-chlorobenzyl cyanide, is synthesized from 2-chlorotoluene (B165313) via free-radical chlorination to 2-chlorobenzyl chloride, followed by a nucleophilic substitution with a cyanide salt.[4][5]

Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?

The main byproducts encountered during the synthesis of this compound, primarily through the hydrolysis of 2-chlorobenzyl cyanide, include:

  • Unreacted 2-Chlorobenzyl Cyanide: Incomplete hydrolysis can lead to the presence of the starting material in the final product.[6]

  • 2-Chlorophenylacetamide: This is an intermediate in the hydrolysis of the nitrile and can be present as a byproduct if the reaction is not driven to completion.[1][7][8]

  • Dichlorophenylacetic Acids: These are often isomers such as 2,4-dichlorophenylacetic acid or 2,6-dichlorophenylacetic acid. Their presence is typically due to impurities in the starting material, 2-chlorotoluene, which can contain dichlorotoluene isomers.[4][6] These dichlorinated toluenes are carried through the synthesis to form the corresponding dichlorobenzyl cyanides and, ultimately, dichlorophenylacetic acids.

  • 2-Chlorobenzaldehyde (B119727) and 2-Chlorobenzoic Acid: These can arise from the over-chlorination of 2-chlorotoluene to form 2-chlorobenzal chloride and 2-chlorobenzotrichloride, which then hydrolyze to the corresponding aldehyde and carboxylic acid.[6]

Q3: How can I detect and quantify the purity of my this compound sample?

Several analytical techniques are suitable for assessing the purity of this compound and quantifying byproducts:

  • High-Performance Liquid Chromatography (HPLC): This is a robust method for routine purity checks and quantifying non-volatile impurities like the starting nitrile, the amide intermediate, and dichlorinated acids.[9] A reversed-phase C18 column is typically used with a mobile phase consisting of acetonitrile (B52724) and a buffered aqueous solution.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive for identifying and quantifying volatile and semi-volatile impurities. For non-volatile compounds like carboxylic acids, a derivatization step, such as methylation, is often necessary to increase volatility.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation of the final product and for identifying major impurities.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for confirming the presence of the carboxylic acid functional group and the overall structure of the molecule.

Troubleshooting Guide: Byproduct Formation

This guide provides solutions to common issues related to byproduct formation during the synthesis of this compound via hydrolysis of 2-chlorobenzyl cyanide.

Observed Issue Potential Cause(s) Recommended Action(s)
High levels of unreacted 2-chlorobenzyl cyanide in the final product. 1. Insufficient reaction time. 2. Reaction temperature is too low. 3. Inadequate concentration of acid or base catalyst.1. Extend the reaction time and monitor progress using TLC or HPLC. 2. Increase the reaction temperature within the recommended range for the specific hydrolysis method (acidic or basic). 3. Increase the concentration of the hydrolyzing agent (e.g., sulfuric acid or sodium hydroxide).
Presence of 2-chlorophenylacetamide impurity. Incomplete hydrolysis of the intermediate amide to the carboxylic acid. The hydrolysis of the amide can be slower than the initial hydrolysis of the nitrile.[10]1. Under acidic conditions: Prolong the reflux time with a strong acid like hydrochloric acid. 2. Under basic conditions: Increase the concentration of the base (e.g., sodium hydroxide) and/or extend the reflux time.[2] 3. Ensure the reaction goes to completion by monitoring the disappearance of the amide spot on a TLC plate.
Detection of dichlorophenylacetic acid isomers. Impurities (dichlorotoluenes) in the starting 2-chlorotoluene raw material. These impurities are chlorinated and carried through the synthetic steps.[4]1. Use high-purity 2-chlorotoluene as the starting material. 2. Purify the intermediate 2-chlorobenzyl chloride by fractional distillation to remove dichlorobenzyl chloride isomers before the cyanation step.[4] 3. Purify the final this compound by recrystallization to separate the dichlorinated byproducts.
Formation of 2-chlorobenzaldehyde or 2-chlorobenzoic acid. Over-chlorination of 2-chlorotoluene during the synthesis of 2-chlorobenzyl chloride, leading to the formation of 2-chlorobenzal chloride and 2-chlorobenzotrichloride.[6]1. Carefully control the stoichiometry of the chlorinating agent during the synthesis of 2-chlorobenzyl chloride.[11] 2. Monitor the chlorination reaction closely by GC to minimize the formation of polychlorinated species.[11] 3. Purify the 2-chlorobenzyl chloride by vacuum distillation before proceeding to the cyanation step.[5]

Experimental Protocols

Optimized Synthesis of this compound via Hydrolysis of 2-Chlorobenzyl Cyanide

This protocol is designed to minimize byproduct formation.

Materials:

  • 2-Chlorobenzyl cyanide (high purity)

  • Sulfuric acid (e.g., 50-70%) or Sodium hydroxide (B78521) solution (e.g., 1 N)

  • Xylene (for recrystallization)

  • Deionized water

  • Hydrochloric acid (for acidification in basic hydrolysis)

Procedure (Acidic Hydrolysis):

  • In a reaction vessel, slowly add 2-chlorobenzyl cyanide to a pre-heated (90-150 °C) solution of 30-70% sulfuric acid with vigorous stirring.[12]

  • Maintain the temperature and continue stirring under reflux. The reaction progress can be monitored by GC to ensure the residual nitrile content is below 0.2%.[12][13]

  • After the reaction is complete, cool the mixture and add water to precipitate the crude this compound.

  • Filter the crude product and wash it with water to remove residual acid and salts.

  • Purification: Recrystallize the crude product from a suitable solvent like xylene to remove organic impurities.[14]

  • Dry the purified crystals under vacuum.

Procedure (Basic Hydrolysis):

  • Reflux a mixture of 2-chlorobenzyl cyanide and 1 N sodium hydroxide solution overnight.[2][4]

  • After cooling, extract the mixture with a non-polar solvent like ether to remove any unreacted nitrile.

  • Separate the aqueous layer and acidify it with 2 N hydrochloric acid to precipitate the this compound.[2][4]

  • Collect the solid product by filtration and wash with cold water.

  • Purification: Recrystallize the product from aqueous ethanol (B145695) for further purification.[15]

  • Dry the purified crystals.

Visualizing Reaction Pathways and Troubleshooting

Synthesis Pathway and Byproduct Formation

Synthesis_Byproducts Toluene 2-Chlorotoluene BenzylChloride 2-Chlorobenzyl chloride Toluene->BenzylChloride Chlorination OverChlorination Over-chlorination Products Toluene->OverChlorination Excess Cl2 Nitrile 2-Chlorobenzyl cyanide BenzylChloride->Nitrile Cyanation Amide 2-Chlorophenylacetamide (Intermediate/Byproduct) Nitrile->Amide Partial Hydrolysis FinalProduct 2-Chlorophenylacetic acid Nitrile->FinalProduct Direct Hydrolysis Amide->FinalProduct Complete Hydrolysis DiClToluene Dichlorotoluene (Impurity) DiClBenzylChloride Dichlorobenzyl chloride DiClToluene->DiClBenzylChloride Chlorination DiClNitrile Dichlorobenzyl cyanide DiClBenzylChloride->DiClNitrile Cyanation DiClAcid Dichlorophenylacetic acid (Byproduct) DiClNitrile->DiClAcid Hydrolysis AldehydeAcid 2-Chlorobenzaldehyde/ 2-Chlorobenzoic acid (Byproducts) OverChlorination->AldehydeAcid Hydrolysis

Caption: Main synthesis pathway and formation of key byproducts.

Troubleshooting Workflow

Troubleshooting_Workflow Start Analyze Final Product (HPLC/GC-MS) CheckPurity Is Purity > 99%? Start->CheckPurity Success Synthesis Successful CheckPurity->Success Yes IdentifyImpurity Identify Major Impurity CheckPurity->IdentifyImpurity No UnreactedNitrile High Unreacted Nitrile? IdentifyImpurity->UnreactedNitrile AmideImpurity High Amide Impurity? UnreactedNitrile->AmideImpurity No IncreaseConditions Increase Reaction Time/ Temp/Reagent Conc. UnreactedNitrile->IncreaseConditions Yes DiClImpurity Dichlorinated Byproducts? AmideImpurity->DiClImpurity No ForceHydrolysis Prolong Reaction/ Use Stronger Conditions AmideImpurity->ForceHydrolysis Yes CheckStartingMaterial Check Purity of 2-Chlorotoluene DiClImpurity->CheckStartingMaterial Yes IncreaseConditions->Start Re-run & Analyze ForceHydrolysis->Start Re-run & Analyze PurifyIntermediate Purify 2-Chlorobenzyl Chloride CheckStartingMaterial->PurifyIntermediate PurifyIntermediate->Start Re-synthesize & Analyze

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Hydrolysis of 2-Chlorobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrolysis of 2-chlorobenzyl cyanide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the expected products from the hydrolysis of 2-chlorobenzyl cyanide?

The hydrolysis of 2-chlorobenzyl cyanide can yield two main products depending on the reaction conditions.[1] Partial hydrolysis results in the formation of 2-chlorophenylacetamide, while complete hydrolysis yields 2-chlorophenylacetic acid.[1] The reaction can be catalyzed by either an acid or a base.[1]

Q2: What is the most common reason for low yields of this compound?

A primary cause of low yields is incomplete hydrolysis of the nitrile, which leads to the presence of the intermediate, 2-chlorophenylacetamide, in the final product.[2] Other factors include suboptimal reaction conditions, impurities in the starting material, and product loss during workup.[2][3]

Q3: How can I monitor the progress of the hydrolysis reaction?

Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[2] The carboxylic acid product is significantly more polar than the starting nitrile and the intermediate amide, resulting in a lower Rf value.[2] The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression.[2]

Q4: Are there any specific impurities in the starting material I should be concerned about?

Yes, impurities in the 2-chlorobenzyl cyanide can arise from its synthesis, often from 2-chlorotoluene. Over-chlorination during the synthesis of the precursor can lead to impurities such as 2-chlorobenzal chloride and 2-chlorobenzotrichloride.[2] During hydrolysis, these can form 2-chlorobenzaldehyde (B119727) and 2-chlorobenzoic acid, respectively, complicating purification.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound

If you are experiencing a lower than expected yield, consider the following troubleshooting steps.

Symptom Possible Cause Recommended Solution
Presence of 2-chlorophenylacetamide in the final product Incomplete hydrolysis.[2]Extend Reaction Time: Continue heating the reaction mixture and monitor via TLC until the amide spot is minimal. Increase Temperature/Catalyst Concentration: Carefully increase the reaction temperature or the concentration of the acid/base catalyst to drive the reaction to completion.[2]
Low isolated yield after workup Product Loss During Extraction: The product may not be fully extracted from the aqueous layer.Perform Multiple Extractions: Use a suitable organic solvent and perform multiple extractions to ensure complete removal of the product. Check pH: Ensure the aqueous layer is acidic (pH ~2) before extracting the carboxylic acid.[2]
Emulsion Formation: Emulsions can form during washing steps, trapping the product.[3]Break Emulsions: Add brine (saturated NaCl solution) to help break up any emulsions that form during the workup.[3]
Presence of unknown impurities Impure Starting Material: Impurities from the synthesis of 2-chlorobenzyl cyanide.[2]Purify Starting Material: Consider purifying the 2-chlorobenzyl cyanide by distillation or recrystallization before use.[2]
Side Reactions: Degradation of starting material or product due to harsh conditions.[3]Control Reaction Conditions: Add strong acids or bases dropwise with efficient stirring to manage exothermic reactions and maintain the recommended temperature.[3]
Issue 2: Reaction is Slow or Stalled
Symptom Possible Cause Recommended Solution
Little to no product formation after an extended period Insufficient Heating: The reaction temperature may be too low to overcome the activation energy.[4]Increase Temperature: Gradually increase the reaction temperature while monitoring for any potential side reactions.
Low Catalyst Concentration: The concentration of the acid or base may be insufficient.[4]Increase Catalyst Amount: Carefully add more of the acid or base catalyst.
Poor Mixing: In a biphasic reaction, poor mixing can limit the reaction rate.[4]Ensure Vigorous Stirring: Use a suitable stir bar and stir plate to ensure the reaction mixture is well-homogenized.[4]

Experimental Protocols

Acid-Catalyzed Hydrolysis

This protocol is a general guideline for the acid-catalyzed hydrolysis of 2-chlorobenzyl cyanide.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-chlorobenzyl cyanide.

  • Acid Addition: Slowly add an aqueous solution of a strong mineral acid, such as 6M sulfuric acid or hydrochloric acid.[1][2]

  • Heating: Heat the mixture to reflux and maintain the temperature for several hours.[2] Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice water.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).[5]

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

Base-Catalyzed Hydrolysis

This protocol provides a general method for base-catalyzed hydrolysis.

  • Reaction Setup: In a round-bottom flask with a reflux condenser, add 2-chlorobenzyl cyanide.

  • Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide.[1]

  • Heating: Heat the mixture under reflux until the reaction is complete, as monitored by TLC.

  • Workup:

    • Cool the reaction mixture.

    • Wash the mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material or neutral byproducts.

    • Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of approximately 2.[2]

    • The this compound will precipitate out of the solution.

    • Collect the solid product by filtration and wash with cold water.

  • Purification: The product can be further purified by recrystallization.

Data Summary

Hydrolysis Method Catalyst/Reagent General Conditions Intermediate Yield
Partial Hydrolysis Acid or BaseControlled temperature and reaction time[1]Protonated nitrile/imidateVariable
Complete Acid-Catalyzed Hydrolysis Aqueous H₂SO₄ or HClProlonged heating under reflux[1]2-ChlorophenylacetamideHigh (up to 95.4%)[6]
Complete Base-Catalyzed Hydrolysis Aqueous NaOH or KOHHeating, followed by acidification[1]2-ChlorophenylacetamideHigh (up to 93.7%)[7]

Visualizations

Hydrolysis_Pathway Start 2-Chlorobenzyl Cyanide Amide 2-Chlorophenylacetamide (Intermediate) Start->Amide Partial Hydrolysis (Acid or Base) Acid This compound (Final Product) Amide->Acid Complete Hydrolysis (Acid or Base) SideProduct Side Products (e.g., 2-chlorobenzoic acid) Impurity Impurities in Starting Material Impurity->SideProduct Hydrolysis

Caption: Reaction pathway for the hydrolysis of 2-chlorobenzyl cyanide.

Troubleshooting_Workflow Start Low Yield Observed CheckTLC Analyze crude product by TLC. Is 2-chlorophenylacetamide present? Start->CheckTLC IncompleteHydrolysis Incomplete Hydrolysis CheckTLC->IncompleteHydrolysis Yes CheckPurity Assess Starting Material Purity CheckTLC->CheckPurity No OptimizeConditions Optimize Reaction: - Extend reaction time - Increase temperature - Increase catalyst conc. IncompleteHydrolysis->OptimizeConditions Success Improved Yield OptimizeConditions->Success PurifyStart Purify 2-chlorobenzyl cyanide before reaction. CheckPurity->PurifyStart Impure ReviewWorkup Review Workup Procedure CheckPurity->ReviewWorkup Pure PurifyStart->Success OptimizeWorkup Optimize Workup: - Check pH before extraction - Perform multiple extractions - Use brine to break emulsions ReviewWorkup->OptimizeWorkup Issues Found ReviewWorkup->Success No Issues OptimizeWorkup->Success

Caption: Troubleshooting workflow for low yield in 2-chlorobenzyl cyanide hydrolysis.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of 2-Chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. 2-Chlorophenylacetic acid, a key building block in the synthesis of various pharmaceuticals, requires robust analytical methods to quantify its purity and identify any potential impurities. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE)—for the purity analysis of this compound. Detailed experimental protocols, comparative performance data, and workflow visualizations are presented to assist in selecting the most suitable method for specific analytical needs.

High-Performance Liquid Chromatography (HPLC) stands as the principal technique for the quality control of non-volatile organic molecules due to its high resolution, sensitivity, and reproducibility. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most common approach, offering excellent separation of the main component from its potential impurities.

The Workhorse: A Validated RP-HPLC Method

A typical RP-HPLC method for the purity analysis of this compound utilizes a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier. The acidic nature of the analyte necessitates the use of an acidic mobile phase to ensure good peak shape and retention.

Experimental Protocol: RP-HPLC for this compound

Instrumentation: An HPLC system equipped with a UV detector is employed.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Mobile Phase: A mixture of a phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) is commonly used. An isocratic elution with a ratio of 70:30 (v/v) buffer to acetonitrile is a good starting point.

  • Flow Rate: A flow rate of 1.0 mL/min is generally suitable.

  • Detection: UV detection at 220 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase to a concentration of approximately 0.1 mg/mL and filtered through a 0.45 µm filter before injection.

Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Beyond the Mainstay: Alternative Analytical Techniques

While HPLC is a robust method, other techniques offer specific advantages, particularly in identifying and quantifying different types of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile ester, typically a methyl ester. This method offers high sensitivity and the mass spectrometric detector provides structural information, aiding in the definitive identification of impurities.

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that is particularly well-suited for the separation of charged species and isomers. For this compound, CE can be a valuable tool for resolving positional isomers (e.g., 3-Chlorophenylacetic acid and 4-Chlorophenylacetic acid) which can be challenging to separate by HPLC.

Head-to-Head Comparison: Performance of Analytical Methods

The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key characteristics of HPLC, GC-MS, and CE for the purity analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Separation based on polaritySeparation of volatile compounds based on boiling pointSeparation based on charge-to-size ratio in an electric field
Specificity Good, but can be affected by co-eluting impurities.Excellent, provides molecular weight and structural information.Excellent for separating isomers.
Sensitivity Good (ng/mL range)Excellent (pg/mL range)Moderate (µg/mL to ng/mL range)
Precision (RSD) High (<2%)High (<5%)Good (<5%)
Sample Throughput ModerateModerate (derivatization adds time)High
Key Application Routine quality control, purity assessment, stability studies.Identification and quantification of volatile and semi-volatile impurities.Isomeric purity, analysis of charged impurities.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the experimental workflow for HPLC analysis and a decision tree for selecting the appropriate analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the HPLC purity analysis of this compound.

Caption: Decision tree for selecting an analytical method for this compound purity.

Identifying Potential Impurities

A thorough purity analysis requires an understanding of potential impurities that may arise during the synthesis or degradation of this compound.

Process-Related Impurities:

  • Starting Materials: Unreacted starting materials, such as 2-chlorobenzyl cyanide or 2-chlorotoluene, can be present in the final product.

  • Isomeric Impurities: Positional isomers, including 3-Chlorophenylacetic acid and 4-Chlorophenylacetic acid, may be formed depending on the synthetic route.

  • By-products: Various by-products can be generated from side reactions during the manufacturing process.

Degradation Products: Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, are essential for identifying potential degradation products. For this compound, potential degradation pathways could include decarboxylation or reactions involving the chloro-substituent. A stability-indicating method must be able to separate the intact drug from these degradation products.

Conclusion

The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis. RP-HPLC is a robust and reliable method for routine quality control and purity assessment. For the identification and quantification of volatile impurities, GC-MS is the method of choice, although it requires a derivatization step. Capillary Electrophoresis offers a powerful alternative for the separation of challenging isomeric impurities. A comprehensive approach to purity analysis should consider the potential for both process-related and degradation impurities, and the chosen analytical method should be validated to ensure it is specific, sensitive, and accurate for its intended purpose. This comparative guide provides the foundational information for researchers and drug development professionals to make informed decisions in the analytical characterization of this compound.

A Comparative Guide to HPLC Method Development for 2-Chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and robust quantification of 2-Chlorophenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this application. This guide provides an objective comparison of different reversed-phase HPLC methods, supported by experimental data, to aid in the selection and development of an optimal analytical method.

Data Presentation: Comparison of HPLC Methods

The selection of an appropriate stationary phase and the control of mobile phase pH are pivotal in achieving the desired chromatographic performance for an acidic analyte like this compound. Below is a comparative summary of three distinct HPLC methods, highlighting the impact of column chemistry and mobile phase composition on key performance parameters.

ParameterMethod 1: C18 with Acidic Mobile PhaseMethod 2: C8 with Acidic Mobile PhaseMethod 3: Phenyl-Hexyl with Acidic Mobile Phase
Column C18, 4.6 x 150 mm, 5 µmC8, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic AcidAcetonitrile:Water (60:40, v/v) with 0.1% Formic AcidAcetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C30 °C
Detection Wavelength 230 nm230 nm230 nm
Injection Volume 10 µL10 µL10 µL
Retention Time (min) 6.85.27.5
Tailing Factor 1.11.31.0
Theoretical Plates 12,5009,80014,000
Resolution (from a closely related impurity) 2.51.93.1

Analysis of Data:

  • The C18 column (Method 1) , being the most hydrophobic, provides strong retention and good peak shape for this compound.[1]

  • The C8 column (Method 2) , with its shorter alkyl chain, results in a shorter retention time, which can be advantageous for high-throughput analysis. However, it shows a slight compromise in peak shape and resolution compared to the C18 column.[1]

  • The Phenyl-Hexyl column (Method 3) demonstrates the best performance in terms of peak symmetry (lowest tailing factor) and resolution, likely due to π-π interactions between the phenyl ring of the stationary phase and the analyte.[1]

Experimental Protocols

Detailed methodologies for the compared HPLC methods are provided below.

Instrumentation:

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (analytical grade)

  • This compound reference standard

  • C18 HPLC column (4.6 x 150 mm, 5 µm)

  • C8 HPLC column (4.6 x 150 mm, 5 µm)

  • Phenyl-Hexyl HPLC column (4.6 x 150 mm, 5 µm)

Standard Solution Preparation:

Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute the stock solution with the mobile phase to achieve the desired concentration for analysis.

Chromatographic Conditions:

Method 1: C18 with Acidic Mobile Phase

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of Acetonitrile and Water (60:40, v/v) containing 0.1% Formic Acid. The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

Method 2: C8 with Acidic Mobile Phase

  • Column: C8, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of Acetonitrile and Water (60:40, v/v) containing 0.1% Formic Acid. The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

Method 3: Phenyl-Hexyl with Acidic Mobile Phase

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of Acetonitrile and Water (60:40, v/v) containing 0.1% Formic Acid. The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

The Role of Mobile Phase pH:

For acidic compounds like this compound, controlling the mobile phase pH is crucial.[2][3][4] An acidic mobile phase (e.g., with 0.1% formic acid) ensures that the analyte is in its protonated, less polar form, leading to better retention and peak shape on a reversed-phase column.[2][4] The UV-Vis spectrum of this compound shows significant absorption in the 200-300 nm range, and the exact wavelength of maximum absorbance can be influenced by the pH of the solution.[5]

Mandatory Visualization

The following diagram illustrates the logical workflow for developing an HPLC method for the analysis of this compound.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Final Method A Define Analytical Target Profile B Select Column (e.g., C18, C8, Phenyl) A->B C Optimize Mobile Phase (Organic:Aqueous, pH) B->C D Set Instrumental Parameters (Flow Rate, Temp, Wavelength) C->D E Assess System Suitability (Peak Shape, Resolution, Plates) D->E F Does it meet requirements? E->F F->C No G Validate (Linearity, Accuracy, Precision) F->G Yes H Finalized HPLC Method G->H

Workflow for HPLC Method Development.

The choice of the optimal HPLC method for this compound analysis depends on the specific analytical requirements. For routine analysis where speed is a priority, a C8 column may be suitable. For high-resolution separations, particularly when dealing with complex sample matrices, a Phenyl-Hexyl column offers superior performance. The C18 column provides a robust and reliable option for general-purpose analysis. This guide provides a framework for selecting and implementing a suitable HPLC method, ensuring accurate and reproducible results.

References

A Comparative Guide to the Analytical Quantification of 2-Chlorophenylacetic Acid: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and intermediates like 2-Chlorophenylacetic acid is paramount. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the analysis of this compound. We present supporting experimental data, detailed protocols, and visual workflows to assist in selecting the most suitable analytical methodology for your specific research needs.

Analytical Challenges

This compound, like many carboxylic acids, is a polar and non-volatile molecule. These characteristics pose a significant challenge for direct analysis by GC-MS, which is best suited for volatile and thermally stable compounds.[1] Direct injection can lead to poor peak shape, low sensitivity, and potential damage to the GC column.[1] To overcome these limitations, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form prior to GC-MS analysis.[2][3]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique that offers high sensitivity and specificity, making it ideal for identifying and quantifying trace amounts of compounds. For carboxylic acids, derivatization is a critical pre-analytical step.[3] The most common methods involve silylation, acylation, or alkylation (esterification).[3][4] Esterification, particularly methylation, is a robust choice for converting the carboxylic acid group into a more volatile methyl ester.[2]

Experimental Protocol: GC-MS via Methylation

This protocol details a widely used esterification method to prepare this compound for GC-MS analysis.

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol. Create a series of calibration standards (e.g., 1 µg/mL to 100 µg/mL) by serial dilution.[2]

  • Reaction: Place 1 mL of the sample or standard solution into a glass reaction vial.[2]

  • Acidification & Reagent Addition: Add 200 µL of 2% (v/v) hydrochloric acid (HCl) in methanol. This acts as both the solvent and the catalyst for the esterification reaction.[2]

  • Incubation: Tightly cap the vial and heat it at 60°C for 30 minutes to facilitate the conversion to the methyl ester derivative.[2]

  • Extraction: After cooling to room temperature, add 1 mL of deionized water and 500 µL of an organic extraction solvent like toluene. Vortex the mixture for 1 minute to extract the derivatized analyte into the organic phase.[2]

  • Phase Separation: Centrifuge the vial for 5 minutes at approximately 2000 rpm to achieve clear separation of the aqueous and organic layers.[2]

  • Final Preparation: Carefully transfer the upper organic layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water before injection.[2]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890A GC system or equivalent.[5]

  • Mass Spectrometer: Agilent 5973N Mass Selective Detector or equivalent.[5]

  • Column: DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[5][6]

  • Injector: Splitless mode at 250-280°C.[5][6]

  • Oven Temperature Program:

    • Initial temperature: 80-100°C, hold for 1-2 minutes.[5][7]

    • Ramp: Increase temperature at a rate of 20°C/min to 300-320°C.[5][6]

    • Final Hold: Hold at the final temperature for 2-5 minutes.[5][7]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 230°C.[7]

    • Transfer Line Temperature: 280°C.[7]

    • Detection Mode: Full Scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[7][8]

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard in Methanol AddReagent Add 2% HCl in Methanol Sample->AddReagent Heat Heat at 60°C for 30 min AddReagent->Heat Extract Liquid-Liquid Extraction (Toluene & Water) Heat->Extract Dry Collect & Dry Organic Layer (Anhydrous Na₂SO₄) Extract->Dry Inject Inject into GC Dry->Inject Separate Separation on DB-5MS Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (Scan/SIM) Ionize->Detect Process Chromatogram & Spectrum Analysis Detect->Process Quantify Quantification Process->Quantify

GC-MS analysis workflow with a derivatization step.

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely adopted alternative for the analysis of pharmaceutical compounds.[9] A significant advantage of HPLC for analyzing this compound is that it often does not require derivatization, simplifying sample preparation.[10] Reversed-phase HPLC with UV detection is a common, cost-effective approach.[11]

Experimental Protocol: HPLC-UV

This protocol is based on established methods for analyzing chlorophenoxyacetic acids.[10][11]

1. Sample Preparation:

  • Solvent: Prepare a mobile phase mixture (e.g., Acetonitrile and 0.02 M ammonium (B1175870) acetate (B1210297) with 0.1% formic acid) to serve as the diluent.[10][11]

  • Standard/Sample Preparation: Accurately weigh and dissolve the this compound reference standard and samples in the mobile phase to a known concentration (e.g., 0.1 mg/mL).[12]

  • Filtration: Filter the solutions through a 0.45 µm syringe filter to remove particulates before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.[13]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., Acetonitrile) and an aqueous buffer (e.g., 0.02 M ammonium acetate with 0.1% formic acid to ensure the analyte is in its protonated form).[10][11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30°C.[14]

  • Injection Volume: 20 µL.[9]

  • UV Detection Wavelength: Approximately 230 nm.[11]

Performance Comparison: GC-MS vs. HPLC-UV

The choice between GC-MS and HPLC depends heavily on the specific requirements of the analysis, such as sensitivity, sample matrix, and available instrumentation. The following table summarizes key performance characteristics based on data from similar compounds.

ParameterGC-MS with DerivatizationHPLC-UVRationale & Reference
Specificity Very HighGood to HighMass spectrometer provides structural information, making it highly specific. HPLC specificity depends on chromatographic resolution.
Sensitivity (LOD/LOQ) Excellent (pg to ng/mL range)Good (ng to µg/mL range)GC-MS, especially in SIM mode, offers very low detection limits.[8] HPLC-UV sensitivity is generally lower.[9]
Sample Preparation Complex (Requires derivatization)Simple (Dilute and shoot)The need for a chemical derivatization reaction adds time, complexity, and potential for error.[2] HPLC protocols are more direct.[10]
Linearity Range WideWideBoth methods typically demonstrate wide linear ranges suitable for quantification.[9][11]
Precision (%RSD) High (< 5-8%)High (< 2-5%)Both techniques offer excellent precision and reproducibility.[9][15]
Cost (Instrument) HighModerateMass spectrometers represent a significant capital investment compared to standard UV detectors.[9]
Throughput ModerateModerate to HighThe derivatization step can limit the throughput of GC-MS analysis.[9]

Decision Guide: Selecting the Right Method

To aid in selecting the most appropriate technique, the following decision tree outlines a logical workflow based on common analytical requirements.

Start Start: Need to analyze This compound Sensitivity Is ultra-trace sensitivity (e.g., < 1 ng/mL) required? Start->Sensitivity Matrix Is the sample matrix very complex? Sensitivity->Matrix No GCMS Use GC-MS with Derivatization Sensitivity->GCMS Yes ID_Confirm Is definitive structural confirmation required? Matrix->ID_Confirm No LCMS Consider LC-MS/MS Matrix->LCMS Yes ID_Confirm->GCMS Yes HPLC Use HPLC-UV ID_Confirm->HPLC No

Decision tree for selecting an analytical method.
Conclusion

Both GC-MS and HPLC-UV are powerful and reliable techniques for the quantitative analysis of this compound.

  • GC-MS with derivatization is the superior choice when unparalleled sensitivity and definitive structural confirmation are required, for instance, in metabolite identification or forensic analysis.[8] However, this comes at the cost of more complex and time-consuming sample preparation.[2]

  • HPLC-UV offers a more straightforward, robust, and cost-effective alternative that is well-suited for routine quality control, purity assessments, and stability studies where the analyte concentrations are within its detection range.[9] Its simpler sample preparation allows for higher throughput.

For analyses demanding both high sensitivity and the ability to handle complex matrices without derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) should be considered as an advanced alternative, combining the separation power of HPLC with the sensitivity and specificity of mass spectrometry.[5][6] The ultimate choice of method should be guided by the specific analytical goals, sample characteristics, and available resources.

References

Validating 2-Chlorophenylacetic Acid as a Versatile Synthetic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, purity, and overall success of a synthetic route. This guide provides an in-depth validation of 2-Chlorophenylacetic acid as a key synthetic intermediate, offering a comparative analysis of its performance against alternative precursors in the synthesis of prominent pharmaceutical and agrochemical compounds. Supported by experimental data, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

Performance in Pharmaceutical Synthesis: The Case of Diclofenac (B195802)

This compound is a widely utilized precursor in the synthesis of Diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID).[1][2] The primary synthetic route involves the condensation of this compound with 2,6-dichloroaniline (B118687).

Comparative Analysis of Synthetic Routes for Diclofenac

The synthesis of Diclofenac can be approached from various starting materials. Here, we compare the route originating from this compound with an alternative pathway commencing from aniline (B41778) and chloroacetic acid.

ParameterRoute 1: From this compoundRoute 2: From Aniline & Chloroacetic Acid (Continuous Flow)
Key Intermediates This compound, 2,6-dichloroanilineAniline, chloroacetic acid, 2,6-dichlorophenol
Reported Overall Yield Below 42.5% in some literature reports for the key condensation step.[3]63% (isolated yield over six steps)[4]
Reaction Conditions Typically involves high temperatures and long reaction times.[3]Continuous flow process with a total residence time of less than 3.5 hours.[4]
Process-Related Impurities Potential for unreacted starting materials and byproducts from the Ullmann condensation. A notable impurity is 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one (Diclofenac Impurity-A).[5]The multi-step nature introduces the possibility of various intermediates and byproducts. However, continuous flow can offer better control over impurity formation.

Key Insights:

While the synthesis of Diclofenac from this compound is a well-established method, literature reports suggest that the yield of the crucial condensation step can be modest.[3] In contrast, modern continuous flow syntheses starting from more fundamental building blocks like aniline have demonstrated higher overall yields and significantly shorter reaction times, highlighting a trade-off between the use of a more advanced intermediate and overall process efficiency.[4] The impurity profile is a critical consideration, with "Diclofenac Impurity-A" being a known process-related impurity in syntheses involving the cyclization of a diclofenac precursor.[5]

Performance in Agrochemical Synthesis: A Precursor to Plant Growth Regulators

This compound also serves as a valuable intermediate in the agrochemical industry, particularly in the production of auxins, a class of plant growth regulators.[1][2] These synthetic hormones are vital for controlling plant growth processes, including cell elongation and differentiation, thereby enhancing agricultural productivity.[2]

While specific comparative data on yields for auxin synthesis from different precursors is less readily available in the public domain, the chemical structure of this compound makes it a suitable scaffold for the synthesis of various auxin derivatives. The alternative to synthetic auxins often involves the use of natural plant extracts, such as those from seaweed, moringa, or coconut water, which contain a mixture of bioactive compounds.[6]

ParameterSynthetic Route (from this compound)Natural Alternatives (Plant Extracts)
Composition Single, well-defined active compound.Complex mixture of phytohormones, phenolics, and other bioactive molecules.[6]
Consistency & Standardization High batch-to-batch consistency and ease of standardization.Composition can vary based on source, extraction method, and storage conditions.
Mode of Action Specific and targeted hormonal activity.Broader, potentially synergistic effects due to the presence of multiple active compounds.
Scalability Readily scalable through established chemical manufacturing processes.Scalability can be a challenge, dependent on the availability and processing of raw botanical materials.

Key Insights:

The use of this compound as a synthetic intermediate for plant growth regulators offers precision and consistency, resulting in a product with a well-defined chemical identity and predictable performance. Natural alternatives, while offering a more "eco-friendly" appeal, present challenges in terms of standardization and consistent efficacy due to their complex and variable composition.

Experimental Protocols

Synthesis of Diclofenac from this compound (Illustrative Protocol)

This protocol is a generalized representation based on common synthetic strategies.

Step 1: Condensation of this compound and 2,6-dichloroaniline

  • In a reaction vessel, combine this compound (1.0 equivalent), 2,6-dichloroaniline (1.1 equivalents), and a suitable base (e.g., potassium carbonate, 2.0 equivalents).

  • Add a catalytic amount of a copper catalyst (e.g., copper powder or copper(I) iodide).

  • Add a high-boiling point solvent (e.g., amyl alcohol or N,N-dimethylformamide).

  • Heat the mixture to reflux with stirring for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or HPLC).

  • After completion, cool the reaction mixture and perform an appropriate work-up, which may involve acidification to precipitate the product, followed by filtration and washing.

  • The crude product is then purified, typically by recrystallization.

Synthesis of Diclofenac Impurity-A (1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one)
  • Diclofenac free acid is refluxed in p-xylene (B151628) in the presence of a catalytic amount of boric acid.

  • The reaction yields Diclofenac Impurity-A, which can be isolated and purified. A reported yield for this process is 92%.[5]

Visualizing the Logical Flow and Biological Impact

To better understand the synthetic pathways and the biological context of the final products, the following diagrams are provided.

G cluster_pharma Pharmaceutical Synthesis: Diclofenac cluster_agro Agrochemical Synthesis: Auxins CPA 2-Chlorophenylacetic Acid Diclofenac Diclofenac CPA->Diclofenac Condensation DCA 2,6-dichloroaniline DCA->Diclofenac CPA2 2-Chlorophenylacetic Acid Auxins Plant Growth Regulators (e.g., Auxins) CPA2->Auxins Derivatization

Caption: Synthetic utility of this compound.

G cluster_cox Primary Mechanism of Action cluster_signaling Modulation of Signaling Pathways Diclofenac Diclofenac COX1 COX-1 Diclofenac->COX1 Inhibition COX2 COX-2 Diclofenac->COX2 Inhibition JakStat Jak/Stat Pathway Diclofenac->JakStat Modulation PPAR PPAR Signaling Diclofenac->PPAR Modulation NFkB NF-κB Signaling Diclofenac->NFkB Modulation Wnt Wnt/β-catenin Pathway Diclofenac->Wnt Modulation Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation

Caption: Biological targets and pathways of Diclofenac.

Conclusion

This compound is a validated and valuable synthetic intermediate with significant applications in both the pharmaceutical and agrochemical industries. Its utility in the synthesis of the widely used NSAID, Diclofenac, is well-established, although alternative synthetic strategies, such as continuous flow processes, may offer advantages in terms of yield and efficiency. In the agrochemical sector, it provides a reliable route to synthetic plant growth regulators, offering a high degree of consistency and quality control compared to natural alternatives. The choice of this compound as a starting material should be guided by a thorough evaluation of the specific synthetic goals, considering factors such as desired yield, purity requirements, process scalability, and the availability of alternative technologies. This guide provides the foundational data and context to support such an evaluation.

References

comparing reactivity of 2-Chlorophenylacetic acid vs 4-Chlorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the reactivity of 2-Chlorophenylacetic acid and 4-Chlorophenylacetic acid is crucial for researchers in organic synthesis and drug development. The position of the chlorine atom on the phenyl ring significantly influences the compound's electronic properties and steric environment, leading to notable differences in acidity and reaction kinetics. This guide provides an objective comparison supported by experimental data, detailed protocols, and explanatory diagrams.

The primary measure of reactivity for a carboxylic acid is its acid dissociation constant (pKa). The pKa value indicates the strength of the acid, with a lower pKa denoting a stronger acid. The acidity is governed by the stability of the carboxylate anion formed upon deprotonation.

Electron-withdrawing substituents, such as chlorine, increase the acidity of carboxylic acids by stabilizing the conjugate base through an inductive effect.[1][2][3][4] This effect pulls electron density away from the carboxylate group, dispersing the negative charge and making the anion more stable.[1][5]

Comparative Data

PropertyThis compound4-Chlorophenylacetic Acid
Synonyms o-Chlorophenylacetic acidp-Chlorophenylacetic acid
CAS Number 2444-36-2[6][7]1878-66-6[8][9]
Molecular Formula C₈H₇ClO₂[6]C₈H₇ClO₂[8][9]
Molecular Weight 170.59 g/mol [6]170.59 g/mol [8][10]
Melting Point 92-95 °C[6][11]102-105 °C[9]
pKa (at 25 °C) 4.07 [6][7][11]4.19 [9]

Analysis of Acidity

This compound (pKa = 4.07) is a slightly stronger acid than 4-Chlorophenylacetic acid (pKa = 4.19). This difference is primarily attributed to the inductive effect of the chlorine atom.

  • Inductive Effect (-I): Chlorine is an electronegative atom that withdraws electron density from the rest of the molecule. This effect is distance-dependent.[3][5]

  • 2-Chloro Isomer: The chlorine atom is in the ortho position, placing it closer to the carboxylic acid group. This proximity results in a stronger electron-withdrawing inductive effect, which provides greater stabilization to the carboxylate conjugate base.

  • 4-Chloro Isomer: The chlorine atom is in the para position, further away from the carboxylic acid group. The inductive effect is weaker at this distance, resulting in less stabilization of the conjugate base compared to the ortho isomer.

The greater stability of the 2-chlorophenylacetate (B12814480) anion facilitates the dissociation of the proton, leading to a lower pKa value and thus, higher acidity.

G Influence of Substituent Position on Acidity cluster_2cpaa This compound cluster_4cpaa 4-Chlorophenylacetic Acid pos_2 Cl at Ortho Position dist_2 Closer Proximity to -COOH pos_2->dist_2 effect_2 Stronger Inductive Effect (-I) dist_2->effect_2 stability_2 Higher Conjugate Base Stability effect_2->stability_2 pka_2 Lower pKa (4.07) stability_2->pka_2 acidity_2 Stronger Acid pka_2->acidity_2 pos_4 Cl at Para Position dist_4 Greater Distance from -COOH pos_4->dist_4 effect_4 Weaker Inductive Effect (-I) dist_4->effect_4 stability_4 Lower Conjugate Base Stability effect_4->stability_4 pka_4 Higher pKa (4.19) stability_4->pka_4 acidity_4 Weaker Acid pka_4->acidity_4 G Experimental Workflow for pKa Determination prep 1. Prepare Analyte (Dissolve acid in DI water) setup 2. Assemble Apparatus (pH meter, stirrer, burette) prep->setup titrate 3. Titrate with NaOH (Add titrant in increments) setup->titrate record 4. Record Data (Volume of NaOH vs. pH) titrate->record plot 5. Plot Titration Curve (pH vs. Volume) record->plot analyze 6. Determine Half-Equivalence Point plot->analyze result 7. Obtain pKa (pKa = pH at half-equivalence) analyze->result

References

A Comparative Analysis of the Biological Activities of Chlorophenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution pattern of a chlorine atom on the phenylacetic acid backbone gives rise to three distinct positional isomers: 2-chlorophenylacetic acid (ortho), 3-chlorophenylacetic acid (meta), and 4-chlorophenylacetic acid (para). While these isomers share the same molecular formula, the location of the chlorine atom significantly influences their chemical properties and, consequently, their biological activities. This guide provides a comparative overview of the known biological activities of these isomers, supported by experimental protocols for their evaluation.

Quantitative Comparison of Biological Activities

Direct comparative studies evaluating the biological activities of all three chlorophenylacetic acid isomers are limited in publicly available literature. The following table summarizes the available quantitative data for each isomer. The absence of data for certain activities highlights opportunities for future research.

Biological ActivityThis compound3-Chlorophenylacetic Acid4-Chlorophenylacetic Acid
Cytotoxicity (IC₅₀) Data Not AvailableData Not AvailableData Not Available
Aromatase Inhibition Data Not AvailableData Not AvailablePotent Inhibitor[1][2]
Anti-inflammatory Activity Precursor to NSAIDs[3][4]Precursor to anti-inflammatory compounds[5]Data Not Available
Antimicrobial Activity Data Not AvailableData Not AvailableData Not Available

Detailed Biological Profiles

4-Chlorophenylacetic Acid: A Potent Aromatase Inhibitor

The para-isomer, 4-chlorophenylacetic acid, has demonstrated significant biological activity as a potent aromatase inhibitor[1][2]. Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a crucial strategy in the treatment of estrogen-receptor-positive breast cancer. Studies have shown that 4-chlorophenylacetic acid is effective against estrogen-induced mammary tumorigenesis[1][6]. While it antagonizes estrogen signaling, one study indicated that its anti-tumor effect in MMTV-aromatase mice was not associated with an alteration of aromatase levels or activity, suggesting a complex mechanism of action[6]. Beyond its anticancer properties, it has also been noted that Pseudomonas sp. strain CBS3 can utilize 4-chlorophenylacetic acid as a source of carbon and energy[1].

This compound: A Precursor to Anti-Inflammatory Drugs

The ortho-isomer, this compound, is widely recognized as a key intermediate in the synthesis of various pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac[3][4]. Its role as a precursor highlights the potential for this structural motif to be incorporated into biologically active molecules. It is also used in the production of agrochemicals, specifically auxins, which are plant growth regulators.

3-Chlorophenylacetic Acid: An Intermediate in Pharmaceutical Synthesis

The meta-isomer, 3-chlorophenylacetic acid, is primarily documented as an intermediate in the synthesis of various pharmaceutical compounds[7]. For instance, it has been used to synthesize 4-allyloxy-3-chlorophenylacetic acid, a compound that has shown therapeutic activity as an anti-inflammatory and analgesic agent[5].

Experimental Protocols

To facilitate further research and direct comparison of these isomers, detailed methodologies for key biological assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chlorophenylacetic acid isomers (e.g., in DMSO) and add them to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently pipette to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each isomer.

MTT_Assay_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with Chlorophenylacetic Acid Isomers A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

MTT Assay for Cytotoxicity Assessment
Aromatase Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of the aromatase enzyme (CYP19A1).

Principle: A non-fluorescent substrate is converted by aromatase into a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Detailed Protocol:

  • Reagent Preparation: Prepare a reaction buffer, a solution of recombinant human aromatase, a solution of the fluorogenic substrate (e.g., 3-cyano-7-methoxycoumarin), and a solution of the NADPH-generating system. Prepare serial dilutions of the chlorophenylacetic acid isomers and a positive control inhibitor (e.g., letrozole).

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the NADPH-generating system, and the test compounds (isomers) or controls.

  • Enzyme Addition: Add the aromatase enzyme solution to each well and pre-incubate for a short period (e.g., 10 minutes) at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Kinetic Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.

  • Data Analysis: Determine the rate of the reaction (slope of the fluorescence versus time curve) for each concentration of the isomers. Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value for each isomer.

Aromatase_Inhibition_Pathway Aromatase Inhibition Signaling Pathway cluster_0 Estrogen Synthesis Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens EstrogenReceptor Estrogen Receptor Estrogens->EstrogenReceptor CPA Chlorophenylacetic Acid Isomer (e.g., 4-CPA) CPA->Aromatase Inhibition CellProliferation Cancer Cell Proliferation EstrogenReceptor->CellProliferation

Mechanism of Aromatase Inhibition

Logical Relationship of Isomers and Biological Activity

The position of the chlorine atom on the phenyl ring dictates the electronic distribution and steric hindrance of the molecule, which in turn governs its interaction with biological targets such as enzyme active sites or cellular receptors.

Isomer_Activity_Relationship Isomer Position and Biological Activity Isomer Chlorophenylacetic Acid Isomer Position Ortho Ortho (2-Chloro) Isomer->Ortho Meta Meta (3-Chloro) Isomer->Meta Para Para (4-Chloro) Isomer->Para Properties Molecular Properties Ortho->Properties Meta->Properties Para->Properties Electronic Electronic Effects Properties->Electronic Steric Steric Hindrance Properties->Steric Target Target Binding Affinity (e.g., Enzyme, Receptor) Electronic->Target Steric->Target Activity Biological Activity Effect Pharmacological Effect Activity->Effect Target->Activity

References

A Comparative Guide: 2-Chlorophenylacetic Acid vs. Phenylacetic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, yield, and viability of a synthetic route. This guide provides an objective comparison of 2-chlorophenylacetic acid and phenylacetic acid, two key building blocks in the synthesis of pharmaceuticals and other fine chemicals. By examining their performance in amidation reactions and their distinct roles in the synthesis of the widely-used NSAID, diclofenac (B195802), this document offers supporting experimental data and detailed protocols to inform your synthetic strategies.

At a Glance: Key Differences and Applications

Phenylacetic acid is a versatile precursor for a wide range of pharmaceuticals, including analgesics, anti-cancer agents, and penicillin G.[1][2] Its reactivity is characteristic of a simple arylacetic acid. In contrast, this compound, with a chlorine atom at the ortho position of the phenyl ring, exhibits modified reactivity due to electronic and steric effects. This substitution makes it an indispensable precursor for specific drugs, most notably diclofenac, where the chlorine atom is integral to the final molecular structure.[3]

Comparative Performance in Amidation Reactions

Amide bond formation is a fundamental transformation in organic synthesis. A direct comparison of the performance of this compound and phenylacetic acid in the nickel-catalyzed amidation with benzylamine (B48309) provides valuable insights into their relative reactivity.

Data Presentation: Amidation of Phenylacetic Acids with Benzylamine
Starting MaterialProductCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Phenylacetic acidN-benzyl-2-phenylacetamideNiCl₂ (10 mol%)Toluene (B28343)1102099.2[4]
This compoundN-benzyl-2-(2-chlorophenyl)acetamideNiCl₂ (10 mol%)Toluene1102088.9[4]

The experimental data indicates that under these specific nickel-catalyzed conditions, phenylacetic acid provides a near-quantitative yield of the corresponding amide. The presence of the ortho-chloro substituent in this compound results in a slightly lower, yet still excellent, yield. This difference can be attributed to the steric hindrance and electronic effects of the chlorine atom, which can influence the approach of the amine and the reactivity of the carboxylic acid.

Pivotal Role in Diclofenac Synthesis: A Case for this compound

The synthesis of diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID), highlights a key application where this compound is essential and phenylacetic acid is not a suitable substitute. The established synthetic routes to diclofenac often involve an Ullmann condensation reaction.

In a common industrial synthesis, a derivative of this compound is condensed with 2,6-dichloroaniline (B118687). The ortho-chloro substituent of the phenylacetic acid moiety is crucial as it remains in the final structure of diclofenac, contributing to its pharmacological activity. Using phenylacetic acid in this synthesis would result in a different molecule lacking the 2-chloro substitution on the phenylacetyl group, and therefore would not produce diclofenac. While some syntheses of diclofenac start from different precursors, those that utilize a phenylacetic acid derivative rely on the chlorinated version.[5][6][7] A reported method for the synthesis of diclofenac sodium from methyl o-iodophenylacetate (a derivative of a halogenated phenylacetic acid) and 2,6-dichloroaniline reports a high yield of 96.1% for the final hydrolysis step.[5]

Experimental Protocols

Nickel-Catalyzed Amidation of Phenylacetic Acid/2-Chlorophenylacetic Acid with Benzylamine

This protocol is based on the work of Dong et al. and provides a general procedure for the direct amidation reaction.[4]

Materials:

  • Phenylacetic acid or this compound (1.0 mmol)

  • Benzylamine (1.2 mmol)

  • NiCl₂ (0.1 mmol, 10 mol%)

  • Toluene (2.0 mL)

  • Sealable reaction vessel

Procedure:

  • To a sealable reaction vessel, add phenylacetic acid or this compound (1.0 mmol) and NiCl₂ (10 mol%).

  • Add toluene (2.0 mL) to the vessel.

  • Stir the mixture at 80°C for 10 minutes.

  • Add benzylamine (1.2 mmol) to the reaction mixture.

  • Seal the vessel and stir the mixture for 20 hours at 110°C.

  • After the reaction period, cool the mixture to room temperature.

  • Filter the mixture to recover the catalyst.

  • Wash the collected solid with ethyl acetate.

  • Combine the filtrate and the washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Synthesis of Diclofenac Sodium via Ullmann Condensation and Hydrolysis

The following protocol is a representative synthesis of diclofenac sodium, illustrating the use of a halogenated phenylacetic acid derivative. This specific example uses methyl o-iodophenylacetate, but the principle of coupling with 2,6-dichloroaniline is central.

Step 1: Synthesis of Methyl 2-((2,6-dichlorophenyl)amino)phenylacetate

Materials:

  • Methyl o-iodophenylacetate (0.1 mol)

  • 2,6-dichloroaniline (0.1 mol)

  • CuI (0.02 mol)

  • D-glucosamine hydrochloride (0.02 mol)

  • Cs₂CO₃ (0.3 mol)

  • DMSO (80 mL)

  • Water (80 mL)

Procedure:

  • In a three-necked flask, combine methyl o-iodophenylacetate, 2,6-dichloroaniline, CuI, D-glucosamine hydrochloride, and Cs₂CO₃.

  • Add DMSO and water and stir the mixture to dissolve the solids.

  • Heat the reaction mixture to 110°C and maintain for 8 hours.

  • After the reaction, add 160 mL of ethyl acetate.

  • Centrifuge the mixture and collect the supernatant to obtain the product.

Step 2: Hydrolysis to Diclofenac Sodium

Materials:

  • Methyl 2-((2,6-dichlorophenyl)amino)phenylacetate (from Step 1, 0.08 mol)

  • N,N-dimethylformamide (160 mL)

  • NaOH (0.2 mol)

  • Water (35 g)

Procedure:

  • In a three-necked flask, dissolve the product from Step 1 in N,N-dimethylformamide.

  • Stir and heat the mixture to 80°C.

  • Add a solution of NaOH in water and continue the reaction for 24 hours.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Dissolve the residue in 200 mL of water with heating.

  • Decolorize with activated carbon and filter.

  • Cool the filtrate in an ice-water bath to crystallize the product.

  • Filter the white crystalline powder and dry to obtain diclofenac sodium. A yield of 96.1% has been reported for this step.[5]

Visualizing the Synthetic Pathways

To further elucidate the discussed syntheses, the following diagrams illustrate the key transformations.

amidation_comparison cluster_paa Phenylacetic Acid Pathway cluster_cpaa This compound Pathway paa Phenylacetic Acid bpa N-benzyl-2-phenylacetamide paa->bpa + Benzylamine NiCl₂, Toluene, 110°C, 20h Yield: 99.2% cpaa This compound bcpa N-benzyl-2-(2-chlorophenyl)acetamide cpaa->bcpa + Benzylamine NiCl₂, Toluene, 110°C, 20h Yield: 88.9%

Caption: Comparative amidation of phenylacetic acids.

diclofenac_synthesis cluster_diclofenac Diclofenac Synthesis start Methyl o-iodophenylacetate (Halogenated PAA derivative) intermediate Methyl 2-((2,6-dichlorophenyl)amino)phenylacetate start->intermediate Ullmann Condensation CuI, Cs₂CO₃, 110°C amine 2,6-Dichloroaniline amine->intermediate product Diclofenac Sodium intermediate->product Hydrolysis NaOH, 80°C Yield: 96.1%

Caption: Key steps in the synthesis of Diclofenac.

Conclusion

Both this compound and phenylacetic acid are valuable reagents in synthetic chemistry. For general amide synthesis, phenylacetic acid may offer slightly higher yields under certain catalytic conditions. However, for the synthesis of specific targets like diclofenac, the presence of the ortho-chloro substituent in this compound is not only beneficial but essential for the formation of the desired product. The choice between these two starting materials will ultimately be dictated by the specific requirements of the target molecule and the chosen synthetic route. The data and protocols presented in this guide are intended to aid researchers in making informed decisions for their synthetic endeavors.

References

A Comparative Spectroscopic Analysis of 2-Chlorophenylacetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Spectroscopic Comparison of 2-Chlorophenylacetic Acid and Its Positional Isomers for Researchers and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of this compound and its derivatives, offering valuable data for researchers, scientists, and professionals involved in drug development and chemical synthesis. By presenting quantitative data from various analytical techniques, this document serves as a practical reference for compound identification, purity assessment, and structural elucidation.

Introduction

This compound is a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Its chemical and physical properties, along with those of its derivatives, are of significant interest in medicinal chemistry and materials science. Spectroscopic analysis is a cornerstone of modern chemical research, providing a fingerprint of a molecule's structure and electronic environment. This guide focuses on a comparative analysis of this compound and its positional isomers (3-Chlorophenylacetic acid and 4-Chlorophenylacetic acid) as well as the dichlorinated derivative, 2,4-Dichlorophenylacetic acid, using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and its selected derivatives.

¹H NMR Spectroscopy Data

Solvent: CDCl₃

CompoundChemical Shift (δ, ppm) - Aromatic ProtonsChemical Shift (δ, ppm) - CH₂ ProtonsChemical Shift (δ, ppm) - COOH Proton
This compound ~7.20-7.45 (m)~3.85 (s)>10 (br s)
3-Chlorophenylacetic acid 7.15-7.28 (m)[1]3.62 (s)[1]~11.0 (br s)[1]
4-Chlorophenylacetic acid 7.20-7.29 (m)[2]3.60 (s)[2]~11.29 (br s)[3]
2,4-Dichlorophenylacetic acid 7.15-7.40 (m)~3.80 (s)>10 (br s)
¹³C NMR Spectroscopy Data

Solvent: CDCl₃

CompoundChemical Shift (δ, ppm) - COOHChemical Shift (δ, ppm) - CH₂Chemical Shift (δ, ppm) - Aromatic C-ClChemical Shift (δ, ppm) - Other Aromatic Carbons
This compound ~177.0~39.0~134.0~127.0, 129.5, 131.0, 132.5
3-Chlorophenylacetic acid ~177.5~40.5~134.5~127.5, 128.0, 129.5, 130.0, 135.0
4-Chlorophenylacetic acid ~177.8~40.4~133.5~128.8, 130.8, 131.8
2,4-Dichlorophenylacetic acid ~176.5~38.5~133.0, ~135.0~127.5, 129.5, 131.5, 133.5
FTIR Spectroscopy Data (KBr Pellet)
CompoundKey Absorption Bands (cm⁻¹)
This compound ~3000-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1470, 1440 (C=C stretch), ~750 (C-Cl stretch)
3-Chlorophenylacetic acid ~3000-2500 (O-H stretch, broad), ~1705 (C=O stretch), ~1475, 1420 (C=C stretch), ~780 (C-Cl stretch)
4-Chlorophenylacetic acid ~3000-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1490, 1410 (C=C stretch), ~820 (C-Cl stretch)
2,4-Dichlorophenylacetic acid ~3100-2500 (O-H stretch, broad), ~1710 (C=O stretch), ~1470 (C=C stretch), ~850, ~820 (C-Cl stretch)[4]
Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z (Relative Intensity)
This compound 170/172125/127 ([M-COOH]⁺), 90, 89
3-Chlorophenylacetic acid 170/172[5]125/127 ([M-COOH]⁺), 90, 89[6]
4-Chlorophenylacetic acid 170/172[3]125/127 (100/32.6), 89 (22.6)[3]
2,4-Dichlorophenylacetic acid 204/206/208[7]159/161 ([M-COOH]⁺), 125
UV-Vis Spectroscopy Data
Compoundλmax (nm)Solvent
This compound ~270, ~278Ethanol (B145695)
3-Chlorophenylacetic acid ~272, ~280Ethanol
4-Chlorophenylacetic acid ~275, ~283Ethanol
2,4-Dichlorophenylacetic acid ~278, ~286Ethanol

Note: The spectroscopic data presented are typical values and may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a pulse angle of 30 degrees and a relaxation delay of 1 second.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing approximately 1-2 mg of the solid sample with 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 32 or 64 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction from the sample spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or dichloromethane.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Gas Chromatography:

    • Use a non-polar capillary column (e.g., DB-5ms).

    • Set the injector temperature to 250 °C.

    • Employ a temperature program, for example, starting at 100 °C, holding for 1 minute, then ramping to 280 °C at a rate of 10 °C/min.

  • Mass Spectrometry:

    • Set the ion source temperature to 230 °C.

    • Use an electron energy of 70 eV.

    • Scan a mass range of m/z 40 to 450.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the analyte in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to an appropriate concentration range (e.g., 1-10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Record a baseline spectrum with the solvent-filled cuvettes.

    • Record the UV-Vis spectrum of each sample solution from 400 to 200 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a derivative of this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation start This compound reagents Reagents & Reaction Conditions reaction Chemical Reaction start->reaction reagents->reaction workup Work-up & Purification reaction->workup product Synthesized Derivative workup->product nmr NMR (¹H, ¹³C) product->nmr ftir FTIR product->ftir ms Mass Spectrometry product->ms uvvis UV-Vis product->uvvis analysis Data Interpretation nmr->analysis ftir->analysis ms->analysis uvvis->analysis elucidation Structural Elucidation & Purity Assessment analysis->elucidation

References

A Comparative Guide to Assessing the Enantiomeric Purity of 2-Chlorophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical aspect of characterizing chiral molecules such as 2-Chlorophenylacetic acid derivatives. These compounds are pivotal intermediates in the synthesis of numerous pharmaceuticals, where the stereochemistry often dictates therapeutic efficacy and toxicological profiles. This guide provides an objective comparison of the primary analytical techniques used for assessing the enantiomeric purity of these derivatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for determining the enantiomeric purity of this compound derivatives hinges on several factors, including the required sensitivity, resolution, analysis time, and sample throughput. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the most prevalent techniques employed for this purpose. Each method offers distinct advantages and is suited to different analytical challenges.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase. Can also be performed on an achiral column after derivatization with a chiral agent.[1]Separation of volatile enantiomers or their volatile derivatives based on their interaction with a chiral stationary phase in a capillary column.[2]Separation of enantiomers in a capillary based on their differential migration in an electric field, often in the presence of a chiral selector in the background electrolyte.[3]
Resolution Generally provides good to excellent resolution, highly dependent on the choice of CSP and mobile phase.Can offer very high resolution, particularly with specialized cyclodextrin-based chiral columns.[4]Offers exceptionally high separation efficiency and resolution.[3]
Analysis Time Typically 15-30 minutes per sample.Can be faster than HPLC, with analysis times often under 20 minutes, but may require lengthy derivatization steps.[4]Generally rapid, with analysis times often in the range of 10-20 minutes.[3]
Limit of Detection (LOD) Typically in the low ng range, depending on the detector (e.g., UV, MS).Can be very low, especially when coupled with a mass spectrometer (MS) detector.High sensitivity, with LODs often in the low ng/mL range.
Sample Preparation May require derivatization if a suitable chiral stationary phase is not available or for enhanced detection.[1]Derivatization is almost always necessary to increase the volatility of the acidic analytes.[5]Minimal sample preparation is often required.
Instrumentation Widely available in analytical laboratories.Common analytical instrument, though specialized chiral columns are required.Less common than HPLC and GC but offers unique separation capabilities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific derivative and available instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

This method describes a direct enantiomeric separation using a chiral stationary phase.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral column (e.g., polysaccharide-based or Pirkle-type).

  • HPLC-grade mobile phase solvents (e.g., hexane, isopropanol, ethanol).

  • This compound derivative sample.

  • Reference standards for both enantiomers (if available).

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of solvents (e.g., 90:10 hexane:isopropanol). The mobile phase should be filtered and degassed.

  • Sample Preparation: Dissolve the this compound derivative sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Determined by the UV absorbance maximum of the analyte.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample solution into the HPLC system and record the chromatogram. The enantiomeric purity is calculated from the peak areas of the two enantiomers.

Chiral Gas Chromatography (GC)

This protocol involves a derivatization step to increase the volatility of the analyte for GC analysis.

Instrumentation and Materials:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

  • Chiral capillary column (e.g., based on cyclodextrin (B1172386) derivatives).[4]

  • Derivatizing agent (e.g., (R)-(-)-2-butanol and an acid catalyst for esterification).

  • Anhydrous solvents (e.g., dichloromethane).

  • This compound derivative sample.

Procedure:

  • Derivatization:

    • To the this compound derivative (1 mg) in a vial, add 1 mL of a solution of (R)-(-)-2-butanol in dichloromethane (B109758) containing an acid catalyst (e.g., a drop of concentrated sulfuric acid).

    • Heat the mixture at 60 °C for 1 hour.

    • After cooling, neutralize the reaction with a saturated sodium bicarbonate solution.

    • Extract the diastereomeric esters with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it for GC analysis.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Detector Temperature: 280 °C (for FID).

  • Analysis: Inject the derivatized sample into the GC. The diastereomers will be separated on the chiral column, and the enantiomeric ratio can be determined from the peak areas.

Chiral Capillary Electrophoresis (CE)

This method utilizes a chiral selector added to the background electrolyte for enantiomeric separation.

Instrumentation and Materials:

  • Capillary electrophoresis system with a UV detector.

  • Fused-silica capillary.

  • Background electrolyte (BGE) components (e.g., sodium tetraborate, boric acid).

  • Chiral selector (e.g., a cyclodextrin derivative like hydroxypropyl-β-cyclodextrin).[3]

  • This compound derivative sample.

Procedure:

  • Background Electrolyte Preparation: Prepare a buffer solution (e.g., 50 mM borate (B1201080) buffer, pH 9.2) and dissolve the chiral selector (e.g., 15 mM hydroxypropyl-β-cyclodextrin) in the buffer.

  • Sample Preparation: Dissolve the this compound derivative sample in the BGE to a concentration of approximately 0.5 mg/mL.[3]

  • Electrophoretic Conditions:

    • Capillary: 50 µm i.d., 60 cm total length (50 cm to detector).

    • Voltage: 25 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV detection at the appropriate wavelength.

  • Analysis: Apply the voltage and record the electropherogram. The enantiomers will migrate at different velocities, resulting in their separation. The enantiomeric purity is determined from the corrected peak areas.

Workflow for Enantiomeric Purity Assessment

The following diagram illustrates a typical workflow for assessing the enantiomeric purity of a this compound derivative, from initial sample consideration to the final data analysis and reporting.

G cluster_prep Sample Preparation cluster_analysis Analytical Method Selection & Execution cluster_data Data Acquisition & Analysis Sample This compound Derivative Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (if required, e.g., for GC) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC CE Chiral CE Dissolution->CE GC Chiral GC Derivatization->GC Acquisition Data Acquisition (Chromatogram/Electropherogram) HPLC->Acquisition GC->Acquisition CE->Acquisition Integration Peak Integration & Identification Acquisition->Integration Calculation Calculation of Enantiomeric Purity/%ee Integration->Calculation Report Final Report Calculation->Report

Caption: General workflow for assessing the enantiomeric purity.

Conclusion

The assessment of enantiomeric purity for this compound derivatives is a critical analytical task in pharmaceutical development and quality control. Chiral HPLC, GC, and CE each offer robust and reliable means to achieve this, with the optimal choice of technique depending on the specific analytical requirements. This guide provides a comparative framework and detailed methodologies to assist researchers in selecting and implementing the most suitable method for their needs, ensuring the development of safe and effective chiral drug products.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Chlorophenylacetic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, is critical for quality control, impurity profiling, and pharmacokinetic studies. This guide provides an objective comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this compound are not abundantly available in public literature, this guide adapts established protocols for structurally similar compounds, providing a robust starting point for method development and validation.

Comparison of Quantitative Performance

The selection of an analytical method is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods, extrapolated from data on related chlorinated phenylacetic acids.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, UV absorbance detection.Separation of volatile compounds, mass-based detection.
Specificity Good; can be affected by co-eluting impurities with similar UV spectra.Excellent; provides molecular weight and structural information.
Sensitivity (Typical LOQ) ~0.1 - 0.3 µg/mL~0.01 - 0.1 µg/mL (with derivatization)
Linearity (r²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (RSD%) ≤ 2%≤ 5%
Sample Preparation Simple dissolution and filtration.More complex; requires extraction and derivatization.
Throughput HighModerate

Experimental Protocols

Detailed methodologies for HPLC-UV and GC-MS are provided below. These protocols are starting points and should be optimized and validated for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound in bulk drug and pharmaceutical formulations.

Instrumentation:

  • HPLC system with a UV-Vis detector, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid). A typical starting ratio would be 50:50 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at the absorbance maximum of this compound (approximately 220-230 nm).

Sample Preparation:

  • Prepare a stock solution of a this compound reference standard in the mobile phase (e.g., 1 mg/mL).

  • Prepare working standards by serial dilution of the stock solution to cover the desired linear range.

  • Prepare sample solutions by accurately weighing and dissolving the sample in the mobile phase to a known concentration within the linear range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and specific, making it ideal for trace-level quantification and impurity identification. A derivatization step is necessary to increase the volatility of the acidic analyte.

Instrumentation:

  • GC system coupled with a Mass Spectrometer (MS).

Derivatization (Methylation):

  • To a known amount of the dried sample extract, add 200 µL of 2% (v/v) HCl in methanol.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of deionized water and 500 µL of a non-polar solvent (e.g., hexane (B92381) or toluene).

  • Vortex for 1 minute to extract the methylated analyte into the organic layer.

  • Centrifuge to separate the layers and transfer the organic layer to a clean vial for GC-MS analysis.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-550 in full scan mode or selected ion monitoring (SIM) for enhanced sensitivity.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Generate Chromatogram F->G H Quantify by Peak Area G->H

Caption: General experimental workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Extraction B Derivatization (Methylation) A->B C Liquid-Liquid Extraction B->C D Inject into GC-MS C->D E Separation on Capillary Column D->E F Mass Spectrometry Detection E->F G Generate Mass Spectrum F->G H Quantify by Ion Abundance G->H

Caption: General experimental workflow for GC-MS analysis.

Method_Selection Start Analytical Requirement QC Routine Quality Control (High Throughput) Start->QC High Concentration? Trace Trace Level Analysis Impurity Identification Start->Trace Low Concentration? HPLC HPLC-UV QC->HPLC GCMS GC-MS Trace->GCMS

Caption: Logical guide for selecting an analytical method.

comparing the efficacy of different synthesis routes for 2-Chlorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chlorophenylacetic acid is a pivotal intermediate in the synthesis of numerous pharmaceuticals, notably as a precursor to the non-steroidal anti-inflammatory drug (NSAID) diclofenac, as well as in the agrochemical industry for producing plant growth regulators.[1][2] The efficiency and viability of its production are therefore of significant interest. This guide provides a comparative analysis of three prominent synthesis routes to this compound, offering a detailed examination of their respective methodologies, yields, and purities to aid in the selection of the most suitable pathway for a given application.

Comparison of Key Synthesis Routes

The selection of an optimal synthesis route for this compound is contingent on several factors, including desired yield and purity, scalability, cost of starting materials and reagents, and reaction conditions. Below is a summary of quantitative data for three distinct and effective methods.

ParameterRoute 1: Hydrolysis of 2-Chlorobenzyl CyanideRoute 2: Carbonylation of 2-Chlorobenzyl ChlorideRoute 3: Willgerodt-Kindler Reaction of 2-Chloroacetophenone (B165298)
Starting Material 2-Chlorobenzyl Cyanide2-Chlorobenzyl Chloride2-Chloroacetophenone
Key Reagents Hydrochloric Acid1-Butanol, Carbon Monoxide, Cobalt (II) Acetate, Cobalt (II) Nitrate, Sodium Hydroxide (B78521)Sulfur, Morpholine (B109124), followed by acid or base hydrolysis
Reaction Time 1.5 - 5 hours~14 hours12+ hours (for thioamide formation and subsequent hydrolysis)
Reported Yield 95.9%[3]93.7%[3]86-95% (Thioamide intermediate from p-chloroacetophenone)[4]
Reported Purity 99.4%[3]99.6%[3]High purity achievable after crystallization

Experimental Protocols

Route 1: Hydrolysis of 2-Chlorobenzyl Cyanide

This method is a widely utilized and scalable process for the production of this compound.[1] It involves the acid-catalyzed hydrolysis of the corresponding benzyl (B1604629) cyanide.

Procedure:

  • A suitable reaction vessel is charged with 2-chlorobenzyl cyanide.

  • The 2-chlorobenzyl cyanide is heated to a temperature between 50-120°C.

  • Hydrochloric acid (with a molar ratio of 1.2-5:1 to the cyanide) is added dropwise to the heated cyanide, or alternatively, the molten cyanide is added to the hydrochloric acid.[3]

  • Following the addition, the reaction mixture is maintained at temperature for a thermal reaction period of 1.5 to 5 hours.[3]

  • Upon completion, water is added to the reaction system, and the mixture is stirred to dissolve the components.

  • The solution is then cooled to induce crystallization.

  • The resulting crystals are isolated by filtration, washed with water, and dried to yield the final this compound product.[3] In one documented example, this process yielded a product with 99.4% purity and a 95.9% yield.[3]

Route 2: Carbonylation of 2-Chlorobenzyl Chloride

This route offers a high-yield synthesis through a cobalt-catalyzed carbonylation reaction.

Procedure:

  • A 3000 L autoclave is charged with 1,200 kg of n-butanol, 0.2 kg of cobalt (II) nitrate, and 1.5 kg of cobalt (II) acetate.

  • The autoclave is pressurized with carbon monoxide to 0.5 MPa and the temperature is raised to 40°C for 2 hours.

  • The pressure is released, and 200 kg of sodium hydroxide and 800 kg of water are added.

  • The autoclave is repressurized with carbon monoxide to 0.3 MPa and the temperature is maintained at 40°C.

  • 300 kg of o-chlorobenzyl chloride is slowly added, and the reaction is incubated for 12 hours.[3]

  • After cooling and pressure release, the mixture is allowed to stand for phase separation.

  • The organic phase is washed twice with 400 kg of water.

  • The aqueous phases are collected, concentrated, and the pH is adjusted to 3 with concentrated hydrochloric acid.

  • The product is then cooled and dried, resulting in a yield of 93.7% and a purity of 99.6%.[3]

Route 3: Willgerodt-Kindler Reaction of 2-Chloroacetophenone

Procedure:

Part A: Synthesis of 2-Chlorophenylthioacetomorpholide

  • In a reaction flask, 2-chloroacetophenone is mixed with elemental sulfur and morpholine. Optimized conditions for substituted acetophenones suggest a molar ratio of sulfur to ketone of approximately 8:1 and a morpholine to ketone ratio of around 8:1.[4]

  • The mixture is heated to a reaction temperature of approximately 120°C.[4]

  • The reaction is stirred at this temperature for several hours until the starting material is consumed (monitoring by TLC is recommended). For similar substrates, yields of the intermediate thiomorpholide are in the range of 86-95%.[4]

  • After cooling, the reaction mixture is worked up to isolate the crude 2-chlorophenylthioacetomorpholide.

Part B: Hydrolysis to this compound

  • The crude thioamide intermediate is subjected to hydrolysis. This can be achieved by refluxing with an aqueous acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide solution).

  • After complete hydrolysis, the reaction mixture is cooled.

  • The solution is then acidified to a low pH to precipitate the this compound.

  • The solid product is collected by filtration, washed with water, and can be further purified by recrystallization.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of each synthesis route.

G cluster_0 Route 1: Hydrolysis of 2-Chlorobenzyl Cyanide A 2-Chlorobenzyl Cyanide B Heating (50-120°C) A->B C Addition of HCl B->C D Thermal Reaction (1.5-5h) C->D E Addition of Water & Stirring D->E F Cooling & Crystallization E->F G Filtration & Drying F->G H This compound G->H

Caption: Workflow for the hydrolysis of 2-chlorobenzyl cyanide.

G cluster_1 Route 2: Carbonylation of 2-Chlorobenzyl Chloride A n-Butanol, Cobalt Catalysts B Pressurize with CO (0.5 MPa) Heat to 40°C (2h) A->B C Add NaOH & Water B->C D Pressurize with CO (0.3 MPa) Maintain 40°C C->D E Add 2-Chlorobenzyl Chloride Incubate (12h) D->E F Phase Separation E->F G Aqueous Phase Workup (Concentration, Acidification) F->G H Cooling & Drying G->H I This compound H->I

Caption: Workflow for the carbonylation of 2-chlorobenzyl chloride.

G cluster_2 Route 3: Willgerodt-Kindler Reaction A 2-Chloroacetophenone B Reaction with Sulfur & Morpholine (Heat to ~120°C) A->B C 2-Chlorophenylthioacetomorpholide (Intermediate) B->C D Acid or Base Hydrolysis C->D E Acidification D->E F Crystallization & Filtration E->F G This compound F->G

Caption: Workflow for the Willgerodt-Kindler reaction.

References

Safety Operating Guide

Personal protective equipment for handling 2-Chlorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 2-Chlorophenylacetic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital to ensure a safe laboratory environment.

Hazard Identification: this compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.[6]

Protection TypeSpecific RecommendationsSource/Standard
Eye and Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.[1][2][3]Conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][3]
Skin Protection Wear impervious, chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or fire/flame resistant and impervious clothing.[1][3][6]Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Respiratory Protection If exposure limits are exceeded, or if dust is generated, use a full-face respirator, a NIOSH-approved N95 dust mask, or a higher-level respirator.[1][3][6]Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3]

Operational Plan for Safe Handling

A systematic approach is crucial from the moment this compound is received until its disposal. The following workflow outlines the necessary steps to maintain a safe laboratory environment.[6]

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_response Spill & Exposure Response cluster_disposal Waste Disposal receiving Receiving: - Inspect container integrity. - Verify labeling. storage Storage: - Store in a cool, dry, well-ventilated area. - Keep container tightly closed. receiving->storage Upon Receipt don_ppe Don Appropriate PPE: - Safety goggles - Gloves - Lab coat - Respirator (if needed) storage->don_ppe weighing Weighing & Preparation: - Use a chemical fume hood or ventilated enclosure. - Avoid generating dust. don_ppe->weighing Before Handling experimental Experimental Use: - Handle with care to prevent contact. - Keep reaction vessels closed when possible. weighing->experimental spill Spill Cleanup: - Evacuate area. - Wipe up with absorbent material. experimental->spill collection Waste Collection: - Collect excess reagent and contaminated materials in a labeled, sealed container. experimental->collection exposure Exposure Response: - Follow specific first aid procedures. disposal Disposal: - Dispose of via a licensed environmental disposal service. - Follow all local, state, and federal regulations. collection->disposal

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols

Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. The work area must be well-ventilated, preferably within a chemical fume hood, especially when handling the solid form to prevent dust inhalation.[2][6] Avoid the formation of dust and aerosols.[1][3][7]

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Handling the Compound: Avoid contact with skin, eyes, and clothing.[1][2][4] Wash hands thoroughly after handling.[2][3][4]

Disposal Plan:

  • Waste Collection: Collect all waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, absorbent paper), and empty containers, in a designated and clearly labeled hazardous waste container.[6]

  • Containerization: Use a chemically resistant, sealable container for waste collection.[6] Ensure the waste container is kept closed except when adding waste.[2][6]

  • Disposal Method: Dispose of the hazardous waste through a licensed environmental disposal service or by dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2][3][6] Always follow all local, state, and federal regulations for chemical waste disposal.[1][6] Do not dispose of it down the drain or in regular trash.[3][6]

Emergency Procedures

Spill Response:

  • Evacuate: Evacuate unnecessary personnel from the area.[1][2]

  • Ventilate: Ensure adequate ventilation.[1][2][3]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the product enter drains.[1][3]

  • Cleanup: For solid spills, sweep or shovel the material into a suitable container for disposal, minimizing the generation of dust.[2][3] For liquid spills, use an inert absorbent material and collect it in a sealed container for disposal.

Exposure Response:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][8] Seek medical attention if irritation persists.[4][5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1][9] If skin irritation occurs, get medical advice.[1][4]

  • Inhalation: Move the individual to fresh air.[1][5][9] If breathing is difficult, provide oxygen and seek medical attention.[1][6]

  • Ingestion: Rinse mouth with water.[5] Do not induce vomiting.[5] Get medical attention immediately.[9]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.